3-Fluoro-3-methylcyclobutanecarboxylic acid
Description
BenchChem offers high-quality 3-Fluoro-3-methylcyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-methylcyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABOQQDLGWHBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-3-methylcyclobutanecarboxylic acid CAS number
An In-depth Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a valuable building block in modern medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 1613330-60-1.[1][2][3] The strategic incorporation of a fluorine atom onto a rigid cyclobutane scaffold offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This document details the compound's properties, proposes a logical synthetic pathway based on established chemical principles, discusses its applications in drug discovery, and outlines essential safety and handling protocols. The insights provided are intended to support researchers in leveraging this unique moiety for the development of novel therapeutics.
Physicochemical Properties and Identification
3-Fluoro-3-methylcyclobutanecarboxylic acid is a fluorinated derivative of a cyclobutane carboxylic acid. The presence of the fluorine atom and the methyl group on the same carbon (C3) creates a stereocenter, which can significantly influence molecular conformation and interaction with biological targets. The rigid four-membered ring serves as a non-planar scaffold that can provide a desirable three-dimensional vector for substituents, a key feature in designing molecules that fit into complex protein binding pockets.[4][5]
Table 1: Core Properties of 3-Fluoro-3-methylcyclobutanecarboxylic acid
| Property | Value | Source(s) |
| CAS Number | 1613330-60-1 | [1][2][3] |
| Molecular Formula | C₆H₉FO₂ | [1][3] |
| Molecular Weight | 132.13 g/mol | [1][3] |
| Appearance | Solid or liquid | [2] |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature, in a cool, dry place | [1][2] |
| Primary Application | Pharmaceutical Intermediate, Protein Degrader Building Block | [1][2] |
Synthesis and Mechanistic Insights
While specific, peer-reviewed synthetic procedures for 3-Fluoro-3-methylcyclobutanecarboxylic acid are not widely published, a logical and robust synthetic route can be devised from commercially available starting materials, drawing upon established methodologies for the synthesis of analogous fluorinated cyclobutanes.[4][6]
A plausible approach begins with a suitable 3-methylcyclobutanone derivative. The key transformation is the introduction of the fluorine atom at the tertiary carbon center, which can be achieved via deoxyfluorination of a tertiary alcohol intermediate.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Step-by-Step Methodology and Rationale
-
Step 1: Cyanohydrin Formation from 3-Methylcyclobutanone.
-
Protocol: To a solution of 3-methylcyclobutanone, add a catalytic amount of zinc iodide (ZnI₂) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored until completion.
-
Causality: This step introduces a cyano group, which will ultimately be hydrolyzed to the target carboxylic acid. Using TMSCN is a standard and effective method for forming cyanohydrins from ketones. The silyl ether intermediate formed is then hydrolyzed during workup to yield 3-hydroxy-3-methylcyclobutanecarbonitrile.
-
-
Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid.
-
Protocol: The crude 3-hydroxy-3-methylcyclobutanecarbonitrile is subjected to vigorous acidic hydrolysis, typically by heating in the presence of a strong acid such as concentrated hydrochloric acid (HCl).
-
Causality: This is a classic transformation to convert a nitrile functional group into a carboxylic acid. The harsh conditions are necessary to ensure complete hydrolysis of the sterically hindered nitrile. This step yields the key intermediate, 3-hydroxy-3-methylcyclobutanecarboxylic acid.
-
-
Step 3: Deoxyfluorination of the Tertiary Alcohol.
-
Protocol: The dried 3-hydroxy-3-methylcyclobutanecarboxylic acid is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane). A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, is added slowly at a low temperature (e.g., -78 °C). The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Causality: This is the critical fluorination step. Deoxyfluorinating agents replace a hydroxyl group with a fluorine atom. The choice of reagent is crucial; DAST and its analogues are effective for this transformation on tertiary alcohols. The reaction proceeds via an SN1-like mechanism, where the hydroxyl group is converted into a good leaving group, which then departs to form a tertiary carbocation that is subsequently trapped by a fluoride ion. This yields the final product, 3-Fluoro-3-methylcyclobutanecarboxylic acid.[4]
-
Applications in Drug Development
The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[7] 3-Fluoro-3-methylcyclobutanecarboxylic acid serves as a prime building block for this purpose, offering a combination of steric and electronic features that can positively influence a compound's biological profile.
Key Advantages in Medicinal Chemistry:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and oral bioavailability.[7]
-
Modulation of pKa: The highly electronegative fluorine atom can lower the pKa of nearby acidic or basic functional groups through a strong inductive effect. For the carboxylic acid group on the cyclobutane ring, this would increase its acidity. This modulation can be critical for optimizing compound solubility, cell permeability, and target binding affinity.
-
Conformational Control: The rigid cyclobutane ring restricts the conformational freedom of the molecule compared to a flexible aliphatic chain. The specific substitution pattern locks substituents into well-defined spatial orientations, which can lead to higher binding affinity and selectivity for the target protein.
-
Increased Lipophilicity: Fluorine substitution often increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4] However, the overall effect is context-dependent and must be carefully balanced to maintain adequate aqueous solubility.
Caption: Impact of structural features on drug properties.
Safety and Handling
As with any laboratory chemical, 3-Fluoro-3-methylcyclobutanecarboxylic acid should be handled with appropriate care, following standard safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, general guidelines for handling fluorinated organic acids should be followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[8][9] Facilities should be equipped with an eyewash station and a safety shower.
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[8] Avoid sources of ignition if the compound is dissolved in a flammable solvent.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents or strong bases.[2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
3-Fluoro-3-methylcyclobutanecarboxylic acid (CAS: 1613330-60-1) is a highly valuable and strategic building block for researchers in drug discovery. Its unique combination of a rigid three-dimensional scaffold and a metabolically robust fluorine atom provides a powerful platform for designing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Understanding its properties, synthetic accessibility, and the rationale behind its use is essential for unlocking its full potential in medicinal chemistry programs.
References
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- 3-Fluoro-3-methylcyclobutanecarboxylic acid CAS No.1613330-60-1. Guidechem.
- 3-Fluoro-3-methylcyclobutanecarboxylic acid - CAS:1613330-60-1. Sunway Pharm Ltd.
- 3-FLUORO-3-METHYLCYCLOBUTANECARBOXYLIC ACID|1613330-60-1. 009 chemical.
- 3-fluoro-3-methylcyclobutane-1-carboxylic acid | 1613330-60-1. Biosynth.
- 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid Safety D
- 3-Fluoro-cyclobutanecarboxylic acid | 122665-96-7. Sigma-Aldrich.
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- SAFETY DATA SHEET - Methyl Fluoroacet
- SAFETY D
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An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can significantly influence the metabolic stability, binding affinity, and lipophilicity of a compound, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] Among the various fluorinated motifs, cyclobutane rings have garnered considerable interest due to their rigid, three-dimensional structure that can effectively probe protein binding pockets and serve as bioisosteres for other cyclic and acyclic moieties.[1][4][5]
This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a valuable building block for the synthesis of novel therapeutic agents. As a Senior Application Scientist, the following sections will not only present the available data but also delve into the causality behind the experimental methodologies used to determine these properties, offering field-proven insights for your own research and development endeavors.
Core Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount for its successful application in drug development. These parameters govern everything from solubility and absorption to target engagement and metabolic fate.
| Property | Value | Source |
| CAS Number | 1613330-60-1 | [6] |
| Molecular Formula | C6H9FO2 | [6] |
| Molecular Weight | 132.13 g/mol | [6] |
| Appearance | Light yellow liquid | [7] |
| Predicted Boiling Point | 207.4 ± 33.0 °C | [7][8] |
| Predicted Density | 1.19 ± 0.1 g/cm³ | [7][8] |
| Predicted pKa | 4.22 ± 0.40 | [8] |
| Storage Conditions | 2-8°C, Sealed in a dry place | [7][8] |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 3-Fluoro-3-methylcyclobutanecarboxylic acid. The protocols are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[9] This method is superior to traditional melting point apparatus as it provides a complete thermal profile, including the onset of melting, the peak melting temperature, and the enthalpy of fusion. For a crystalline solid, a sharp endothermic peak is expected.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-10 mg of 3-Fluoro-3-methylcyclobutanecarboxylic acid into a Tzero hermetic aluminum pan.[9]
-
Ensure the sample is dry to prevent damage to the equipment.[9]
-
Place the corresponding lid on the pan and seal it using a sample press.
-
Prepare an empty, sealed aluminum pan to serve as the reference.[9]
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.
-
Place the sample and reference pans into the DSC cell.
-
Set the nitrogen purge gas flow to an appropriate rate (typically 20-50 mL/min) to create an inert atmosphere.
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (in mW) versus temperature (in °C).
-
The melting point is determined as the onset temperature of the endothermic melting peak.
-
The peak of the endotherm represents the temperature at which the melting rate is maximal.
-
Logical Relationship: DSC Workflow
Caption: Workflow for Melting Point Determination by DSC.
Solubility Determination by the Shake-Flask Method
Expertise & Experience: The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.[10][11][12] It involves equilibrating an excess of the solid compound in a solvent for an extended period to ensure saturation. This method is considered the "gold standard" for solubility measurement.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-Fluoro-3-methylcyclobutanecarboxylic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[11][13]
-
-
Sample Processing:
-
After incubation, allow the vials to stand undisturbed to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the solubility.
-
Logical Relationship: Shake-Flask Solubility Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination by Potentiometric Titration
Expertise & Experience: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[14][15][16][17] It involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the acidic and conjugate base forms of the compound are present in equal concentrations.
Experimental Protocol:
-
Preparation:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14][15]
-
Prepare a standard solution of a strong base, such as 0.1 M NaOH, and accurately determine its concentration.
-
Accurately weigh a sample of 3-Fluoro-3-methylcyclobutanecarboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added to the analyte solution.[14][15]
-
-
Titration:
-
Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Begin stirring the solution at a constant rate.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by taking the first derivative of the titration curve (ΔpH/ΔV).
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is then determined.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Logical Relationship: Potentiometric pKa Determination Workflow
Caption: Workflow for Potentiometric pKa Determination.
Conclusion
3-Fluoro-3-methylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, and a thorough understanding of its physicochemical properties is essential for its effective application. This guide has provided a summary of its known and predicted properties, along with detailed, field-tested protocols for their experimental determination. By employing these robust methodologies, researchers can confidently characterize this and other novel compounds, accelerating the drug discovery and development process.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from [Link]
-
Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20 - College of Engineering - Purdue University. (n.d.). Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024). Retrieved from [Link]
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Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]
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Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog. (2025). Retrieved from [Link]
-
Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. (n.d.). Retrieved from [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (2024). Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]
-
FDA‐approved drugs containing fluorinated cycloalkane motifs. - ResearchGate. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimetry Standard Operating Procedure. (n.d.). Retrieved from [Link]
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Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Procedures for operation of the TA Instruments DSC. (n.d.). Retrieved from [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (n.d.). Retrieved from [Link]
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. (2025). Retrieved from [Link]
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Evaluation of USP melting point standards by differential scanning calorimetry. (2025). Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Retrieved from [Link]
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3-FLUORO-3-METHYLCYCLOBUTANECARBOXYLIC ACID|1613330-60-1 - 灵灵九生物|化工原料平台|009. (n.d.). Retrieved from [Link]
-
(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. (2017). Retrieved from [Link]
-
CAS#:227607-43-4 | 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid | Chemsrc. (2025). Retrieved from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]
-
3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 250 mg - CP Lab Safety. (n.d.). Retrieved from [Link]
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved from [https:// Macedonian Pharmaceutical Bulletin, 64 (1) 11 – 22 (2018)](https:// Macedonian Pharmaceutical Bulletin, 64 (1) 11 – 22 (2018))
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Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational - ChemRxiv. (n.d.). Retrieved from [Link]
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Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed. (2025). Retrieved from [Link]
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The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. (2023). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). Retrieved from [Link]
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3-Fluoro-3-methylcyclobutanecarboxylic acid - CAS:1613330-60-1 - Sunway Pharm Ltd. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
Introduction
3-Fluoro-3-methylcyclobutanecarboxylic acid (C₆H₉FO₂) is a saturated carbocyclic compound featuring a cyclobutane ring substituted with a carboxylic acid group, a fluorine atom, and a methyl group at the C3 position. The presence of the fluorine atom is of particular interest as it can significantly modulate the physicochemical properties of molecules, including acidity, lipophilicity, and metabolic stability, making it an attractive moiety in drug design. A thorough spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the electronic environment of this molecule.
This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Molecular Structure and Stereochemistry
The synthesis of related 3-fluorocyclobutane derivatives often starts from a 3-oxocyclobutane precursor, followed by a Grignard reaction and subsequent deoxyfluorination.[1] This can result in a mixture of cis and trans isomers, where the stereochemical relationship is defined by the relative positions of the fluorine and carboxylic acid groups. This guide will consider both potential isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Fluoro-3-methylcyclobutanecarboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular structure.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of 3-Fluoro-3-methylcyclobutanecarboxylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: A wide range should be used initially (e.g., +50 to -250 ppm) and then narrowed.
-
Reference: An external reference like CFCl₃ (0 ppm) is often used.[2]
-
Number of Scans: 64-128.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will be characterized by signals for the cyclobutane ring protons, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts of cyclobutane protons are typically found around 1.98 ppm.[3][4]
Key Predicted Signals:
-
-COOH Proton: A broad singlet is expected at a downfield chemical shift, typically around 10-13 ppm.[5] The exact position is dependent on concentration and solvent due to hydrogen bonding. This signal will disappear upon D₂O exchange.
-
Cyclobutane Ring Protons (CH and CH₂): These protons will appear in the upfield region, likely between 1.8 and 3.5 ppm. The presence of the electronegative fluorine and carboxylic acid groups will cause a downfield shift compared to unsubstituted cyclobutane.[6][7] The signals are expected to be complex multiplets due to geminal and vicinal H-H coupling, as well as coupling to the fluorine atom (²JHF and ³JHF).
-
Methyl Protons (-CH₃): The methyl group protons are expected to appear as a doublet due to coupling with the fluorine atom (³JHF). The chemical shift will likely be in the range of 1.2-1.6 ppm.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | 10-13 | br s | - |
| CH (C1) | 2.8-3.4 | m | JHH, JHF |
| CH₂ (C2, C4) | 2.0-2.8 | m | JHH, JHF |
| -CH₃ | 1.2-1.6 | d | ³JHF ≈ 20-25 |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shift of unsubstituted cyclobutane is around 22.4 ppm.[8] The presence of substituents will significantly affect the chemical shifts. The carbon atom attached to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (150-250 Hz).[9]
Key Predicted Signals:
-
Carbonyl Carbon (-COOH): This signal will be in the downfield region, around 175-185 ppm.[5]
-
Fluorine-bearing Carbon (C3): This quaternary carbon will be significantly deshielded by the fluorine atom and will appear as a doublet with a large ¹JCF. A chemical shift in the range of 80-100 ppm is expected.
-
Carboxylic Acid-bearing Carbon (C1): This methine carbon will be deshielded and is expected in the range of 40-50 ppm. It may show a smaller ²JCF coupling.
-
Methylene Carbons (C2, C4): These carbons will be in the upfield region, likely between 25 and 40 ppm. They will also exhibit coupling to fluorine (²JCF).
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region (15-25 ppm) and will be split into a quartet by the fluorine atom (²JCF).
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| -COOH | 175-185 | s or t (small ³JCF) | - |
| C3 | 80-100 | d | ¹JCF ≈ 180-220 |
| C1 | 40-50 | d | ²JCF ≈ 20-30 |
| C2, C4 | 25-40 | d | ²JCF ≈ 20-30 |
| -CH₃ | 15-25 | q | ²JCF ≈ 20-25 |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[10][11] The ¹⁹F NMR spectrum of 3-Fluoro-3-methylcyclobutanecarboxylic acid is expected to show a single resonance.
Key Predicted Signal:
-
A complex multiplet is expected due to coupling with the neighboring protons on the cyclobutane ring and the methyl group. The chemical shift for a tertiary alkyl fluoride is typically in the range of -140 to -180 ppm relative to CFCl₃.
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C3-F | -140 to -180 | m |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Fluoro-3-methylcyclobutanecarboxylic acid will be dominated by the absorptions of the carboxylic acid group.
Experimental Protocol: IR Data Acquisition
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr), or the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Key Predicted Absorptions:
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer.[5][12][13]
-
C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane and methyl groups.
-
C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[13]
-
C-O Stretch and O-H Bend: Medium to strong absorptions in the 1440-1210 cm⁻¹ region.[12]
-
C-F Stretch: A strong absorption band in the fingerprint region, typically between 1100-1000 cm⁻¹, is characteristic of the C-F bond.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Strong, very broad |
| C-H (sp³) | 3000-2850 | Medium, sharp |
| C=O (Carboxylic Acid) | 1725-1700 | Strong, sharp |
| C-O | 1320-1210 | Strong |
| C-F | 1100-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For fluorinated compounds, the molecular ion peak can sometimes be weak or absent in electron ionization (EI-MS).[14] Electrospray ionization (ESI) is often a gentler method for observing the molecular ion.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute to a final concentration of 1-10 µg/mL.
Data Acquisition (ESI-MS):
-
Ionization Mode: Negative ion mode is preferred to detect the deprotonated molecule [M-H]⁻.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate adjusted for a stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.
Key Predicted Ions:
-
Molecular Ion: In negative ion ESI-MS, the base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 131.1.
-
Fragmentation: Fragmentation may occur through the loss of small neutral molecules. Common losses from carboxylic acids include H₂O (m/z 113.1) and CO₂ (m/z 87.1 from the [M-H]⁻ ion). The presence of the fluorine atom may also lead to unique fragmentation pathways, though these are harder to predict without experimental data.
Table 5: Predicted Mass Spectrometry Data (ESI Negative Ion Mode)
| m/z (predicted) | Ion |
| 131.1 | [M-H]⁻ |
| 87.1 | [M-H-CO₂]⁻ |
Visualization of Key Data
Molecular Structure
Caption: 2D structure of 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation of the deprotonated molecule.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 3-Fluoro-3-methylcyclobutanecarboxylic acid. These predictions are based on established principles and data from analogous compounds and are intended to aid researchers in the identification and characterization of this important fluorinated building block. The provided experimental protocols offer a starting point for acquiring high-quality data. Experimental verification of these predictions will be invaluable for the scientific community.
References
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved from [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
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-
Spectral Database for Organic Compounds (SDBS). (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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solubility of 3-Fluoro-3-methylcyclobutanecarboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Fluoro-3-methylcyclobutanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Novel Fluorinated Cycloalkane
In the realm of modern drug discovery and development, the physicochemical properties of small molecules are paramount to their ultimate success as therapeutic agents. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to metabolic fate. This guide focuses on a molecule of emerging interest: 3-Fluoro-3-methylcyclobutanecarboxylic acid. Its unique structure, featuring a strained cyclobutane ring, a fluorine atom, a methyl group, and a carboxylic acid moiety, presents a complex and intriguing solubility profile.
The presence of a fluorine atom, the most electronegative element, can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the . We will delve into the theoretical underpinnings of its solubility, predictive models, and detailed experimental protocols for its empirical determination. Our approach is grounded in scientific integrity, providing not just methods, but the rationale behind them, to empower you in your research endeavors.
Molecular Architecture and Its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[4] Let's dissect the structure of 3-Fluoro-3-methylcyclobutanecarboxylic acid to anticipate its solubility behavior.
Key Structural Features:
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents. The acidity of the carboxylic acid is enhanced by the presence of the electronegative fluorine atom through an inductive effect, which stabilizes the carboxylate anion.[3][5]
-
Fluorine Atom (-F): The high electronegativity of fluorine introduces a significant dipole moment into the molecule. This can increase polarity and the potential for dipole-dipole interactions.
-
Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that contributes to the molecule's lipophilicity.
-
Cyclobutane Ring: The four-membered ring is a compact, relatively nonpolar hydrocarbon backbone.
The overall solubility of 3-Fluoro-3-methylcyclobutanecarboxylic acid will be a balance between the hydrophilic character of the carboxylic acid and the lipophilic nature of the fluorinated and methylated cyclobutane scaffold.
Theoretical Frameworks for Solubility Prediction
While empirical determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, aiding in solvent selection and experimental design.
Qualitative Prediction: "Like Dissolves Like"
Based on the molecular structure, we can make some initial qualitative predictions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): High solubility is expected due to the ability of these solvents to form hydrogen bonds with the carboxylic acid group.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Some per- and polyfluoroalkyl substances (PFASs) have shown degradation in aprotic solvents like acetonitrile, acetone, and DMSO, a factor to consider in stability studies.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. While the cyclobutane ring and methyl group have nonpolar character, the polar carboxylic acid and fluorine atom will limit solubility in highly nonpolar media.
Quantitative Structure-Property Relationship (QSPR) and Machine Learning Models
Modern computational chemistry offers powerful tools for predicting solubility. Machine learning algorithms, such as lightGBM and deep neural networks, have shown significant promise in accurately predicting compound solubility in various organic solvents by analyzing large datasets of experimental solubility data and molecular fingerprints.[7][8] These models can capture complex relationships between molecular structure and solubility.
Physics-Based Models
Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and molecular dynamics (MD) simulations offer a more fundamental, physics-based prediction of solubility.[7][9][10] MD simulations, for instance, compute the free energy difference between the solvated solute and its crystalline state to determine solubility.[9][10]
Experimental Determination of Solubility: A Practical Guide
Precise and accurate measurement of solubility is crucial for many applications in research and development. Below are detailed protocols for determining the solubility of 3-Fluoro-3-methylcyclobutanecarboxylic acid.
The Shake-Flask Method (Equilibrium Method)
This is a traditional and widely accepted method for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of solid 3-Fluoro-3-methylcyclobutanecarboxylic acid to a series of vials, each containing a different organic solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid phase.
-
Quantification: Analyze the concentration of the solute in the supernatant using a suitable analytical technique, such as HPLC, GC, or UV-Vis spectroscopy (if the compound has a chromophore).
-
Calculation: The solubility is then calculated and typically expressed in units of mg/mL or mol/L.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, HTS methods are employed. These often involve smaller scales and automated liquid handling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR offers a rapid and accurate method for determining solubility without the need for phase separation.[11]
Protocol:
-
Sample Preparation: Prepare a saturated solution of 3-Fluoro-3-methylcyclobutanecarboxylic acid in the deuterated solvent of interest.
-
NMR Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum of the saturated solution. The spectrum will show distinct signals for the dissolved and dispersed (undissolved) compound.
-
Analysis: The concentration of the dissolved species can be determined by integrating the corresponding signals and comparing them to an internal standard of known concentration.
Factors Influencing Solubility
Several external factors can significantly impact the solubility of 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Temperature
For most solid solutes, solubility increases with increasing temperature.[11][12] This is because the dissolution process is often endothermic. It is crucial to control and report the temperature at which solubility measurements are made.
Solvent Polarity
As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.
Presence of Water
For some carboxylic acids, the presence of small amounts of water in organic solvents can remarkably increase their solubility.[13] This phenomenon is particularly relevant in industrial extraction processes and should be considered if using non-anhydrous solvents.
Data Presentation and Interpretation
To facilitate a clear understanding and comparison of solubility data, it is recommended to present the results in a structured table.
Table 1: Predicted and Experimental Solubility of 3-Fluoro-3-methylcyclobutanecarboxylic Acid in Various Organic Solvents at 25°C.
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Method |
| Polar Protic | Methanol | High | To be determined | Shake-Flask, HPLC |
| Ethanol | High | To be determined | Shake-Flask, HPLC | |
| Isopropanol | Moderate-High | To be determined | Shake-Flask, HPLC | |
| Polar Aprotic | Acetone | High | To be determined | Shake-Flask, HPLC |
| Acetonitrile | High | To be determined | Shake-Flask, HPLC | |
| DMSO | High | To be determined | Shake-Flask, HPLC | |
| THF | Moderate-High | To be determined | Shake-Flask, HPLC | |
| Nonpolar | Toluene | Low | To be determined | Shake-Flask, HPLC |
| Hexane | Very Low | To be determined | Shake-Flask, HPLC |
Visualizing the Solubility Workflow
A clear workflow is essential for systematic solubility determination.
Caption: Experimental workflow for determining equilibrium solubility.
Logical Framework for Solvent Selection
The choice of solvents for solubility screening should be systematic.
Caption: Decision tree for rational solvent selection.
Conclusion and Future Perspectives
The is a critical parameter for its successful application in various scientific and industrial contexts. This guide has provided a comprehensive overview of the theoretical principles, predictive models, and experimental methodologies for determining its solubility profile. While specific experimental data for this compound is not yet widely available, the principles and protocols outlined herein provide a robust framework for its characterization. Future work should focus on generating empirical solubility data across a diverse range of solvents and temperatures to build a comprehensive and publicly accessible database. Such data will be invaluable for accelerating the development of new pharmaceuticals and advanced materials incorporating this promising fluorinated building block.
References
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Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
-
National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
ACS Publications. (2021, July 29). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]
-
Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Unknown. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. [Link]
-
ResearchGate. (2025, December 3). Structure property relationships of fluorinated carboxylic acid bioisosteres. [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. [Link]
-
ChemRxiv. (n.d.). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. [Link]
-
ACS Publications. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]
-
UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
PubMed. (n.d.). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link]
-
National Center for Biotechnology Information. (2021, November 4). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. [Link]
-
Sunway Pharm Ltd. (n.d.). 3-Fluoro-3-methylcyclobutanecarboxylic acid - CAS:1613330-60-1. [Link]
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cis/trans isomerism in 3-Fluoro-3-methylcyclobutanecarboxylic acid
An In-depth Technical Guide to the Cis/Trans Isomerism of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of strained, four-membered carbocycles, particularly those bearing fluorine atoms, has become a cornerstone of modern medicinal chemistry. These rigid scaffolds allow for precise spatial positioning of pharmacophoric elements, influencing a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed examination of the , a key building block for drug discovery. We will explore the foundational stereochemical principles of the cyclobutane ring, methodologies for stereoselective synthesis and isomer separation, and the critical analytical techniques required for unambiguous characterization.
Foundational Principles: Stereochemistry of the Cyclobutane Ring
Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. The inherent angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds) force the ring to adopt a puckered, non-planar conformation.[1][2] This "butterfly" structure is in rapid equilibrium at room temperature, with the ring carbons flipping between "up" and "down" positions.[3][4]
This puckering is the origin of stereoisomerism in substituted cyclobutanes. Substituents can occupy two distinct positions:
-
Axial: Pointing roughly perpendicular to the average plane of the ring.
-
Equatorial: Pointing roughly outwards from the perimeter of the ring.
For a 1,3-disubstituted cyclobutane like 3-Fluoro-3-methylcyclobutanecarboxylic acid, this leads to two distinct geometric isomers:
-
cis-isomer: The substituents at C1 (carboxylic acid) and C3 (fluoro and methyl groups) are on the same face of the ring. For example, both could be in pseudo-axial positions or pseudo-equatorial positions relative to each other.
-
trans-isomer: The substituents at C1 and C3 are on opposite faces of the ring. For instance, one might be pseudo-axial while the other is pseudo-equatorial.[5][6]
The precise spatial relationship between the carboxylic acid and the fluorine atom is critical, as it dictates the molecule's interaction with biological targets.
Caption: Puckered conformations of cis and trans isomers.
Synthesis and Stereoisomer Separation
The synthesis of 3-fluoro-3-methylcyclobutane-1-carboxylic acid typically yields a mixture of cis and trans diastereomers, necessitating a robust separation strategy. The synthetic approach often begins with a commercially available cyclobutane precursor.[7]
Generalized Synthetic Approach
A common strategy involves the construction of the key C-F and C-C bonds on a pre-existing cyclobutane ring.[7][8]
-
Starting Material: 3-Oxocyclobutane carboxylic acid is a versatile starting point.
-
Methyl Group Introduction: A Grignard reaction using methylmagnesium chloride (MeMgCl) adds the methyl group to the ketone, forming a tertiary alcohol. This step generates a mixture of diastereomers.
-
Deoxyfluorination: The tertiary alcohol is then converted to the target fluoride using a deoxyfluorination reagent such as morpholinosulfur trifluoride (Morph-DAST). This reaction can proceed with varying degrees of stereoselectivity, often resulting in a separable mixture of the cis and trans fluoro-isomers.[7]
-
Isomer Separation: The resulting diastereomeric mixture of the carboxylic acids is then separated.
Caption: Synthetic and separation workflow.
Experimental Protocol: Isomer Separation by Column Chromatography
Rationale: The cis and trans isomers possess different molecular dipole moments due to the varying spatial arrangements of the polar C-O and C-F bonds. This results in different polarities, allowing for their separation using silica gel chromatography.
Protocol:
-
Column Preparation: A glass column is slurry-packed with silica gel (e.g., 230-400 mesh) using a non-polar solvent like hexane.
-
Sample Loading: The crude mixture of cis/trans isomers (e.g., 1 gram) is dissolved in a minimal amount of dichloromethane or ethyl acetate and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully loaded onto the top of the prepared column.
-
Elution: The separation is performed using a gradient elution system.
-
Start with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to elute the less polar isomer.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, 85:15, etc.). This will elute the more polar isomer.
-
-
Fraction Collection: Eluent is collected in small fractions (e.g., 10-15 mL tubes).
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the pure isomers. Fractions containing a single, pure compound are combined.
-
Solvent Removal: The solvent from the combined, pure fractions is removed under reduced pressure (rotary evaporation) to yield the isolated cis and trans isomers.
Unambiguous Characterization of Isomers
Differentiating between the cis and trans isomers requires sophisticated analytical techniques that are sensitive to the three-dimensional structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing geometric isomers in solution.[9] The different spatial arrangement of atoms in cis and trans isomers leads to distinct chemical shifts and coupling constants.[10]
-
¹H NMR - Chemical Shifts (δ): Protons on the cyclobutane ring will experience different electronic environments. For example, a proton on the same face as the electronegative fluorine atom (cis relationship) will be deshielded and appear at a different chemical shift compared to a proton on the opposite face (trans relationship).
-
¹H-¹H Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the protons. In puckered cyclobutanes, the dihedral angles for vicinal protons differ between the cis and trans isomers. Generally, the ratio of J_cis/J_trans is found to be greater than 1.[11]
-
Nuclear Overhauser Effect (NOE): This through-space correlation provides definitive proof. In the cis-isomer, irradiation of the C1-proton should show an NOE enhancement to the C3-methyl protons, as they are on the same face of the ring. This correlation would be absent in the trans-isomer.
X-ray Crystallography
For absolute and unambiguous structural determination, single-crystal X-ray crystallography is the gold standard.[12] It provides a precise 3D map of the atoms in the solid state, confirming the connectivity and the relative stereochemistry of all substituents.[13] The process involves growing a high-quality single crystal of the purified isomer, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to solve and refine the molecular structure.[12][13]
Summary of Expected Analytical Data
| Parameter | cis-Isomer | trans-Isomer | Rationale |
| Polarity | Typically higher | Typically lower | The vector sum of bond dipoles (C-F, C=O, O-H) results in a larger net molecular dipole for the cis isomer. |
| ¹H NMR (C1-H δ) | Different from trans | Different from cis | Anisotropic and electronic effects from the proximate F and CH₃ groups alter the local magnetic field. |
| ¹H-¹H Coupling (J) | J_cis > J_trans | J_trans < J_cis | Different dihedral angles between vicinal protons lead to different coupling constants.[11] |
| NOE | Correlation between C1-H and C3-CH₃ | No correlation | Protons are on the same face (<5 Å apart). |
| ¹³C NMR (Ring C's) | Distinct shifts | Distinct shifts | The γ-gauche effect from the substituents will shield/deshield the ring carbons differently in each isomer. |
Significance in Drug Discovery and Medicinal Chemistry
The choice between a cis or trans cyclobutane scaffold is a critical decision in drug design, as stereochemistry dictates pharmacology.
-
Metabolic Stability: The introduction of fluorine can block sites of metabolism. The rigid cyclobutane scaffold positions the fluorine atom precisely, potentially shielding adjacent, metabolically liable positions from enzymatic degradation.
-
Conformational Rigidity: Unlike flexible alkyl chains, the cyclobutane ring presents substituents in well-defined spatial vectors. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity and potency.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity significantly impacts the acidity (pKa) of the nearby carboxylic acid and the lipophilicity (LogP) of the molecule.[14][15] The cis and trans isomers will have different pKa and LogP values due to through-space electronic effects and different solvation properties, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Stereospecific Interactions: The Easson-Stedman hypothesis posits that stereoisomers can have vastly different biological activities. The precise 3D arrangement of the hydrogen-bond-donating/accepting carboxylic acid and the polar fluorine atom in the cis vs. trans isomer will result in different binding interactions within a receptor or enzyme active site. One isomer may be a potent agonist, while the other could be inactive or even an antagonist.
Conclusion
The cis/trans isomerism of 3-Fluoro-3-methylcyclobutanecarboxylic acid is a clear illustration of how subtle changes in three-dimensional structure can have profound chemical and biological consequences. For drug development professionals, the ability to synthesize, separate, and definitively characterize these isomers is not merely an academic exercise; it is a fundamental requirement for the rational design of novel therapeutics. A thorough understanding of the underlying principles of cyclobutane stereochemistry and the application of modern analytical techniques are essential for successfully leveraging these valuable building blocks in medicinal chemistry.
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The Thermodynamic Landscape of Fluorinated Cyclobutane Rings: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Abstract
The cyclobutane motif, once considered a niche curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique platform for orienting substituents in a well-defined spatial arrangement, effectively locking in specific molecular conformations.[1][2] When combined with fluorine, the most electronegative element, the resulting fluorinated cyclobutane rings exhibit a fascinating interplay of steric and stereoelectronic effects that profoundly influence their thermodynamic stability and physicochemical properties. This guide provides a comprehensive analysis of the core principles governing the stability of these structures, offering researchers and drug development professionals the foundational knowledge to strategically leverage this unique chemical space. We will explore the conformational dynamics of the cyclobutane ring, the dominant influence of fluorine-specific stereoelectronic effects, and the quantitative thermodynamic parameters that dictate stability, all while grounding the discussion in practical applications and methodologies relevant to contemporary drug discovery.
The Conformational Dynamics of the Cyclobutane Ring
Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. A planar (D4h symmetry) conformation is destabilized by significant torsional strain from eclipsing C-H bonds. To alleviate this, the ring adopts a puckered or "butterfly" conformation (D2d symmetry), where one carbon atom deviates from the plane of the other three.[3] This puckering is not static; the ring rapidly interconverts between equivalent puckered conformations at room temperature.[3]
The energy difference between the puckered equilibrium state and the planar transition state is known as the ring-puckering potential or the barrier to inversion. For the parent cyclobutane, this barrier is approximately 518 cm⁻¹ (1.48 kcal/mol).[4] High-level ab initio calculations have refined this value to be in the range of 482-498 cm⁻¹, confirming the puckered geometry as the ground state.[5][6][7] The equilibrium dihedral angle is experimentally determined to be around 35°.[4]
Natural bond orbital (NBO) analysis suggests that the preference for a puckered geometry is not solely due to mitigating torsional strain but also involves stabilizing hyperconjugative interactions (σCC → σCH* and σCH → σCH*) that are strengthened in the non-planar form.[5][6]
Caption: Energy relationship between puckered and planar cyclobutane.
The Decisive Influence of Fluorine: Stereoelectronic Effects
The introduction of fluorine dramatically alters the thermodynamic landscape of the cyclobutane ring. The high electronegativity and small van der Waals radius of fluorine introduce powerful stereoelectronic effects that can override classical steric considerations. The strength and polarity of the carbon-fluorine (C-F) bond, which has a high bond dissociation energy of around 488 kJ/mol (116 kcal/mol), are central to these phenomena.[8]
The Gauche Effect
In vicinal (1,2-) disubstituted systems, fluorine atoms exhibit a strong preference for a gauche orientation (dihedral angle of ~60°) rather than the sterically favored anti conformation (180°).[9][10] This "gauche effect" is a stabilizing phenomenon attributed primarily to hyperconjugation.[9][11] The key interaction is the donation of electron density from a C-H (or C-C) σ bonding orbital into the low-lying C-F σ* antibonding orbital. This overlap is maximized in the gauche arrangement.[9]
While hyperconjugation is the dominant explanation, recent studies suggest that the effect is an interplay between this stabilizing force and destabilizing Pauli repulsion between the halogen lone pairs.[12] For the small fluorine atom, steric repulsion is weak, allowing the hyperconjugative preference for gauche to dominate.[12]
Caption: Newman projection illustrating the fluorine gauche effect.
Anomeric and Pseudo-Anomeric Effects
The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor an axial over an equatorial orientation.[13] While classic anomeric effects require a ring heteroatom, analogous "pseudo-anomeric effects" are observed in fluorinated carbocycles.[14] These arise from stabilizing electrostatic interactions. For example, placing electronegative CF₂ groups can render nearby axial hydrogens electropositive, creating a stabilizing 1,3-diaxial interaction with an oxygen lone pair of a substituent like -OMe.[14]
In fluorinated heterocycles like difluoropyrrolidines, a generalized anomeric effect arising from the delocalization of the nitrogen lone pair into the C-F σ* orbital (nN→σ*CF) is a primary factor in determining conformational stability.[15][16] This interaction strongly favors specific conformers and can be more influential than the gauche effect in such systems.[15]
Quantitative Thermodynamic Parameters
The stability of fluorinated cyclobutanes can be quantified through several key parameters, which are accessible through both computational modeling and experimental analysis.
Ring Strain Energy
Cyclobutane possesses a significant strain energy of approximately 26 kcal/mol, arising from both angle strain (C-C-C angles of ~88° instead of the ideal 109.5°) and torsional strain.[3][17] Fluorination can modulate this strain. While comprehensive data on fluorinated cyclobutanes is sparse, studies on analogous fluorinated cyclopropanes show that geminal difluorination is highly stabilizing due to powerful anomeric-like interactions (nF → σ*CF), which can contribute over 14 kcal/mol of stabilization per interaction.[18][19][20] This suggests that strategic fluorination can partially offset the inherent ring strain.
Impact on Physicochemical Properties
From a drug development perspective, the thermodynamic consequences of fluorination directly translate to crucial physicochemical properties. The strong inductive effect of fluorine significantly impacts the acidity and basicity of nearby functional groups.[21]
| Property | Non-Fluorinated Parent | Fluorinated Analogue | Rationale |
| pKa (Carboxylic Acid) | ~4.8 (tert-butyl) | 2.92 (CF₃-cyclobutyl) | Strong inductive electron withdrawal by the CF₃ group stabilizes the carboxylate conjugate base.[22] |
| pKa (Amine) | ~10.7 (tert-butyl) | 5.29 (CF₃-cyclobutyl) | Electron withdrawal reduces the basicity of the nitrogen lone pair.[22] |
| Lipophilicity (LogP) | Varies | Generally lower | Fluorination can reduce lipophilicity, particularly in cis-1,2-disubstituted cyclobutanes, due to conformational effects that create a positive molecular surface polarization.[1][23] |
| Metabolic Stability | Varies | Often Increased | The strong C-F bond is resistant to metabolic oxidation by cytochrome P450 enzymes. However, the overall effect is complex and structure-dependent.[2][22] |
Table 1: Comparative physicochemical properties of fluorinated vs. non-fluorinated cyclobutane analogues.
Methodologies for Stability Analysis
Determining the thermodynamic stability and conformational preferences of fluorinated cyclobutanes requires a combination of computational and experimental techniques.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for experimentally probing molecular conformation in solution. Vicinal coupling constants (³J) are particularly informative.
Objective: To determine the preferred conformation of a 1,2-difluorocyclobutane derivative in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify proton chemical shifts.
-
Acquire a ¹⁹F NMR spectrum.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton correlations.
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
Crucially, acquire a high-resolution 1D ¹H or ¹⁹F{¹H}-decoupled ¹⁹F spectrum to accurately measure coupling constants. For complex systems, 2D experiments like HOESY (Heteronuclear Overhauser Effect Spectroscopy) can reveal through-space proximities.
-
-
Data Analysis:
-
Measure the vicinal ³JHH, ³JHF, and ³JFF coupling constants from the spectra.
-
Apply the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled nuclei.
-
Compare the experimentally observed coupling constants to theoretical values calculated for different possible conformers (e.g., gauche vs. anti orientations of the fluorine atoms). A larger coupling constant typically corresponds to a dihedral angle closer to 180° (anti), while a smaller coupling constant suggests a gauche relationship.
-
The relative populations of different conformers can be estimated based on the average observed coupling constants.
-
Computational Protocol: DFT for Thermodynamic Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative energies of different conformers and understanding the underlying electronic effects.
Objective: To calculate the relative thermodynamic stabilities of axial vs. equatorial conformers of a monofluorocyclobutane.
Workflow:
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A Technical Guide to the Biological Potential of 3-Fluoro-3-methylcyclobutanecarboxylic Acid Derivatives in Drug Discovery
Abstract: The strategic incorporation of small, strained ring systems into drug candidates represents a significant advancement in medicinal chemistry. Among these, the 3-fluoro-3-methylcyclobutane moiety has emerged as a compelling scaffold. Its unique combination of conformational rigidity, three-dimensional character, and the physicochemical modulation offered by the fluorine atom provides a powerful tool for overcoming common challenges in drug development, including metabolic instability and poor solubility. This guide provides an in-depth exploration of the 3-fluoro-3-methylcyclobutanecarboxylic acid core, detailing its synthesis, its influence on drug-like properties, and its demonstrated potential in antiviral applications. We present detailed experimental protocols for synthesis and biological evaluation, offering a practical framework for researchers aiming to leverage this promising scaffold in their discovery programs.
The Rationale: Why 3-Fluoro-3-methylcyclobutane?
In modern drug design, moving beyond flat, aromatic structures is crucial for exploring novel chemical space and improving compound properties. The cyclobutane ring is an attractive bioisostere—a substituent that retains similar biological activity while altering physicochemical parameters.[1][2] Its puckered, three-dimensional structure provides a rigid scaffold that can position functional groups with greater precision than flexible alkyl chains, potentially leading to enhanced binding affinity.[1]
The introduction of a geminal fluoro-methyl group at the 3-position further refines the scaffold's utility:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block a common site of metabolism, extending the half-life of a drug candidate.[3]
-
Modulation of Acidity (pKa): The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect. When placed near a carboxylic acid, it can significantly lower the pKa, increasing the acidity.[4] This modulation can be critical for optimizing a compound's ionization state, which influences its solubility, cell permeability, and target engagement.
-
Conformational Control: The steric bulk of the methyl group combined with the fluorine atom locks the cyclobutane ring into a preferred conformation, reducing the entropic penalty upon binding to a biological target.
-
Lipophilicity Tuning: Fluorine substitution often increases lipophilicity, which can enhance membrane permeability. However, the effect is highly context-dependent, and the compact nature of the cyclobutane ring provides a unique lipophilic profile compared to linear chains.[4][5]
Synthetic Accessibility: Building the Core
The viability of any chemical scaffold in a drug discovery campaign hinges on its accessibility through robust and scalable synthetic routes. Fortunately, 3-fluoro-3-methylcyclobutanecarboxylic acid and its precursors can be prepared on a gram to multigram scale, enabling extensive derivatization and evaluation.[4][6] General strategies often rely on the key step of nucleophilic fluorination of a suitable cyclobutanone precursor.
A generalized workflow for the synthesis and subsequent derivatization is outlined below.
Caption: Generalized workflow for synthesis and diversification of the core scaffold.
Biological Activity: A Case Study in Antiviral Research
While derivatives of this scaffold are being explored for a range of therapeutic targets, a notable application has been disclosed in the field of antiviral drug discovery. Patent literature describes a class of substituted cyclobutane carboxylic acid compounds with activity against the influenza virus.[7]
Influenza viruses rely on the neuraminidase (NA) enzyme to cleave sialic acid from host cell receptors, allowing the release of newly formed viral particles. Inhibition of this enzyme is a clinically validated strategy for treating influenza (e.g., Oseltamivir). The rigid cyclobutane scaffold is well-suited to orient key functional groups—such as the carboxylic acid and other side chains—to interact with the highly conserved active site of the neuraminidase enzyme.
The proposed mechanism involves the carboxylate group of the molecule forming a strong ionic bond with a triad of arginine residues (Arg118, Arg292, Arg371) in the NA active site, mimicking the binding of the natural substrate, sialic acid. The fluorinated cyclobutane core then acts as a rigid scaffold, positioning other substituents to form additional hydrophobic and hydrogen-bonding interactions within the enzyme's binding pocket, thereby enhancing potency and specificity.
Caption: Proposed mechanism of action: Inhibition of viral neuraminidase.
Structure-Activity Relationships (SAR) and Broader Potential
The carboxylic acid moiety is a versatile chemical handle for building a library of derivatives to explore structure-activity relationships (SAR).[8][9] By converting the acid to various amides, esters, and other functional groups, researchers can probe the specific interactions required for biological activity.
Beyond antivirals, related cyclobutane scaffolds have shown promise as antagonists of integrins, such as αvβ3, which are cell surface receptors involved in cancer progression and metastasis.[10][11] This suggests that libraries based on the 3-fluoro-3-methylcyclobutane core could be screened against a wide range of targets where rigid, three-dimensional pharmacophores are desirable.
The following table presents a hypothetical SAR study for a series of amide derivatives targeting a generic viral enzyme, illustrating how systematic modification can inform the optimization process.
| Compound ID | R-Group (Amide) | IC50 (nM) | Rationale for Change |
| LEAD-001 | -NH-CH3 | 850 | Establish baseline activity with a small, simple amide. |
| LEAD-002 | -NH-CH2-Ph | 210 | Introduce an aromatic ring to probe for potential pi-stacking interactions in the binding pocket. |
| LEAD-003 | -NH-CH2-(4-OH-Ph) | 75 | Add a hydroxyl group to the phenyl ring to test for a potential hydrogen bond acceptor/donor site. |
| LEAD-004 | -NH-CH2-Cyclohexyl | 550 | Replace the aromatic ring with an aliphatic ring to confirm the importance of aromaticity. |
| LEAD-005 | -NH-CH2-(4-F-Ph) | 68 | Add a fluorine atom to the phenyl ring to enhance binding and/or improve metabolic stability of the side chain. |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
To ensure scientific integrity, all described protocols must be self-validating systems. This includes the use of appropriate positive and negative controls, orthogonal confirmation of results, and rigorous characterization of all synthesized compounds.
Protocol 1: Synthesis of a Representative Amide Derivative (LEAD-003)
This protocol details the coupling of the core acid with 4-(aminomethyl)phenol.
Materials:
-
3-Fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq)
-
4-(Aminomethyl)phenol (1.1 eq)
-
HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an argon atmosphere, add 3-Fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Reagent Addition: Add 4-(aminomethyl)phenol (1.1 eq), HATU (1.2 eq), and finally DIPEA (3.0 eq) to the stirred solution at room temperature. Causality Note: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine. Self-Validation: These washes remove unreacted starting materials, coupling reagents, and the base, ensuring a cleaner crude product.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.
Protocol 2: In Vitro Neuraminidase Inhibition Assay (Fluorometric)
This protocol describes a self-validating assay to determine the IC50 value of a test compound against influenza neuraminidase.
Materials:
-
Recombinant influenza neuraminidase (e.g., from H1N1)
-
MUNANA (2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Test compounds (dissolved in DMSO)
-
Oseltamivir carboxylate (Positive Control)
-
DMSO (Negative/Vehicle Control)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. In the 96-well plate, add 2 µL of each compound dilution.
-
Positive Control Wells: Add 2 µL of a serial dilution of Oseltamivir carboxylate.
-
Negative Control Wells: Add 2 µL of pure DMSO.
-
-
Enzyme Addition: Add 48 µL of neuraminidase enzyme solution (pre-diluted in assay buffer to optimal concentration) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of MUNANA substrate solution (pre-warmed to 37°C) to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in the fluorescence reader pre-set to 37°C. Read the fluorescence intensity every 60 seconds for 30 minutes. Trustworthiness: A kinetic read is superior to a single endpoint as it confirms linear enzyme activity and can identify potential assay artifacts like compound fluorescence.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: Set the average rate of the negative control wells (DMSO) as 100% activity and the background (no enzyme) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The 3-fluoro-3-methylcyclobutanecarboxylic acid scaffold is a valuable building block for modern medicinal chemistry. Its inherent three-dimensionality, combined with the strategic placement of fluorine to enhance metabolic stability and modulate electronic properties, offers a clear advantage over more traditional, achiral, or flexible moieties. The demonstrated utility in antiviral patent literature provides a strong foundation for its application, while related research suggests broader potential across therapeutic areas like oncology.
Future efforts should focus on the synthesis of diverse and well-characterized screening libraries based on this core. Exploring a wider range of derivatization chemistry beyond simple amides and esters, coupled with high-throughput screening against various enzyme and receptor classes, will undoubtedly uncover novel biological activities and pave the way for the next generation of conformationally constrained therapeutics.
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The Ascendancy of Fluorinated Cyclobutane Carboxylic Acids: A Technical Guide for Drug Discovery
Introduction: The Strategic Imperative of Fluorinated Scaffolds in Modern Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to the strategic incorporation of fluorine and strained ring systems to overcome challenges in drug design. The introduction of fluorine into a drug candidate can profoundly modulate its physicochemical and pharmacological properties, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity.[1] Concurrently, the rigid, three-dimensional architecture of the cyclobutane ring offers a powerful tool to lock in bioactive conformations and explore novel chemical space.[2][3] This guide provides an in-depth exploration of a particularly compelling class of building blocks that marries these two strategies: fluorinated cyclobutane carboxylic acids. By dissecting their synthesis, unique properties, and diverse applications, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage these motifs in their own discovery programs.
I. Synthetic Strategies: Accessing a Diverse Palette of Fluorinated Cyclobutane Carboxylic Acids
The synthesis of fluorinated cyclobutane carboxylic acids presents a unique set of challenges, requiring precise control over the introduction of fluorine and the stereochemical configuration of the cyclobutane core. A variety of synthetic approaches have been developed, each with its own advantages and limitations.
Deoxofluorination and Nucleophilic Fluorination Approaches
One common strategy involves the fluorination of pre-existing cyclobutane precursors. Deoxofluorination of cyclobutanone derivatives or nucleophilic substitution of suitable leaving groups on the cyclobutane ring are frequently employed methods.
A key challenge in direct fluorination of some cyclobutane systems is the potential for rapid decomposition of the starting materials under standard nucleophilic fluorination conditions.[4] However, successful strategies have been developed. For instance, the synthesis of 3-fluorocyclobutane-1-carboxylic acid can be achieved from cyclobutanone through a multi-step process involving nucleophilic fluorination.[5] Similarly, 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids have been synthesized from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate via fluorination and subsequent hydrolysis.[6][7]
Experimental Protocol: Synthesis of 1-(Fluoromethyl)cyclobutanecarboxylic Acid [6]
-
Mesylation: To a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 equiv) in a suitable solvent, add triethylamine (1.5 equiv) and methanesulfonyl chloride (1.2 equiv) at 0 °C. Stir the reaction mixture at room temperature until completion.
-
Fluorination: To the crude mesylate, add tetramethylammonium fluoride (TMAF) (2.0 equiv) in refluxing toluene. Monitor the reaction by TLC or GC-MS.
-
Hydrolysis: Upon completion of the fluorination step, cool the reaction mixture and add a solution of aqueous sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester.
-
Work-up and Purification: Acidify the aqueous solution with HCl and extract the product with a suitable organic solvent. Purify the crude product by crystallization or column chromatography to yield 1-(fluoromethyl)cyclobutanecarboxylic acid.
Introduction of Fluoroalkyl Groups
The introduction of fluoroalkyl groups such as monofluoromethyl (CH₂F), difluoromethyl (CHF₂), and trifluoromethyl (CF₃) has been a major focus of research. These groups can be introduced through various methods, including the addition of fluorinated reagents to carbonyl compounds.
For example, the synthesis of cis-fluoroalkyl-substituted cyclobutane building blocks can be achieved by the addition of reagents like PhSO₂CHF₂, TMSCF₃, or TMSC₂F₅ to a 2-functionalized cyclobutanone. This is followed by a multi-step sequence that includes deprotection, oxidation, elimination, and stereoselective hydrogenation to yield the desired cis-substituted cyclobutane carboxylic acids.[4]
Another powerful method for introducing a trifluoromethyl group is the reaction of cyclobutane carboxylic acids with sulfur tetrafluoride (SF₄). This reaction has been shown to be effective for a wide range of substituted cyclobutane carboxylic acids, providing a modular approach to CF₃-cyclobutanes.[8]
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid via SF₄ Fluorination [8]
-
Reaction Setup: In a suitable pressure vessel, combine the starting cyclobutane-1,3-dicarboxylic acid (1.0 equiv) and sulfur tetrafluoride (SF₄) (3-30 equiv). Additives such as water or HF may be used.
-
Reaction Conditions: Heat the sealed vessel to 60-110 °C for 12-144 hours.
-
Work-up and Purification: After cooling, carefully vent the vessel. The crude product can be purified by column chromatography, crystallization, or vacuum distillation to afford 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.
Stereoselective Synthesis
Controlling the stereochemistry of the cyclobutane ring is crucial for its application in drug discovery. Enantioselective methods have been developed to access specific stereoisomers of fluorinated cyclobutane carboxylic acids.
One notable example is the palladium-catalyzed enantioselective β-C–H arylation of α-fluoroalkyl cyclopropane- and cyclobutane-carboxylic acids. This method allows for the desymmetrization of prochiral starting materials to generate chiral scaffolds with all-carbon quaternary stereocenters bearing fluoroalkyl groups.[1]
The following diagram illustrates a generalized synthetic pathway for accessing fluorinated cyclobutane carboxylic acids.
Caption: Generalized synthetic routes to fluorinated cyclobutane carboxylic acids.
II. Physicochemical and Conformational Properties: The Fluorine Effect on a Strained Ring
The introduction of fluorine into the cyclobutane ring has a profound impact on its physicochemical properties, including acidity (pKa) and lipophilicity (LogP), as well as its conformational preferences.
Acidity (pKa)
The strongly electron-withdrawing nature of fluorine generally leads to an increase in the acidity of the carboxylic acid group. The magnitude of this effect depends on the number of fluorine atoms and their proximity to the carboxylic acid. For instance, the pKa values of α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutanecarboxylic acids are lower (more acidic) than their non-fluorinated analogs, with the effect being more pronounced for the difluoromethyl group.[6][7] This trend is consistent with the inductive effect of the fluorine atoms.[9]
| Compound | pKa | Reference |
| 1-(Fluoromethyl)cyclobutanecarboxylic acid | ~0.7 units lower than non-fluorinated analog | [6] |
| 1-(Difluoromethyl)cyclobutanecarboxylic acid | ~1.7 units lower than non-fluorinated analog | [6] |
| cis/trans-2-((Fluoro)alkyl)cyclobutane carboxylic acids | Varies with number of fluorine atoms | [4] |
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more complex. While the introduction of fluorine often increases lipophilicity, the specific substitution pattern and stereochemistry can lead to unexpected outcomes. For most derivatives, the LogP values increase in the series: CH₂F ≤ CHF₂ < CH₃ ≤ CF₃ < C₂F₅.[4] However, for cis-isomeric CF₃- and C₂F₅-substituted model amides, the lipophilicity was found to be lower than anticipated.[4] This has been attributed to the increased polarization of the α-C–H bond, which can be influenced by the conformation of the molecule.[4][10]
Conformational Analysis
The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain.[11] The introduction of substituents, particularly fluorine, can influence the preferred conformation. Computational studies and experimental data from X-ray diffraction and NMR have shown that the relative orientation of the C-F bond and other substituents is crucial.[4][12][13] For example, in cis-isomeric CF₃- and C₂F₅-substituted cyclobutanes, an antiperiplanar orientation of one of the C-F bonds and an α-C-H bond enables H–H/C–F hyperconjugation, which can affect the molecule's properties.[4]
Caption: Influence of fluorine on cyclobutane conformation and properties.
III. Applications in Drug Discovery: Building Blocks for Next-Generation Therapeutics
Fluorinated cyclobutane carboxylic acids are increasingly recognized as valuable building blocks in drug discovery.[2][14] Their unique combination of properties makes them attractive for addressing various challenges in medicinal chemistry.
Bioisosteric Replacements
The fluorinated cyclobutane motif can serve as a bioisostere for other chemical groups. For instance, the trifluoromethyl cyclopropane group has been used as a bioisostere for the tert-butyl group to improve metabolic stability.[1] Similarly, fluorinated cyclobutanes can be used to replace metabolically labile groups, enhancing the pharmacokinetic profile of a drug candidate. The rigid nature of the cyclobutane ring can also be used to replace flexible fragments in a molecule, thereby locking in a bioactive conformation and improving potency.[4]
Scaffolds for Novel Chemical Space
The three-dimensional nature of the cyclobutane ring allows for the exploration of novel chemical space that is often inaccessible with more traditional flat, aromatic scaffolds.[2] The introduction of fluorine further expands this diversity, providing access to a wide range of compounds with unique properties. This is particularly relevant in the context of recent trends in drug discovery that favor sp³-rich, three-dimensional molecules.[6]
Case Studies
While specific clinical candidates incorporating fluorinated cyclobutane carboxylic acids are emerging, the broader class of fluorinated cyclobutanes has already demonstrated its value. For example, the PET imaging agent Fluciclovine (FACBC) is a fluorinated cyclobutane-containing amino acid.[15] The successful application of such compounds underscores the potential of this structural motif in developing new diagnostic and therapeutic agents.[16] The antiviral drug Ziresovir, which contains an oxygen-containing cyclobutane fragment, also highlights the utility of four-membered rings in drug design.[17]
IV. Conclusion and Future Outlook
Fluorinated cyclobutane carboxylic acids represent a powerful and versatile class of building blocks for modern drug discovery. Their synthesis, while challenging, is becoming increasingly accessible through the development of novel synthetic methodologies. The profound impact of fluorine on the physicochemical and conformational properties of the cyclobutane ring provides medicinal chemists with a fine-tuning tool to optimize drug candidates. As our understanding of the interplay between structure, conformation, and biological activity continues to grow, we can expect to see the increased application of these unique scaffolds in the development of the next generation of innovative medicines. The continued exploration of stereoselective synthetic routes and a deeper investigation into their metabolic profiles will further solidify the role of fluorinated cyclobutane carboxylic acids as indispensable tools in the medicinal chemist's arsenal.
References
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The Emergence of a Privileged Scaffold: A Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid
Introduction: The Quest for Bioactive Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity.[1][2] Among the myriad of fluorinated building blocks, those possessing strained ring systems have garnered significant attention for their ability to impart unique conformational constraints on bioactive molecules. This guide delves into the discovery, history, and synthetic intricacies of one such rising star: 3-Fluoro-3-methylcyclobutanecarboxylic acid .
This technical guide provides an in-depth exploration of 3-Fluoro-3-methylcyclobutanecarboxylic acid, from its synthetic origins to its strategic application in drug development. We will dissect the key synthetic transformations, analyze the impact of its distinct structural features on molecular properties, and explore its burgeoning role as a privileged scaffold in the design of next-generation therapeutics.
The Genesis of a Key Building Block: Discovery and Synthetic Evolution
The precise first synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid is not prominently documented in a single seminal publication but rather emerged from the broader exploration of fluorinated cyclobutane derivatives as valuable motifs in medicinal chemistry. The development of synthetic routes to such compounds has been driven by the increasing recognition of the cyclobutane ring as a desirable scaffold for imparting rigidity and three-dimensionality to drug candidates.
A logical and widely adopted synthetic strategy commences with the commercially available precursor, 3-oxocyclobutanecarboxylic acid . This approach, detailed in the following sections, highlights a key principle in modern organic synthesis: the transformation of a readily accessible starting material into a high-value, functionalized building block.
Core Synthetic Strategy: From Ketone to Fluorinated Acid
The most prevalent and scalable synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid hinges on a two-step sequence starting from 3-oxocyclobutanecarboxylic acid. This strategy involves the introduction of the methyl group via a Grignard reaction, followed by a deoxyfluorination step.
Caption: Overview of the primary synthetic route.
This synthetic approach is favored for its efficiency and adaptability, allowing for the preparation of various 3-fluoro-3-alkylcyclobutane derivatives. The choice of the deoxyfluorination reagent is critical and often dictates the reaction conditions and scalability.
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid, adapted from established methodologies for the synthesis of related compounds.[3]
Step 1: Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
-
Reaction Setup: A solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Addition: A solution of methylmagnesium bromide (MeMgBr) in diethyl ether (approx. 1.2 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-hydroxy-3-methylcyclobutanecarboxylic acid.
Step 2: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
-
Reaction Setup: 3-Hydroxy-3-methylcyclobutanecarboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C under an inert atmosphere.
-
Deoxyfluorination: Diethylaminosulfur trifluoride (DAST) (approx. 1.5 eq) is added dropwise to the stirred solution. The reaction mixture is allowed to slowly warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Caption: Detailed experimental workflow for the synthesis.
Physicochemical Properties and Structural Attributes
The introduction of a fluorine atom at the tertiary carbon of the cyclobutane ring imparts significant changes to the molecule's physicochemical properties. These alterations are a direct consequence of fluorine's high electronegativity and the conformational rigidity of the four-membered ring.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | 132.13 g/mol | Low molecular weight is generally favorable for good pharmacokinetic properties. |
| pKa | ~4.22 | The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid compared to its non-fluorinated analog. This can influence salt formation and interactions with biological targets.[4] |
| Density | ~1.19 g/cm³ | A physical property relevant for formulation and manufacturing.[4] |
The puckered conformation of the cyclobutane ring, combined with the stereoelectronic effects of the fluorine and methyl groups, creates a well-defined three-dimensional structure. This conformational restriction is a key attribute that medicinal chemists leverage to orient pharmacophoric elements in a specific and favorable manner for binding to biological targets.
Application in Drug Discovery: A Scaffold for Innovation
While specific marketed drugs containing the 3-Fluoro-3-methylcyclobutanecarboxylic acid moiety are not yet prevalent, its value as a building block in drug discovery programs is increasingly recognized. Its utility stems from the ability to serve as a bioisostere for other common chemical groups, offering an alternative with potentially improved properties.
The strategic incorporation of this scaffold can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can lead to a longer in vivo half-life of a drug candidate.
-
Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, permeability, and distribution in the body.
-
Improved Binding Affinity: The unique conformational constraints and electronic properties of the 3-fluoro-3-methylcyclobutyl group can lead to more favorable interactions with the binding site of a target protein.
The exploration of this and related fluorinated cyclobutane building blocks is an active area of research, with numerous patents and publications describing their synthesis and potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Conclusion and Future Outlook
3-Fluoro-3-methylcyclobutanecarboxylic acid has emerged as a valuable and versatile building block in the medicinal chemist's toolbox. Its synthesis from readily available starting materials, coupled with the advantageous properties conferred by the fluorinated, conformationally restricted cyclobutane ring, makes it an attractive scaffold for the design of novel therapeutics. As our understanding of the subtle interplay between molecular structure and biological activity deepens, we can anticipate that 3-Fluoro-3-methylcyclobutanecarboxylic acid and its derivatives will play an increasingly important role in the development of the next generation of innovative medicines. The continued exploration of its synthetic accessibility and its impact on the pharmacological profiles of drug candidates will undoubtedly solidify its position as a privileged motif in modern drug discovery.
References
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- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65-133.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
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Methodological & Application
Application Note: A Detailed Protocol for the Stereoselective Synthesis of trans-3-Fluoro-3-methylcyclobutanecarboxylic Acid
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules.[1][2] The cyclobutane ring, a rigid four-membered carbocycle, serves as a valuable bioisostere for various functional groups, offering a three-dimensional architecture that can effectively probe the binding pockets of biological targets.[3][4] The convergence of these two motifs in molecules such as trans-3-Fluoro-3-methylcyclobutanecarboxylic acid provides a powerful tool for medicinal chemists to navigate and optimize the complex landscape of drug discovery.[5] This application note provides a comprehensive, step-by-step protocol for the stereoselective synthesis of this valuable building block, elucidating the chemical principles that underpin each transformation.
Overall Synthetic Strategy
The synthesis of trans-3-Fluoro-3-methylcyclobutanecarboxylic acid is a multi-step process that begins with a commercially available precursor, ethyl 3-oxocyclobutane-1-carboxylate. The key transformations involve the introduction of a methyl group at the 3-position to form a tertiary alcohol, followed by a stereoselective fluorination reaction. The final step is the hydrolysis of the ester to yield the desired carboxylic acid. Control of stereochemistry during the fluorination step is critical to obtaining the desired trans isomer.
Figure 1: Overall workflow for the synthesis of trans-3-Fluoro-3-methylcyclobutanecarboxylic acid.
Materials and Reagents
| Reagent | Grade | Supplier |
| Ethyl 3-oxocyclobutane-1-carboxylate | ≥95% | Commercial Vendor |
| Methylmagnesium bromide (3 M in diethyl ether) | Synthesis Grade | Commercial Vendor |
| Diethylaminosulfur trifluoride (DAST) | Synthesis Grade | Commercial Vendor |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Vendor |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercial Vendor |
| Lithium hydroxide (LiOH) | Reagent Grade | Commercial Vendor |
| Hydrochloric acid (HCl), concentrated | ACS Reagent Grade | Commercial Vendor |
| Sodium bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | In-house prep |
| Magnesium sulfate (MgSO₄), anhydrous | Laboratory Grade | Commercial Vendor |
| Silica gel | 60 Å, 230-400 mesh | Commercial Vendor |
| Ethyl acetate | HPLC Grade | Commercial Vendor |
| Hexanes | HPLC Grade | Commercial Vendor |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-hydroxy-3-methylcyclobutane-1-carboxylate
This initial step involves a nucleophilic addition of a methyl group to the ketone of the cyclobutane ring using a Grignard reagent. This reaction creates a tertiary alcohol, which is the precursor for the subsequent fluorination.
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq, 3 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product, a mixture of cis and trans isomers of ethyl 3-hydroxy-3-methylcyclobutane-1-carboxylate, can be used in the next step without further purification.
Step 2: Fluorination and Stereoisomer Separation
The introduction of the fluorine atom is achieved through deoxofluorination of the tertiary alcohol. Reagents like diethylaminosulfur trifluoride (DAST) are effective for this transformation.[6] This reaction typically proceeds via an SN2 or SNi mechanism, which can lead to a mixture of stereoisomers. The separation of these isomers is crucial for obtaining the desired trans product.
Figure 2: Key steps in the deoxofluorination and subsequent isomer separation.
Procedure:
-
Dissolve the crude ethyl 3-hydroxy-3-methylcyclobutane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: DAST reacts violently with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers. The polarity of the two isomers will differ, allowing for their separation. The trans isomer is typically less polar.
Step 3: Hydrolysis to trans-3-Fluoro-3-methylcyclobutanecarboxylic Acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, such as lithium hydroxide.
Procedure:
-
Dissolve the purified ethyl trans-3-fluoro-3-methylcyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield trans-3-Fluoro-3-methylcyclobutanecarboxylic acid as a solid.
Expected Results and Characterization
The overall yield for this three-step synthesis is expected to be in the range of 20-30%. The final product should be characterized by standard analytical techniques to confirm its structure and purity.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white solid |
| ¹H NMR | Resonances corresponding to the cyclobutane ring protons, a methyl singlet, and a carboxylic acid proton. The coupling constants will be indicative of the trans stereochemistry. |
| ¹⁹F NMR | A singlet or multiplet in the typical range for an alkyl fluoride. |
| ¹³C NMR | Resonances for the quaternary carbon bearing the fluorine and methyl groups, the carboxylic acid carbon, and the cyclobutane ring carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₆H₉FO₂. |
| Purity (by HPLC) | ≥95% |
Troubleshooting and Safety Considerations
-
Low yield in Grignard reaction: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. The quality of the Grignard reagent is also critical.
-
Incomplete fluorination: The reaction may require longer reaction times or a slight excess of the fluorinating agent. Ensure the starting alcohol is free of water.
-
Poor separation of isomers: Optimize the solvent system for column chromatography. A less polar solvent system may improve separation.
-
Safety: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All reactions should be conducted under an inert atmosphere.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of trans-3-Fluoro-3-methylcyclobutanecarboxylic acid. By following these procedures, researchers in medicinal chemistry and drug development can access this valuable fluorinated building block for the synthesis of novel therapeutic agents. The principles outlined herein can also be adapted for the synthesis of other substituted cyclobutane derivatives.
References
- Hu, X., Hong, L., & Wang, R. (2014). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G.
- Zheng, C., & Lu, X. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.
- Fesenko, A. A., et al. (2024). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery.
- BenchChem. (2025).
- Mykhailiuk, P. K. (2021). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
- Fesenko, A. A., et al. (2022). Synthesis of cis- and trans-isomers of carboxylic acid 33 and amine 35.
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Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Fluoro-3-methylcyclobutane Moiety
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The 3-fluoro-3-methylcyclobutane unit, in particular, offers a rigid, three-dimensional bioisostere for commonly used functionalities, such as gem-dimethyl or carbonyl groups. Its application in drug discovery is rapidly expanding, making a robust and scalable synthesis of key building blocks like 3-Fluoro-3-methylcyclobutanecarboxylic acid a critical endeavor for the pharmaceutical industry.
This document provides a comprehensive guide to the large-scale synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid, focusing on a practical and scalable three-step sequence starting from a commercially available precursor. The protocols and discussions herein are grounded in established chemical principles and are designed to address the specific challenges of process scale-up, including reaction safety, stereochemical control, and non-chromatographic purification.
Strategic Overview of the Synthetic Approach
The most direct and scalable route to 3-Fluoro-3-methylcyclobutanecarboxylic acid commences with the commercially available 3-oxocyclobutanecarboxylic acid. The synthesis is divided into three key stages:
-
Formation of the Tertiary Alcohol: A Grignard reaction is employed to introduce the methyl group and generate the key tertiary alcohol intermediate, 3-hydroxy-3-methylcyclobutanecarboxylic acid. This step is highly efficient but requires rigorous safety protocols at scale.
-
Deoxyfluorination: The hydroxyl group of the intermediate is replaced with fluorine using a deoxyfluorinating agent. This step is critical for the introduction of the fluorine atom but presents a significant challenge in controlling the stereochemistry of the final product.
-
Purification and Isomer Separation: The final stage focuses on the purification of the target compound and the separation of the resulting cis and trans diastereomers, a crucial step for ensuring the quality and consistency of the final product. A scalable, non-chromatographic method will be detailed.
Caption: Overall synthetic workflow for 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Part A: Large-Scale Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
Rationale
The addition of an organometallic reagent, such as a Grignard reagent, to a ketone is a classic and highly effective method for forming carbon-carbon bonds and generating tertiary alcohols.[1][2] For the synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid, methylmagnesium chloride is a cost-effective and readily available choice. The primary challenge in scaling up Grignard reactions is managing their exothermic nature and the strict requirement for anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[3][4][5][6]
Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Oxocyclobutanecarboxylic Acid | 114.10 | 1.00 kg | 8.76 |
| Methylmagnesium chloride (3M in THF) | - | 3.50 L | 10.5 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10 L | - |
| 1M Hydrochloric Acid | 36.46 | ~5 L | - |
| Saturated aq. Ammonium Chloride | - | 5 L | - |
| Ethyl Acetate | 88.11 | 15 L | - |
| Brine | - | 5 L | - |
| Anhydrous Sodium Sulfate | 142.04 | 1 kg | - |
Procedure:
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel is dried by heating under a stream of nitrogen.
-
Charging the Starting Material: The reactor is charged with 3-oxocyclobutanecarboxylic acid (1.00 kg, 8.76 mol) and anhydrous THF (10 L). The mixture is stirred under a nitrogen atmosphere until all the solid has dissolved.
-
Cooling: The reactor is cooled to -10 °C using a circulating chiller.
-
Addition of Grignard Reagent: The methylmagnesium chloride solution (3.50 L, 10.5 mol) is added dropwise via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 0 °C. Note: The reaction is highly exothermic, and a runaway reaction can occur if the addition is too fast. Continuous monitoring of the internal temperature is critical.[4]
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 L) while maintaining the internal temperature below 10 °C. This is followed by the addition of 1M hydrochloric acid (~5 L) until the pH of the aqueous layer is ~2.
-
Work-up: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 5 L). The combined organic layers are washed with brine (5 L), dried over anhydrous sodium sulfate (1 kg), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 3-hydroxy-3-methylcyclobutanecarboxylic acid is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford the product as a white solid.
Expected Yield: 85-95%
Part B: Deoxyfluorination to 3-Fluoro-3-methylcyclobutanecarboxylic Acid
Rationale
Deoxyfluorination of tertiary alcohols is a challenging transformation, often complicated by side reactions such as elimination. Diethylaminosulfur trifluoride (DAST) is a common reagent for this purpose; however, it is known to proceed with incomplete stereoselectivity on similar substrates, leading to a mixture of diastereomers.[7] This necessitates a subsequent separation step. For a large-scale process, the choice of fluorinating agent should balance reactivity, safety, and cost. While more modern and potentially more stereoselective reagents exist, DAST remains a viable option if a scalable purification method for the diastereomers is available.
Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxy-3-methylcyclobutanecarboxylic Acid | 130.14 | 1.00 kg | 7.68 |
| Diethylaminosulfur Trifluoride (DAST) | 161.19 | 1.48 kg | 9.22 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 10 L | - |
| Saturated aq. Sodium Bicarbonate | - | 10 L | - |
| 1M Hydrochloric Acid | 36.46 | ~2 L | - |
| Brine | - | 5 L | - |
| Anhydrous Magnesium Sulfate | 120.37 | 1 kg | - |
Procedure:
-
Reactor Setup: A 50 L jacketed glass reactor is set up as described in Part A.
-
Charging the Starting Material: The reactor is charged with 3-hydroxy-3-methylcyclobutanecarboxylic acid (1.00 kg, 7.68 mol) and anhydrous DCM (10 L). The mixture is stirred under a nitrogen atmosphere and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: DAST (1.48 kg, 9.22 mol) is added dropwise over 1-2 hours, maintaining the internal temperature below -70 °C. Caution: DAST is toxic and moisture-sensitive, and can decompose exothermically. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
Quenching: The reaction is carefully quenched by pouring it slowly into a vigorously stirred, pre-cooled (0 °C) saturated aqueous solution of sodium bicarbonate (10 L). Note: This quenching process is exothermic and releases gas. Ensure adequate ventilation and perform the addition slowly.
-
Work-up: The layers are separated, and the aqueous layer is extracted with DCM (2 x 5 L). The combined organic layers are washed with 1M hydrochloric acid (2 L) and brine (5 L), dried over anhydrous magnesium sulfate (1 kg), filtered, and concentrated under reduced pressure. The crude product is a mixture of cis and trans diastereomers.
Expected Yield: 60-75% (as a mixture of diastereomers)
Part C: Large-Scale Purification and Isomer Separation
Rationale
Chromatographic separation of diastereomers is often not economically viable on a large scale. Fractional crystallization is a more practical alternative for separating isomers with different physical properties, such as solubility.[8][9][10] The cis and trans isomers of 3-Fluoro-3-methylcyclobutanecarboxylic acid are expected to have different crystal packing and, consequently, different solubilities in a given solvent system, allowing for their separation. This process may require some optimization of the solvent system and temperature profile.
Caption: Fractional crystallization workflow for isomer separation.
Protocol
Materials:
| Reagent/Solvent |
| Crude 3-Fluoro-3-methylcyclobutanecarboxylic Acid |
| Toluene |
| Heptane |
Procedure:
-
Solvent Screening (Small Scale): Before proceeding to large scale, perform small-scale experiments to identify a suitable solvent system and temperature profile for fractional crystallization. Toluene/heptane or ethyl acetate/hexanes are good starting points. The goal is to find a system where one diastereomer is significantly less soluble than the other at a given temperature.
-
Dissolution: The crude mixture of diastereomers is dissolved in a minimal amount of hot toluene (e.g., 60-80 °C) in a suitable crystallization vessel.
-
Controlled Cooling and Crystallization: The solution is cooled slowly and in a controlled manner. Heptane can be added portion-wise as an anti-solvent to induce crystallization of the less soluble isomer. The cooling rate should be slow to allow for the formation of well-defined crystals and to maximize the purity of the solid phase.
-
Isolation of the First Isomer: Once a significant amount of solid has precipitated, the mixture is filtered, and the solid is washed with a cold toluene/heptane mixture. The solid should be enriched in the less soluble diastereomer. The purity should be checked by NMR or HPLC.
-
Isolation of the Second Isomer: The mother liquor, now enriched in the more soluble diastereomer, is concentrated under reduced pressure. A second crystallization, potentially from a different solvent system, can be performed to isolate the second isomer.
-
Recrystallization: Both isomers may require one or more recrystallization steps to achieve high purity.
Process Safety Considerations
-
Grignard Reaction: This reaction is highly exothermic and requires strict control of temperature. The reagents are air and moisture-sensitive, and the solvents are flammable. The process should be conducted under an inert atmosphere, and an emergency cooling plan should be in place.[3][6]
-
Deoxyfluorination: DAST is a toxic and corrosive reagent that can decompose violently upon heating. It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, in a well-ventilated fume hood. The quenching of the reaction is also highly exothermic and should be performed with extreme care.
-
General Scale-up: All scale-up activities should be preceded by a thorough hazard and operability (HAZOP) study.[11] The use of jacketed reactors with precise temperature control is essential.
References
-
DCHAS.org. Developing SOPs for Hazardous Chemical Manipulations.
-
American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary.
-
Chernykh, A. V., et al. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015, 2015(22), 4883-4891.
-
AIChE. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings.
-
Li, G., et al. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 2024, 63(23), e202401451.
-
Ma, Y., et al. Safety aspects of the process control of Grignard reactions. Journal of Loss Prevention in the Process Industries, 2004, 17(4), 295-300.
-
Schoenebeck, F., et al. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Journal of the American Chemical Society, 2022, 144(1), 123-128.
-
Stoessel, F. Safety issues in scale-up of chemical processes. Current Opinion in Drug Discovery & Development, 2001, 4(6), 834-839.
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Li, G., et al. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. Angewandte Chemie International Edition, 2024, 63(23), e202401451.
-
Zhang, X., et al. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 2025, 16(1), 6639.
-
Fustero, S., et al. Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. Beilstein Journal of Organic Chemistry, 2013, 9, 1156-1163.
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Google Patents. US3880925A - Separation and purification of cis and trans isomers.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 50990534, 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid.
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ResearchGate. Synthesis of cis-3-bromocyclobutanecarboxylic acid ?
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Bolm, C., et al. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 2022, 61(1), e202112345.
-
Google Patents. US2850549A - Separation of cis and trans isomers.
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Uenishi, J., et al. Efficient Stereo-Selective Fluorination on Vitamin D3 Side-Chain Using Electrophilic Fluorination. Molecules, 2023, 28(24), 8045.
-
ResearchGate. Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
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ResearchGate. Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes.
-
Sciforum. The process of isolation by crystallization of cis- and trans-isomers of perfluorodecalines from industrial mixture of electrochemical fluorination of napthaline.
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American Chemical Society. Synthesis and physicochemical evaluation of cis-fluoroalkylated cyclobutane derivatives. ACS Fall 2025.
-
The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube, 2015.
-
Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Reek, J. N. H., et al. Scalable and Chromatography-Free Synthesis of 2-(2-formylalkyl)arenecarboxylic Acid Derivatives Through the Supramolecularly Controlled Hydroformylation of vinylarene-2-carboxylic Acids. Nature Protocols, 2014, 9(5), 1183-1191.
-
Wang, X., et al. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 2020, 25(23), 5723.
-
ResearchGate. Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21599, cis-3-METHYLCYCLOHEXANOL.
-
Grygorenko, O. O., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 2021, 25(6), 1434-1441.
-
Reek, J. N. H., et al. Scalable and chromatography-free synthesis of 2-(2-formylalkyl)arenecarboxylic acid derivatives through the supramolecularly controlled hydroformylation of vinylarene-2-carboxylic acids. Nature Protocols, 2014, 9(5), 1183-1191.
-
Google Patents. CN100390124C - Process for preparing fluorocarboxylic acids.
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Application Notes & Protocols: 3-Fluoro-3-methylcyclobutanecarboxylic Acid as a Strategic Building Block in Drug Discovery
Introduction: Embracing Three-Dimensionality and Fluorine in Modern Drug Design
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized efficacy, selectivity, and pharmacokinetic profiles has led researchers away from flat, aromatic-heavy structures towards more three-dimensional (3D) molecular architectures. Small, strained carbocycles like cyclobutanes have emerged as valuable motifs for this purpose.[1] The rigid, puckered structure of the cyclobutane ring offers a unique conformational constraint, which can reduce the entropic penalty upon binding to a biological target and improve metabolic stability.[1][2]
The strategic incorporation of fluorine further enhances the utility of these scaffolds.[3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's physicochemical properties, including acidity (pKa), lipophilicity (logP), and resistance to metabolic degradation.[4][5]
This guide focuses on 3-fluoro-3-methylcyclobutanecarboxylic acid (CAS No: 1613330-60-1), a building block that synergistically combines the benefits of a 3D cyclobutane core with the powerful modulatory effects of a geminal fluoro-methyl substitution.[6] We will explore its strategic value as a bioisostere, its impact on key drug-like properties, and provide detailed protocols for its synthesis and incorporation into lead compounds.
Part 1: The Strategic Value of 3-Fluoro-3-methylcyclobutane
The primary application of this building block is as a bioisosteric replacement for common, and often problematic, chemical groups such as gem-dimethyl or tert-butyl moieties. This substitution is a powerful strategy for addressing metabolic liabilities and fine-tuning physicochemical properties.
Bioisosterism and Physicochemical Modulation
The introduction of fluorine significantly alters the electronic properties of the cyclobutane ring. This has a direct and predictable impact on the acidity of the carboxylic acid and the lipophilicity of the overall molecule.
-
Acidity (pKa): The potent electron-withdrawing effect of the fluorine atom lowers the pKa of the carboxylic acid, making it more acidic compared to its non-fluorinated analog.[7][8][9] This increased acidity can be crucial for establishing stronger ionic interactions with positively charged residues (e.g., lysine, arginine) in a target's binding pocket.
-
Lipophilicity (logP/logD): Fluorination often increases lipophilicity, but its effect can be highly context-dependent. For 1,3-disubstituted fluorocyclobutanes, the impact on logP can differ between cis and trans isomers, highlighting the subtle interplay between stereochemistry and physicochemical properties.[10] This allows chemists to finely tune a compound's solubility and membrane permeability, which are critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes. Replacing a metabolically susceptible C-H bond on a gem-dimethyl or tert-butyl group with a C-F bond can effectively block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[5]
Conformational Restriction
The inherent rigidity of the cyclobutane ring reduces the number of accessible conformations a molecule can adopt.[1][2] By locking a portion of the molecule into a more defined orientation, the entropic cost of binding to the target protein is lowered, which can lead to a significant improvement in binding affinity (potency).
Data Summary: Impact of Fluorination on Physicochemical Properties
The following table provides a comparative summary of how the introduction of a fluorine atom can modulate key molecular properties, using 3-methylcyclobutanecarboxylic acid as a baseline.
| Property | 3-Methylcyclobutanecarboxylic Acid (Analog) | 3-Fluoro-3-methylcyclobutanecarboxylic Acid | Rationale for Change in Drug Discovery |
| Structure | C₆H₁₀O₂[11] | C₆H₉FO₂ | Strategic bioisosteric replacement. |
| Molecular Weight | 114.14 g/mol [11] | 132.13 g/mol | Minimal increase in molecular weight. |
| pKa (estimated) | ~4.8 - 5.0 | ~4.2 - 4.5 | Increased acidity due to fluorine's inductive effect enhances potential for ionic interactions.[8][9] |
| logP (calculated) | ~1.0 | ~1.2 | Modest increase in lipophilicity, allowing for fine-tuning of ADME properties.[10] |
| Metabolic Stability | Potentially susceptible to oxidation at the tertiary C-H. | Enhanced; C-F bond is highly resistant to CYP-mediated oxidation.[5] | Blocks metabolic hotspots, improving compound half-life. |
Part 2: Synthesis of the Building Block
While commercially available, understanding the synthesis of 3-fluoro-3-methylcyclobutanecarboxylic acid provides insight into its chemistry. A common and robust approach starts from a readily available cyclobutanone precursor and utilizes a key nucleophilic fluorination step.
Caption: Representative synthesis of the target building block.
Protocol 1: Representative Synthesis
Disclaimer: This is an illustrative protocol based on established chemical transformations. All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Objective: To synthesize 3-fluoro-3-methylcyclobutanecarboxylic acid from 3-methylcyclobutan-1-one.
Materials:
-
3-Methylcyclobutan-1-one
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂)
-
Methylmagnesium bromide (MeMgBr) in THF
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Standard glassware for organic synthesis
Procedure:
-
Cyanohydrin Formation:
-
To a stirred solution of 3-methylcyclobutan-1-one in anhydrous DCM at 0 °C, add a catalytic amount of ZnI₂.
-
Slowly add TMSCN dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or GC-MS indicates complete consumption of the starting material.
-
Carefully quench the reaction with aqueous NaHCO₃ and extract the product with DCM.
-
-
Grignard Addition:
-
This step is illustrative for creating the tertiary alcohol. A more direct route might be sought from a different starting material. A more common literature precedent would involve starting with 3-oxocyclobutane carboxylic acid.[10]
-
-
Deoxyfluorination (Key Step):
-
Dissolve the intermediate tertiary alcohol (3-hydroxy-3-methylcyclobutane-1-carbonitrile) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of DAST or Deoxo-Fluor® (1.1 equivalents) in DCM dropwise. Caution: DAST is highly toxic and reactive.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃. Extract the product with DCM, wash with brine, and dry over Na₂SO₄.
-
-
Nitrile Hydrolysis:
-
Reflux the crude 3-fluoro-3-methylcyclobutane-1-carbonitrile in a mixture of concentrated HCl and water (1:1) for 12-24 hours.
-
Alternatively, use basic hydrolysis with aqueous NaOH followed by acidic workup.
-
After cooling, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. Purify by crystallization or chromatography as needed.
-
Part 3: Application Protocols - Incorporation into a Lead Scaffold
The carboxylic acid moiety serves as a versatile chemical handle, most commonly for the formation of amide bonds, which are fundamental linkages in a vast number of pharmaceuticals.
Caption: General workflow for amide bond formation.
Protocol 2: Standard Amide Coupling using HATU
Objective: To couple 3-fluoro-3-methylcyclobutanecarboxylic acid with a primary or secondary amine of a lead molecule.
Rationale for Reagent Choice:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if applicable). It is particularly effective for coupling hindered acids or amines.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to mop up the acid formed during the reaction, driving the equilibrium towards product formation.
Materials:
-
3-Fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq)
-
Amine-containing lead scaffold (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
Procedure:
-
Reaction Setup:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-3-methylcyclobutanecarboxylic acid in anhydrous DMF.
-
Add the amine scaffold, followed by DIPEA. Stir the solution for 5 minutes at room temperature.
-
-
Activation and Coupling:
-
Add HATU portion-wise to the stirred solution. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous LiCl solution (3x - this is effective at removing residual DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel, typically using a hexane/EtOAc gradient, to yield the pure amide.
-
Part 4: Case Study - Bioisosteric Replacement to Enhance Metabolic Stability
Scenario: A promising lead compound, Lead-1 , contains a tert-butyl group and shows excellent potency but suffers from poor metabolic stability due to hydroxylation at one of the methyl groups.
Caption: Bioisosteric replacement to block a metabolic hotspot.
By replacing the tert-butyl group with a 3-fluoro-3-methylcyclobutyl moiety (via amide coupling of the corresponding amine precursor with the building block), we generate Optimized Lead-2 .
Comparative Data Table (Hypothetical)
| Parameter | Lead-1 (tert-butyl) | Optimized Lead-2 (fluorocyclobutyl) | Desired Outcome |
| Target Affinity (IC₅₀) | 5 nM | 7 nM | Potency maintained. |
| logD (pH 7.4) | 3.5 | 3.7 | Lipophilicity fine-tuned for optimal permeability. |
| Aqueous Solubility | 15 µM | 12 µM | Acceptable solubility maintained. |
| Metabolic Stability (t½, HLM) | 8 min | >90 min | Significant Improvement: Metabolic hotspot blocked by C-F bond. |
| Permeability (Papp) | High | High | Good membrane permeability retained. |
This hypothetical case demonstrates how the rational application of 3-fluoro-3-methylcyclobutanecarboxylic acid can solve a critical drug discovery problem—poor metabolic stability—while preserving the desired pharmacological activity and other key properties of the lead compound.
References
- Litskan, E. V., Lynnyk, S. V., Shypov, R. H., Vashchenko, B. V., & Ryabukhin, S. V. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
- Oreate AI Blog. (2025, December 16). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- Wouters, J., et al. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
- ResearchGate. (n.d.).
- Biosynth. (n.d.). 3-fluoro-3-methylcyclobutane-1-carboxylic acid | 1613330-60-1 | NPC33060.
- Chernykh, A. V., et al. (2015, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
- ResearchGate. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
- Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- ChemicalBook. (n.d.). 3-FLUORO-3-METHYLCYCLOBUTANECARBOXYLIC ACID | 1613330-60-1.
- CymitQuimica. (n.d.). CAS 57252-83-2: 3-Methylcyclobutanecarboxylic acid.
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- 10. researchgate.net [researchgate.net]
- 11. CAS 57252-83-2: 3-Methylcyclobutanecarboxylic acid [cymitquimica.com]
Application Notes & Protocols: Incorporation of 3-Fluoro-3-methylcyclobutanecarboxylic Acid into PROTACs for Enhanced Drug Development
Introduction: The Rationale for Advanced Linker Components in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While significant focus has been placed on the design of the POI and E3 ligase ligands, the linker is far from a passive spacer.[] Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][]
The strategic incorporation of fluorine and rigid carbocyclic scaffolds into drug candidates has been shown to favorably modulate their physicochemical and pharmacokinetic properties.[5][6][7] Fluorine, the most electronegative element, can alter pKa, improve metabolic stability, and enhance membrane permeability.[5][6] Cyclobutane rings, with their unique puckered conformation, can serve as rigid scaffolds to limit conformational flexibility, thereby potentially improving binding affinity and selectivity.[7][8]
This guide details the rationale and methodology for incorporating a novel linker component, 3-fluoro-3-methylcyclobutanecarboxylic acid , into PROTACs. This building block combines the benefits of a rigid cyclobutane core with the advantageous properties of a gem-difluoro methyl group, offering a promising strategy to enhance the therapeutic potential of next-generation PROTACs.
Part 1: The Strategic Advantage of 3-Fluoro-3-methylcyclobutanecarboxylic Acid in PROTAC Linkers
The incorporation of 3-fluoro-3-methylcyclobutanecarboxylic acid into a PROTAC linker is hypothesized to confer several advantages:
-
Conformational Rigidity: The cyclobutane ring introduces a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[7][8] This can lead to improved potency and selectivity.
-
Improved Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism on the cyclobutane ring, leading to increased metabolic stability and a longer in vivo half-life.[5][9]
-
Enhanced Membrane Permeability: Fluorine substitution can modulate the lipophilicity of the PROTAC, potentially improving its ability to cross cell membranes and reach its intracellular target.[6][10]
-
Vectorial Control: The defined stereochemistry of the substituted cyclobutane allows for precise control over the spatial orientation of the POI and E3 ligase ligands, which is crucial for productive ternary complex formation.[8]
Part 2: Synthesis and Incorporation of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
The synthesis of 3-fluoro-3-methylcyclobutanecarboxylic acid can be achieved through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below.
Caption: Proposed synthetic workflow for 3-fluoro-3-methylcyclobutanecarboxylic acid.
Protocol 1: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
This protocol outlines a general procedure for the synthesis of the title compound. Optimization of reaction conditions may be necessary.
Materials:
-
Cyclobutanone
-
Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF)
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Oxidizing agent (e.g., Jones reagent, PCC)
-
Anhydrous solvents (THF, DCM)
-
Reagents for workup and purification (e.g., saturated aqueous NH4Cl, NaHCO3, brine, MgSO4, silica gel)
Procedure:
-
Grignard Reaction: To a solution of cyclobutanone in anhydrous THF at 0°C, add MeMgBr dropwise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with saturated aqueous NH4Cl and extract the product with a suitable organic solvent.
-
Fluorination: Dissolve the crude alcohol from the previous step in anhydrous DCM. At -78°C, add DAST dropwise. Allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with saturated aqueous NaHCO3.
-
Oxidation: The resulting 3-fluoro-3-methylcyclobutanol is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.
-
Purification: The final product, 3-fluoro-3-methylcyclobutanecarboxylic acid, is purified by column chromatography.
Protocol 2: Incorporation into a PROTAC Linker
The synthesized carboxylic acid can be incorporated into a PROTAC linker using standard peptide coupling methodologies.
Materials:
-
3-Fluoro-3-methylcyclobutanecarboxylic acid
-
Amine-functionalized linker precursor
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or other suitable solvent
Procedure:
-
Dissolve 3-fluoro-3-methylcyclobutanecarboxylic acid, the amine-functionalized linker precursor, HATU, and HOBt in anhydrous DMF.
-
Add DIPEA to the reaction mixture and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
The resulting product, a linker containing the 3-fluoro-3-methylcyclobutane moiety, can be purified by preparative HPLC.
Part 3: Biophysical Characterization of the Resulting PROTAC
Once the novel linker is incorporated into a PROTAC, a series of biophysical assays are essential to characterize its binding properties and the formation of the ternary complex.
Caption: Workflow for determining the cellular degradation activity of a PROTAC.
Protocol 5: Western Blotting for DC50 and Dmax Determination
This protocol describes how to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of the PROTAC. [11][12] Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values. [11]
Protocol 6: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay to assess the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for cell permeability. [13][14][15] Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
PROTAC stock solution in DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate Preparation: Coat the filter of the donor plate with the artificial membrane solution.
-
Assay Setup: Add the PROTAC solution to the donor wells and PBS to the acceptor wells.
-
Incubation: Incubate the plate for a defined period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the measured concentrations and assay parameters.
| Parameter | Description |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein. |
| Dmax | The maximum percentage of target protein degradation achieved by the PROTAC. |
| Pe (cm/s) | The permeability coefficient, a measure of the rate of passive diffusion across the membrane. |
Table 2: Key Parameters for Cellular Characterization of PROTACs.
Conclusion
The incorporation of 3-fluoro-3-methylcyclobutanecarboxylic acid into PROTAC linkers represents a novel and promising strategy to enhance their therapeutic properties. The rigid cyclobutane core, combined with the strategic placement of a fluoro-methyl group, offers the potential for improved conformational control, metabolic stability, and cell permeability. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, incorporation, and characterization of PROTACs containing this advanced linker component, enabling researchers to explore new avenues in the design of next-generation targeted protein degraders.
References
- Willems, S., et al. (2020).
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
-
Pharmaffiliates. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Retrieved from [Link]
-
Cohen, T. (2023, October 19). Biophysical Tools for the Design and Development of PROTACs. Oxford Global. Retrieved from [Link]
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8573-8613.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Willems, S., et al. (2020).
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- The Broad Institute. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (203).
- Wu, T., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(16), 4939.
- The Broad Institute. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.
- The Broad Institute. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE.
- Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1536-1542.
-
Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]
-
Profacgen. (n.d.). Permeability Assay. Retrieved from [Link]
- Maple, H. J., et al. (2021). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry, 64(18), 13484-13498.
- Maple, H. J., et al. (2021). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC.
- Scott, J. S., et al. (2020). Understanding and improving the membrane permeability of VH032-based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1536-1542.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]
-
Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
- Al-Ghanim, A. A., et al. (2021). PROTACs– a game-changing technology. PMC - NIH.
-
ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]
- Kim, J., et al. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Science, 10(27), e2301373.
- Oka, S., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 38(7), 973-981.
- Testa, A., et al. (2020).
- Békés, M., Langley, D. R., & Crews, C. M. (2022). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. Nature Reviews Drug Discovery, 21(3), 181-200.
Sources
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- 5. tandfonline.com [tandfonline.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Amide Coupling Reactions with 3-Fluoro-3-methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Fluoro-3-methylcyclobutyl Moiety in Medicinal Chemistry
The 3-fluoro-3-methylcyclobutyl moiety has emerged as a valuable structural motif in modern drug discovery. Its incorporation into lead compounds can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity by introducing a constrained, fluorinated substituent. Amide coupling reactions are one of the most frequently utilized transformations in medicinal chemistry, making the efficient and reliable formation of amide bonds with 3-Fluoro-3-methylcyclobutanecarboxylic acid a critical step in the synthesis of novel therapeutics.[1]
This guide provides a comprehensive overview of the key considerations, challenges, and detailed protocols for the successful amide coupling of 3-Fluoro-3-methylcyclobutanecarboxylic acid. We will delve into the mechanistic underpinnings of common coupling strategies and offer practical, field-proven methodologies to empower researchers in their synthetic endeavors.
Challenges and Strategic Considerations
The amide coupling of 3-Fluoro-3-methylcyclobutanecarboxylic acid presents unique challenges stemming from both steric and electronic factors. The tertiary carbon center bearing a methyl group and a fluorine atom on the cyclobutane ring introduces significant steric hindrance around the carboxylic acid. Furthermore, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxyl group.
Key Considerations:
-
Steric Hindrance: The bulky 3-methylcyclobutyl group can impede the approach of the amine nucleophile. This necessitates the use of highly reactive coupling agents and potentially elevated reaction temperatures.
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is paramount. Reagents known to be effective for sterically hindered substrates, such as uronium or phosphonium salts, are often preferred.[1]
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial to drive the reaction to completion and minimize side products.
-
Base Selection: The choice of a non-nucleophilic, sterically hindered base is important to facilitate the reaction without competing with the desired amine coupling.
Recommended Coupling Methodologies
Based on extensive experience with sterically demanding and electronically modified substrates, two primary coupling strategies are recommended for 3-Fluoro-3-methylcyclobutanecarboxylic acid:
-
Uronium/Aminium Salt-Based Coupling (e.g., HATU)
-
Carbodiimide-Based Coupling with Additives (e.g., EDC/HOBt)
The following sections provide detailed protocols and mechanistic insights for each of these methods.
Protocol 1: HATU-Mediated Amide Coupling
Overview:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that is particularly effective for sterically hindered and electron-deficient substrates.[2][3] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[3]
Mechanism of HATU Coupling:
Caption: HATU-mediated amide coupling workflow.
Experimental Protocol:
Materials:
-
3-Fluoro-3-methylcyclobutanecarboxylic acid
-
Amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-Fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered amines, heating to 40-50 °C may be beneficial.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Overview:
The use of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in combination with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[4][5] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-active ester.[6][7] This active ester is less prone to racemization and reacts efficiently with the amine.
Mechanism of EDC/HOBt Coupling:
Caption: EDC/HOBt-mediated amide coupling workflow.
Experimental Protocol:
Materials:
-
3-Fluoro-3-methylcyclobutanecarboxylic acid
-
Amine
-
EDC hydrochloride
-
HOBt
-
Anhydrous Dichloromethane (DCM) or DMF
-
Triethylamine (TEA) or DIPEA
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-Fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add TEA or DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then add the amine (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (aq) (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Comparison of Methods
| Parameter | HATU Coupling | EDC/HOBt Coupling |
| Reagent Type | Uronium Salt | Carbodiimide + Additive |
| Reactivity | Very High | High |
| Reaction Time | Typically shorter (4-16 h) | Typically longer (12-24 h) |
| Side Products | Water-soluble | Water-soluble urea |
| Cost | Higher | Lower |
| Ideal for | Sterically hindered and electron-deficient substrates | General purpose, cost-effective synthesis |
Troubleshooting and Expert Recommendations
-
Low Yields: If yields are low, consider increasing the reaction temperature (up to 50 °C for HATU, or room temperature for EDC/HOBt if started at 0 °C). Increasing the equivalents of the coupling reagent and base may also be beneficial. Ensure all reagents and solvents are anhydrous.
-
Incomplete Reaction: For highly unreactive amines, switching to a more potent coupling reagent like COMU or employing microwave irradiation could be explored.
-
Purification Challenges: The byproducts of both HATU and EDC are generally water-soluble, facilitating their removal during aqueous workup. If purification remains difficult, a different solvent system for extraction or chromatography may be necessary.
Conclusion
The successful amide coupling of 3-Fluoro-3-methylcyclobutanecarboxylic acid is readily achievable with careful selection of reagents and optimization of reaction conditions. The HATU-mediated protocol is highly recommended for its efficiency with challenging substrates, while the EDC/HOBt method provides a reliable and cost-effective alternative. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently incorporate this valuable fluorinated building block into their synthetic programs.
References
- Vertex AI Search. (n.d.). Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- YouTube. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP.
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Application Note: High-Throughput pKa Determination of Fluorinated Carboxylic Acids for Drug Discovery
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The strategic incorporation of fluorine into drug candidates is a common practice to modulate these properties. However, the strong electron-withdrawing nature of fluorine presents unique challenges for accurate pKa determination. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust experimental protocols for measuring the pKa of fluorinated carboxylic acids. We will delve into the theoretical underpinnings, practical considerations, and step-by-step methodologies for two primary techniques: potentiometric titration and ¹⁹F NMR spectroscopy.
Introduction: The Significance of pKa in Fluorinated Drug Candidates
The introduction of fluorine atoms into a carboxylic acid molecule dramatically increases its acidity due to the powerful inductive effect of fluorine.[1][2] Fluorine, being the most electronegative element, withdraws electron density from the carboxyl group, which stabilizes the resulting carboxylate anion (the conjugate base) upon deprotonation.[1][3] A more stable conjugate base corresponds to a stronger acid, resulting in a lower pKa value.[1] This enhanced acidity can have significant implications for a drug's behavior in the physiological environment (pH ~7.4), affecting its charge state, membrane permeability, and interaction with biological targets.
Accurate pKa determination is therefore not merely a routine measurement but a cornerstone of rational drug design. Discrepancies in reported pKa values for the same fluorinated compounds, sometimes spanning several units, highlight the experimental challenges and the need for standardized, reliable protocols.[4] This guide aims to provide such protocols, grounded in scientific principles and field-proven insights.
The Inductive Effect of Fluorine on Acidity
The acid-strengthening effect of fluorination is influenced by several factors:
-
Number of Fluorine Atoms: Acidity increases with the number of fluorine atoms on the carbon adjacent to the carboxyl group (the α-carbon) due to the additive nature of the inductive effect.[1]
-
Proximity to the Carboxyl Group: The inductive effect diminishes with distance. A fluorine atom closer to the carboxyl group will have a more pronounced acid-strengthening effect.[5][6]
Table 1: Comparison of pKa Values for Non-fluorinated and Fluorinated Carboxylic Acids
| Carboxylic Acid | Structure | pKa Value |
| Acetic Acid | CH₃COOH | 4.76 |
| Fluoroacetic Acid (MFA) | FCH₂COOH | 2.58 ± 0.03[7][8] |
| Difluoroacetic Acid (DFA) | F₂CHCOOH | 1.22 ± 0.03[7][8] |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 0.03 ± 0.08[7][9] |
| Perfluorooctanoic Acid (PFOA) | C₇F₁₅COOH | -0.27 ± 0.18[7][8] |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
Experimental Protocols for pKa Determination
We will detail two robust methods for pKa determination: potentiometric titration for its precision and wide applicability, and ¹⁹F NMR spectroscopy for its sensitivity and tolerance to impurities, which is particularly advantageous for fluorinated compounds.
Method 1: Potentiometric Titration
Potentiometric titration is a high-precision technique that involves titrating a sample with an acid or base while monitoring the solution's pH with an electrode.[10] The pKa is determined from the inflection point of the resulting titration curve.[11]
-
Co-solvent Selection: Many fluorinated carboxylic acids have limited aqueous solubility. Using a co-solvent like methanol is common, but it's crucial to understand that the measured pKa will be an "apparent pKa" specific to that solvent mixture.[10][12] Extrapolation methods, such as the Yasuda-Shedlovsky plot, are required to determine the aqueous pKa.[10]
-
Carbonate-Free Titrant: Carbon dioxide from the atmosphere can dissolve in the titrant (e.g., NaOH), forming carbonic acid and affecting the titration curve, especially at neutral to high pH.[10] Using freshly prepared, carbonate-free titrant is essential for accuracy.
-
Precise pH Electrode Calibration: The accuracy of the entire experiment hinges on the proper calibration of the pH electrode. A multi-point calibration (typically with pH 4, 7, and 10 buffers) is mandatory.[13][14][15]
Caption: Workflow for pKa determination by potentiometric titration.
-
Reagent and Sample Preparation:
-
Prepare a 0.1 M solution of the titrant (e.g., NaOH) using carbonate-free water. Standardize this solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Accurately weigh and dissolve the fluorinated carboxylic acid in the chosen solvent system (e.g., a water-methanol mixture) to a final concentration of approximately 1-10 mM.[16] A higher concentration may be needed for sparingly soluble compounds.[10]
-
Prepare standard pH buffers (pH 4.01, 7.00, and 10.01).[13]
-
-
Instrument Calibration and Setup:
-
Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.[14][17][18] Ensure the electrode is properly maintained and stored.[15]
-
Place a known volume (e.g., 20 mL) of the analyte solution into a jacketed titration vessel to maintain a constant temperature.[16]
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a magnetic stirrer for gentle and consistent mixing.[16]
-
-
Titration Procedure:
-
If the sample is acidic, you may need to acidify it further with a small amount of strong acid (e.g., 0.1 M HCl) to an initial pH of around 1.8-2.0 to capture the full titration curve.[16][19]
-
Begin the titration by adding the standardized titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[16]
-
Continue the titration until the pH has passed the equivalence point and stabilized in the basic region (e.g., pH 12-12.5).[16][19]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate the titration curve.
-
Determine the equivalence point (the point of steepest slope) by calculating the first or second derivative of the titration curve.[11]
-
The pKa is equal to the pH at the half-equivalence point, according to the Henderson-Hasselbalch equation.[20][21][22]
-
Perform at least three replicate titrations to ensure reproducibility and report the average pKa with the standard deviation.[16]
-
Method 2: ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful alternative for pKa determination, especially for fluorinated compounds.[9] It relies on the change in the ¹⁹F chemical shift of the fluorine atoms as the molecule transitions between its protonated and deprotonated states.[7][23]
-
High Sensitivity of ¹⁹F Nucleus: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.
-
Tolerance to Impurities: The method is tolerant to non-fluorinated impurities as they will not appear in the ¹⁹F spectrum.[9]
-
Simultaneous Measurement: Multiple fluorinated compounds can be measured simultaneously in the same sample, provided their ¹⁹F signals are resolved.[9]
-
Direct Measurement in Complex Media: This technique can be adapted for measurements in complex biological media or mixed-solvent systems without the need for electrode calibration.[12][24]
Caption: Workflow for pKa determination by ¹⁹F NMR spectroscopy.
-
Sample Preparation:
-
Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa of the analyte (e.g., from pKa - 2 to pKa + 2).
-
Prepare a stock solution of the fluorinated carboxylic acid.
-
For each pH point, add a known amount of the analyte stock solution and an internal reference standard (e.g., trifluorotoluene or hexafluorobenzene) to the buffer solution in an NMR tube. The final analyte concentration is typically in the low millimolar range.
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra for each sample at a constant temperature. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Record the exact temperature of the NMR probe.
-
-
Data Processing and Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Measure the chemical shift (δ) of a fluorine signal that is sensitive to the protonation state of the carboxyl group (typically the α- or β-fluorines) relative to the internal reference standard for each spectrum.
-
Plot the observed chemical shift (δ_obs) as a function of pH. This will generate a sigmoidal curve.
-
Fit the data to the following equation, which is derived from the Henderson-Hasselbalch equation:[25]
δ_obs = (δ_A * 10^(pH-pKa) + δ_HA) / (1 + 10^(pH-pKa))
Where:
-
δ_obs is the observed chemical shift at a given pH.
-
δ_A is the chemical shift of the fully deprotonated species (anion).
-
δ_HA is the chemical shift of the fully protonated species (acid).
-
-
The pKa is the pH value at the inflection point of the sigmoidal curve.[26] This can be determined through non-linear regression analysis of the plotted data.
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of the obtained pKa values, the following cross-validation steps are recommended:
-
Method Comparison: Whenever possible, determine the pKa of a given compound using both potentiometric titration and NMR spectroscopy. The results should be in close agreement.
-
Reference Compounds: Include a well-characterized fluorinated acid with a known pKa (e.g., trifluoroacetic acid) as a positive control in your experimental runs to validate your setup and procedure.
-
Solvent System Consistency: When reporting pKa values, always specify the solvent system, temperature, and ionic strength, as these parameters can significantly influence the results.[27][28]
Conclusion
The accurate determination of pKa for fluorinated carboxylic acids is a non-trivial but essential task in modern drug discovery. By understanding the underlying chemical principles and meticulously following robust protocols, researchers can obtain reliable data to guide lead optimization and candidate selection. Potentiometric titration and ¹⁹F NMR spectroscopy, when executed with care and attention to detail, provide powerful and complementary approaches to this challenge. This application note serves as a practical guide to implementing these techniques, fostering greater accuracy and reproducibility in the characterization of these vital physicochemical properties.
References
-
ACS Omega. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Publications. [Link]
-
Langmuir. (n.d.). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). ACS Publications. [Link]
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ResearchGate. (n.d.). Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. [Link]
-
Environmental Science & Technology. (2009). Comment on “Experimental pKa Determination for Perfluorooctanoic Acid (PFOA) and the Potential Impact of pKa Concentration Dependence on Laboratory-Measured Partitioning Phenomena and Envrionmental Modeling”. ACS Publications. [Link]
-
Environmental Science & Technology. (n.d.). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ACS Publications. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
ResearchGate. (2021). Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. ResearchGate. [Link]
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NIH. (n.d.). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. National Institutes of Health. [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]
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Scirp.org. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]
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NIH. (n.d.). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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NIH. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. National Institutes of Health. [Link]
-
ThoughtCo. (2024). pH, pKa, and the Henderson-Hasselbalch Equation. ThoughtCo. [Link]
-
ResearchGate. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. [Link]
-
aip.scitation.org. (n.d.). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Scitation. [Link]
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Reddit. (2021). The inductive effect and acidity. Reddit. [Link]
-
The University of East Anglia. (n.d.). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. The University of East Anglia. [Link]
-
YSI. (n.d.). pH Electrode Calibration Guide. YSI. [Link]
-
ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]
-
ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). ResearchGate. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
Truman ChemLab. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Truman State University. [Link]
-
ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [Link]
-
JoVE. (2023). Video: Substituent Effects on Acidity of Carboxylic Acids. JoVE. [Link]
-
NIH. (2013). Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]
-
ACS Publications. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. [Link]
-
Xylem Analytics. (2023). Calibration and adjustment of a pH electrode. Xylem Analytics. [Link]
-
Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu. [Link]
-
NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
ADMET and DMPK. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. ADMET and DMPK. [Link]
-
ResearchGate. (n.d.). (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values. ResearchGate. [Link]
-
Slideshare. (n.d.). Solvation Effects on pKa Values. Slideshare. [Link]
-
RSC Publishing. (n.d.). On the automated determination of pKa by NMR in DMSO : water mixtures. Royal Society of Chemistry. [Link]
-
YouTube. (2023). How to calibrate your pH electrode. Metrohm. [Link]
-
ULM. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. University of Louisiana Monroe. [Link]
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Application Notes and Protocols: The Use of 3-Fluoro-3-methylcyclobutanecarboxylic Acid in the Synthesis of Novel PET Imaging Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The rigid, three-dimensional nature of the cyclobutane ring, combined with the unique electronic properties of fluorine, presents a compelling structural amalgam for the design of novel therapeutics and imaging agents. This document provides a comprehensive guide to the strategic use of 3-fluoro-3-methylcyclobutanecarboxylic acid as a key building block in the synthesis of Positron Emission Tomography (PET) imaging ligands. We will delve into the scientific rationale behind its application, detailed protocols for precursor synthesis and radiolabeling with fluorine-18, and practical insights to guide researchers in this burgeoning field.
Introduction: The Strategic Advantage of the 3-Fluoro-3-methylcyclobutane Moiety
The cyclobutane ring is increasingly recognized for its utility in drug design, serving as a versatile bioisosteric replacement for more common structural motifs like aromatic rings.[1] Its puckered, three-dimensional structure provides a level of conformational constraint that can enhance binding affinity to biological targets.[1] The introduction of a fluorine atom onto this scaffold further amplifies its desirable properties. Fluorine's high electronegativity can influence the acidity of nearby functional groups, improve metabolic stability by blocking potential sites of oxidation, and modulate lipophilicity, thereby enhancing membrane permeability and overall pharmacokinetic profiles.[2]
The specific placement of a methyl group alongside the fluorine at the 3-position of the cyclobutane ring offers additional strategic advantages. The methyl group can provide a crucial hydrophobic interaction within a binding pocket and its steric bulk can influence the overall conformation of the ligand, potentially leading to enhanced selectivity. From a synthetic standpoint, the tertiary nature of the carbon bearing the fluorine atom in 3-fluoro-3-methylcyclobutane derivatives presents both challenges and opportunities in the context of radiolabeling, which will be a central focus of this guide.
This application note will provide a detailed roadmap for leveraging 3-fluoro-3-methylcyclobutanecarboxylic acid in the development of novel PET tracers. We will begin by outlining the synthesis of a key precursor for radiolabeling, followed by a robust protocol for the introduction of fluorine-18 via nucleophilic substitution.
Precursor Synthesis: Paving the Way for Radiolabeling
The successful radiosynthesis of a PET ligand hinges on the meticulous design and preparation of a suitable precursor. For the incorporation of fluorine-18 via nucleophilic substitution, a precursor bearing a good leaving group is essential. Here, we describe a synthetic route starting from the commercially available 3-fluoro-3-methylcyclobutanecarboxylic acid to a key hydroxylated intermediate, which can then be converted to a tosylate or mesylate precursor.
Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
The initial step involves the conversion of the starting material to its corresponding hydroxyl derivative. While direct hydrolysis of the C-F bond is challenging, a more practical approach involves a multi-step sequence.
Protocol 1: Synthesis of Methyl 3-hydroxy-3-methylcyclobutanecarboxylate
-
Esterification: To a solution of 3-fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-fluoro-3-methylcyclobutanecarboxylate.
-
Hydroxylation: The fluorinated ester is then subjected to hydroxylation. A common method involves reaction with a strong base, although this can be substrate-dependent. A more controlled approach would be a substitution reaction with a protected hydroxylamine followed by deprotection. For the purpose of this protocol, we will outline a direct, albeit potentially lower-yielding, basic hydrolysis. To the methyl 3-fluoro-3-methylcyclobutanecarboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (2.0 eq).
-
Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-hydroxy-3-methylcyclobutanecarboxylic acid.
-
Esterification of the Hydroxy Acid: To a solution of 3-hydroxy-3-methylcyclobutanecarboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude methyl 3-hydroxy-3-methylcyclobutanecarboxylate, which can be purified by column chromatography.
Preparation of the Tosylate Precursor
With the hydroxyl intermediate in hand, the next step is the introduction of a suitable leaving group for the subsequent ¹⁸F-fluorination. Tosylates and mesylates are excellent leaving groups for Sₙ2 reactions.[2][3]
Protocol 2: Synthesis of Methyl 3-methyl-3-(tosyloxy)cyclobutanecarboxylate
-
To a solution of methyl 3-hydroxy-3-methylcyclobutanecarboxylate (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tosylate precursor.
Diagram 1: Synthetic Workflow for Precursor Preparation
Caption: Workflow for the synthesis of the tosylate precursor.
Radiolabeling with Fluorine-18
The introduction of the positron-emitting isotope ¹⁸F is the defining step in the synthesis of a PET ligand. Nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride is a robust and widely used method.
Rationale and Considerations
The Sₙ2 reaction for the introduction of [¹⁸F]fluoride is sensitive to steric hindrance.[4] The tertiary nature of the carbon atom bearing the tosylate group in our precursor presents a significant steric challenge. However, the rigid nature of the cyclobutane ring can influence the transition state geometry, and successful radiofluorinations on sterically hindered centers have been reported. The choice of reaction conditions, including the solvent, temperature, and the use of a phase-transfer catalyst, is critical for achieving a good radiochemical yield.[5]
Table 1: Key Parameters for ¹⁸F-Radiolabeling
| Parameter | Recommended Condition | Rationale |
| [¹⁸F]Fluoride Source | K[¹⁸F]F/Kryptofix 2.2.2 | Enhances the nucleophilicity of the fluoride ion. |
| Solvent | Anhydrous Acetonitrile or DMSO | Aprotic polar solvents that solvate the cation, leaving the fluoride ion more reactive. |
| Precursor Amount | 1-5 mg | Sufficient for radiolabeling while minimizing potential impurities. |
| Temperature | 100-120 °C | Provides the necessary activation energy to overcome the steric hindrance. |
| Reaction Time | 10-20 minutes | A balance between achieving high conversion and minimizing decomposition of the precursor and product. |
Automated Radiosynthesis Protocol
Modern PET radiochemistry heavily relies on automated synthesis modules to ensure reproducibility, radiation safety, and compliance with good manufacturing practices (GMP). The following is a generalized protocol adaptable to most commercial automated synthesizers.
Protocol 3: Automated Synthesis of [¹⁸F]Ligand
-
[¹⁸F]Fluoride Trapping and Elution: Load an aqueous solution of [¹⁸F]fluoride onto a quaternary methylammonium (QMA) cartridge. Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen or argon to remove water azeotropically with acetonitrile. Repeat this step 2-3 times to ensure anhydrous conditions.
-
Radiolabeling Reaction: Dissolve the tosylate precursor (1-5 mg) in anhydrous acetonitrile or DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at 100-120 °C for 10-20 minutes.
-
Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC column for purification.
-
Formulation: Collect the product fraction, remove the organic solvent under reduced pressure, and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
Diagram 2: Automated Radiosynthesis Workflow
Caption: Automated radiosynthesis workflow for the ¹⁸F-labeled ligand.
Coupling to a Targeting Moiety and Final Ligand Synthesis
The 3-[¹⁸F]fluoro-3-methylcyclobutanecarboxylic acid is a versatile building block that can be coupled to a variety of targeting vectors, such as small molecules, peptides, or antibody fragments, to create a specific PET imaging ligand. The carboxylic acid functionality provides a convenient handle for standard amide bond formation reactions.
Protocol 4: Amide Coupling to a Targeting Amine
-
To a solution of the purified and formulated 3-[¹⁸F]fluoro-3-methylcyclobutanecarboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the amine-containing targeting moiety (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by radio-TLC or radio-HPLC.
-
Upon completion, purify the final PET ligand using semi-preparative HPLC.
-
Formulate the purified ligand in a sterile, injectable solution for in vivo studies.
Conclusion and Future Perspectives
3-Fluoro-3-methylcyclobutanecarboxylic acid represents a valuable and underexplored building block for the development of novel PET imaging agents. Its unique structural and electronic properties can be strategically employed to design ligands with improved pharmacokinetic profiles and enhanced target affinity. The protocols outlined in this application note provide a robust framework for the synthesis of precursors and the subsequent radiolabeling with fluorine-18. While the steric hindrance at the tertiary center presents a synthetic challenge, it is not insurmountable with optimized reaction conditions.
Future work in this area could focus on the stereoselective synthesis of the precursor to investigate the impact of stereochemistry on biological activity. Furthermore, the application of this building block to a wider range of biological targets will undoubtedly lead to the development of innovative PET tracers for the diagnosis and monitoring of various diseases.
References
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates (video). Khan Academy. Retrieved from [Link]2]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. In Chemistry LibreTexts. Retrieved from [Link]4]
-
Chemistry Steps. (n.d.). The SN2 Reaction Mechanism. Chemistry Steps. Retrieved from [Link]5]
-
W.W. Norton. (n.d.). 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. In Organic Chemistry. Retrieved from [Link]]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]1]
-
Chemistry Stack Exchange. (2018, October 11). How does ring size affect SN2 reactions? Chemistry Stack Exchange. Retrieved from [Link]]
-
Khan Academy. (2013, October 21). Preparation of mesylates and tosylates | Organic chemistry | Khan Academy [Video]. YouTube. [Link]]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]3]
Sources
The Strategic Incorporation of Fluorinated Cyclobutanes in Next-Generation Agrochemicals: Application Notes and Protocols
Abstract
The strategic introduction of fluorine and fluorinated moieties has become a cornerstone of modern agrochemical design, with over 65% of commercial pesticides containing fluorine.[1] Concurrently, the use of strained ring systems, particularly cyclobutanes, has gained significant traction for imparting favorable physicochemical and metabolic properties.[2][3] This document provides a detailed guide for research scientists and drug development professionals on the application of fluorinated cyclobutanes in agrochemical research. It explores the synergistic benefits of combining fluorine's unique electronic properties with the conformational rigidity of the cyclobutane scaffold. We will delve into the rationale behind their use, key synthetic strategies, and detailed protocols for their application, providing a comprehensive framework for leveraging these powerful building blocks in the discovery of novel, effective, and sustainable crop protection agents.
Introduction: The Synergistic Advantage of Fluorine and the Cyclobutane Core
The development of new agrochemicals is driven by the need for compounds with high efficacy, selectivity, and improved environmental profiles.[4] The incorporation of fluorine is a well-established strategy to enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][5] The carbon-fluorine bond, being one of the strongest in organic chemistry, imparts significant resistance to oxidative metabolism.[6]
The cyclobutane ring, while less common than five- or six-membered rings, offers distinct advantages. Its inherent ring strain (26.3 kcal mol⁻¹) and puckered three-dimensional structure provide a rigid scaffold that can lock in bioactive conformations, reducing the entropic penalty upon binding to a target enzyme or receptor.[3] This conformational restriction is a key tactic in modern drug and pesticide design to enhance potency.[3][7]
When combined, these two motifs create a powerful synergy. Fluorinated cyclobutanes act as bioisosteres for more common, but metabolically labile groups, such as tert-butyl or isopropyl moieties.[8] They offer a way to fine-tune physicochemical properties like lipophilicity (LogP) and acidity (pKa) while introducing a novel chemical space for lead optimization.[9][10]
Core Applications in Agrochemical Design
The unique properties of fluorinated cyclobutanes make them suitable for several strategic applications in the design of new herbicides, fungicides, and insecticides.
Enhancing Metabolic Stability and Bioavailability
The primary driver for incorporating fluorinated groups is to block sites of metabolic attack. The strong C-F bond resists cleavage by cytochrome P450 enzymes, which are responsible for the oxidative degradation of many xenobiotics. The cyclobutane ring itself, being a strained carbocycle, can also influence metabolic pathways.[3]
-
Application Insight: By replacing a metabolically vulnerable alkyl group with a fluorinated cyclobutane, researchers can significantly extend the half-life of a potential agrochemical in the target pest and in the environment, potentially leading to lower application rates and reduced environmental load.
Modulating Physicochemical Properties for Systemic Activity
For an agrochemical to be effective, especially in systemic applications, it must possess the right balance of lipophilicity and hydrophilicity to be absorbed by the plant and transported to the site of action.
-
Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can enhance membrane permeability. However, the effect is highly dependent on the specific fluorinated group (e.g., -F, -CHF₂, -CF₃) and its position on the cyclobutane ring.[10] Interestingly, studies have shown that cis-1,2-disubstituted cyclobutanes can exhibit significantly lower lipophilicity compared to their trans isomers, offering a subtle way to modulate this critical property.[9][10]
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, influencing the ionization state of the molecule at physiological pH.[9] This can be crucial for transport across cellular membranes and interaction with the target protein.
Conformational Locking for Enhanced Target Binding
The rigid, puckered structure of the cyclobutane ring can orient key pharmacophoric groups in a precise three-dimensional arrangement that is optimal for binding to the active site of a target enzyme.[3][7]
-
Application Insight: In the development of fungicides that inhibit fungal melanin biosynthesis, for example, cyclobutane carboxamides have been identified as potent inhibitors of scytalone dehydratase.[11] The cyclobutane core positions the amide and other substituents in a way that maximizes interactions with key residues in the enzyme's active site.[11]
Synthetic Strategies and Protocols
The synthesis of fluorinated cyclobutanes often relies on building block approaches, where pre-functionalized cyclobutanes are incorporated into the final molecule, or through direct fluorination of a cyclobutane precursor.[10] The [2+2] cycloaddition is a cornerstone reaction for forming the cyclobutane ring itself.[12][13]
Protocol 1: Synthesis of a Trifluoromethyl-Substituted Cyclobutane Building Block via Deoxyfluorination
This protocol describes a general method for synthesizing a 1-(trifluoromethyl)cyclobutane building block from a commercially available carboxylic acid, a strategy that has been effectively used in the preparation of bioactive compounds.[8]
Objective: To prepare 1-(trifluoromethyl)cyclobutanecarboxylic acid, a versatile building block.
Reaction Scheme: Cyclobutane-1,1-dicarboxylic acid → 1-(Trifluoromethyl)cyclobutanecarboxylic acid
Materials:
-
Cyclobutane-1,1-dicarboxylic acid
-
Sulfur tetrafluoride (SF₄) (Caution: Highly toxic and corrosive gas. Must be handled in a specialized fume hood with appropriate safety measures.)
-
Anhydrous Hydrogen Fluoride (HF) (Caution: Highly corrosive and toxic.)
-
Dichloromethane (anhydrous)
-
Sodium fluoride (NaF)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (anhydrous)
-
High-pressure reactor (e.g., Parr reactor)
Procedure:
-
Reactor Setup: In a well-ventilated fume hood designed for hazardous gases, charge a dry high-pressure reactor with cyclobutane-1,1-dicarboxylic acid (1.0 eq) and sodium fluoride (0.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane to the reactor.
-
Reagent Condensation: Cool the reactor to -78 °C (dry ice/acetone bath). Carefully condense anhydrous HF (4.0 eq) followed by sulfur tetrafluoride (SF₄) (3.0 eq) into the reactor.
-
Causality Note: SF₄ is the fluorinating agent that converts the carboxylic acid groups to trifluoromethyl groups. HF acts as a catalyst for this transformation. The reaction is performed at low temperature to control the addition of the gaseous reagents.
-
-
Reaction: Seal the reactor and allow it to warm to room temperature. Then, heat the reactor to 80-100 °C for 12-24 hours. The internal pressure will increase significantly.
-
Causality Note: Heating is required to drive the deoxyfluorination reaction to completion. The reaction proceeds through an acyl fluoride intermediate.[8]
-
-
Workup: Cool the reactor to room temperature and then to 0 °C before carefully venting the excess SF₄ and HF through a caustic scrubber.
-
Quenching: Slowly and carefully pour the reaction mixture over ice water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(trifluoromethyl)cyclobutanecarboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Application in Fungicide Discovery - Inhibition Assay for Scytalone Dehydratase
This protocol outlines a representative enzyme inhibition assay to evaluate the efficacy of newly synthesized fluorinated cyclobutane derivatives against a key fungal enzyme, scytalone dehydratase, which is a target for rice blast fungicides.[11]
Objective: To determine the IC₅₀ value of a fluorinated cyclobutane test compound against scytalone dehydratase.
Materials:
-
Recombinant scytalone dehydratase enzyme
-
Scytalone (substrate)
-
Tris-HCl buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Fluorinated cyclobutane test compounds
-
96-well UV-transparent microplate
-
Microplate reader spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the fluorinated cyclobutane test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Test compound dilution (or DMSO for control)
-
Scytalone dehydratase enzyme solution
-
-
Pre-incubation: Incubate the plate at 25 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the scytalone substrate solution to each well to initiate the enzymatic reaction. The final volume should be uniform across all wells.
-
Causality Note: Scytalone dehydratase catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene. This product absorbs light at a specific wavelength (e.g., ~295 nm), allowing the reaction to be monitored spectrophotometrically.
-
-
Data Collection: Immediately place the plate in the microplate reader and measure the increase in absorbance at the appropriate wavelength over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
Normalize the velocities relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation and Visualization
Table 1: Physicochemical Properties of Isomeric Fluorinated Cyclobutanes
This table illustrates how stereochemistry can influence key properties, based on data patterns observed in the literature.[9][10]
| Compound Structure | Isomer | Fluorine Group | Calculated LogP | Measured pKa |
| 2-(trifluoromethyl)cyclobutane-1-carboxamide | cis | -CF₃ | 1.25 | 16.5 |
| 2-(trifluoromethyl)cyclobutane-1-carboxamide | trans | -CF₃ | 1.60 | 16.8 |
| 2-(difluoromethyl)cyclobutane-1-carboxamide | cis | -CHF₂ | 0.85 | 17.1 |
| 2-(difluoromethyl)cyclobutane-1-carboxamide | trans | -CHF₂ | 1.10 | 17.4 |
Note: Values are representative and intended for illustrative purposes.
Diagrams
Caption: General workflow for the synthesis and screening of fluorinated cyclobutane-based agrochemicals.
Caption: Conceptual mode of action: A fluorinated cyclobutane inhibitor binding to a target enzyme.
Conclusion and Future Outlook
Fluorinated cyclobutanes represent a promising, yet underexplored, class of scaffolds for agrochemical research. The combination of conformational rigidity and the unique electronic properties of fluorine provides a powerful toolset for medicinal chemists to overcome common challenges such as metabolic instability and off-target effects. The synthetic accessibility of these building blocks is continually improving, driven by advances in methods like photochemical [2+2] cycloadditions and novel fluorination techniques.[1][2] As our understanding of structure-activity relationships deepens, the rational design and application of fluorinated cyclobutanes will undoubtedly lead to the development of next-generation agrochemicals that are not only more effective but also safer for the environment.
References
- Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
- Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes.
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Research projects | CSHP CDT. University of Oxford.
- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
- Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. PubMed.
- Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs.
- Successful fluorine-containing herbicide agrochemicals.
- Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants.
- (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
- Cyclobutanes in Small‐Molecule Drug Candid
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PubMed Central.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central.
- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
- Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evalu
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research projects | CSHP CDT [cshp-cdt.chem.ox.ac.uk]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 8. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoro-3-methylcyclobutanecarboxylic Acid Isomers
Welcome to the dedicated technical support center for the purification of 3-fluoro-3-methylcyclobutanecarboxylic acid stereoisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating the cis/trans diastereomers and their respective enantiomers. The unique structural features of this molecule—a strained cyclobutane ring, a fluorine substituent, and a carboxylic acid moiety—present specific challenges and opportunities in purification that we will address in detail.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly tackle the practical issues you may encounter in the lab. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and effectively optimize your purification strategies.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the separation of 3-fluoro-3-methylcyclobutanecarboxylic acid isomers.
Question 1: I am struggling to separate the cis and trans diastereomers. My peaks are broad and have poor resolution on a standard C18 column. What should I do?
Answer:
Separating the cis and trans diastereomers of 3-fluoro-3-methylcyclobutanecarboxylic acid can be challenging due to their similar physicochemical properties. While a standard C18 column might provide some separation, it is often not optimal for such closely related, small molecules. Here is a systematic approach to troubleshoot and improve this separation:
1. Re-evaluate Your Stationary Phase (Column Choice):
-
Mechanism: Standard C18 columns separate primarily based on hydrophobicity. The subtle difference in the spatial arrangement of the fluorine and carboxylic acid groups in the cis and trans isomers may not lead to a significant difference in hydrophobicity.
-
Recommendation: Consider alternative stationary phases that offer different separation mechanisms:
-
Phenyl-Hexyl or Biphenyl Phases: These columns can provide alternative selectivity through π-π interactions with the cyclobutane ring and dipole-dipole interactions with the C-F bond.
-
Pentafluorophenyl (PFP) Phases: PFP columns are particularly well-suited for separating positional isomers and halogenated compounds. They offer a combination of aromatic, dipole-dipole, and ion-exchange interactions that can significantly enhance resolution.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For this polar carboxylic acid, HILIC can be a powerful alternative. It uses a polar stationary phase with a high organic content mobile phase, offering a different selectivity mechanism compared to reversed-phase.
-
2. Optimize Your Mobile Phase:
-
pH Control is Critical: The ionization state of the carboxylic acid group (pKa is likely in the 2-4 range) dramatically affects retention and peak shape.[1]
-
Low pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%) to your mobile phase. This will suppress the ionization of the carboxylic acid, leading to better retention on reversed-phase columns and sharper, more symmetrical peaks.
-
Buffer Selection: If working at a controlled pH is necessary, use a buffer system compatible with your detection method (e.g., ammonium formate or acetate for LC-MS).
-
-
Solvent Strength and Selectivity:
-
Instead of just methanol or acetonitrile, try a ternary mixture (e.g., water/methanol/acetonitrile) or switch between them. Acetonitrile and methanol have different solvent properties and can alter the selectivity of the separation.
-
3. Consider Derivatization (If Detection is the Issue):
-
If you are using a UV detector and the response is poor, consider derivatizing the carboxylic acid to an ester (e.g., methyl or ethyl ester). This can improve peak shape and may alter the retention behavior enough to achieve separation. However, this adds extra steps to your workflow.
Question 2: My chiral separation of the enantiomers is failing. I've tried a common polysaccharide-based chiral column, but I see no separation. Where do I go from here?
Answer:
Achieving enantiomeric separation requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). If a standard polysaccharide-based column (e.g., cellulose or amylose derivatives) is not working, it indicates that the interactions between your analyte and the CSP are not sufficiently stereoselective.
Workflow for Chiral Method Development:
Caption: A decision workflow for chiral separation method development.
Troubleshooting Steps:
1. Systematically Screen Different CSPs:
-
Polysaccharide-based CSPs are a good starting point, but their effectiveness depends on the analyte's ability to fit into the chiral grooves of the polymer.
-
Cyclodextrin-based CSPs (e.g., Astec CYCLOBOND™): These are excellent for small molecules that can enter the cyclodextrin cavity. The separation is based on inclusion complexing. Given the compact nature of a cyclobutane ring, this class of columns is a very strong candidate and should be a priority in your screening.
-
Pirkle-type or Brush-type CSPs: These offer π-π interactions and are useful if the molecule has aromatic character (not directly applicable here, but good to know).
-
Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC®): These are very versatile and can operate in multiple modes (reversed-phase, normal phase, polar organic), offering a wide range of interaction mechanisms including ionic, hydrogen bonding, and hydrophobic interactions.[2]
2. Switch Your Mobile Phase System (Chromatographic Mode):
-
Normal Phase (e.g., Hexane/Ethanol or Hexane/Isopropanol): This is often the most successful mode for chiral separations on polysaccharide columns. The hydrogen bonding interactions that govern chiral recognition are more pronounced in non-polar solvents.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[3][4][5] It uses supercritical CO2 as the main mobile phase with a small amount of an organic modifier (like methanol or ethanol).[6] SFC is considered a "green" technology due to reduced solvent consumption.[4][5]
3. Mobile Phase Additives are Key:
-
For a carboxylic acid, adding a small amount of an acidic or basic modifier can dramatically impact chiral recognition.
-
Acidic Additive (e.g., TFA, Acetic Acid): In normal phase or SFC, an acidic additive ensures the carboxylic acid is protonated, which can be crucial for interacting with the CSP.
-
Basic Additive (e.g., Triethylamine (TEA), Diethylamine (DEA)): Sometimes, interacting with the CSP in an ionized (salt) form can enhance selectivity. This is less common for acidic analytes but can be worth exploring.
-
Illustrative Chiral Screening Conditions:
| CSP Type | Mode | Mobile Phase | Flow Rate |
| Polysaccharide | Normal Phase | n-Hexane / Isopropanol (90:10) + 0.1% TFA | 1.0 mL/min |
| Polysaccharide | SFC | CO₂ / Methanol (80:20) + 0.1% TFA | 3.0 mL/min |
| Cyclodextrin | Reversed-Phase | Water / Acetonitrile (60:40) + 0.1% Formic Acid | 1.0 mL/min |
| Macrocyclic Glycopeptide | Polar Organic | Acetonitrile + 0.1% Acetic Acid + 0.05% TEA | 1.0 mL/min |
Question 3: I am attempting a classical resolution via diastereomeric salt crystallization, but everything oils out or I get poor diastereomeric excess (d.e.). How can I improve this?
Answer:
Diastereomeric salt crystallization is a powerful, scalable technique but is highly dependent on finding the right conditions.[7][8] The goal is to form a pair of diastereomeric salts with significantly different solubilities in a given solvent system, allowing one to crystallize selectively.[7]
1. The Choice of Resolving Agent is Paramount:
-
Mechanism: You need to react your racemic carboxylic acid with a single enantiomer of a chiral base to form diastereomeric salts.
-
Recommendations:
-
Common Chiral Bases: Screen a variety of commercially available, enantiomerically pure amines such as:
-
(R)- or (S)-1-Phenylethylamine
-
(R)- or (S)-α-Methylbenzylamine
-
Cinchona alkaloids (e.g., quinine, quinidine)
-
(1R,2S)-Ephedrine
-
-
Structural Considerations: The resolving agent should have a rigid structure to facilitate the formation of a well-ordered crystal lattice. The chiral center should ideally be close to the basic functional group.[8]
-
2. Systematic Solvent Screening is Non-Negotiable:
-
Solubility is Key: The ideal solvent is one where one diastereomeric salt is sparingly soluble, and the other is freely soluble.
-
Screening Protocol:
-
Prepare small, equimolar amounts of your racemic acid and the chosen chiral base in a series of vials.
-
Add different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water) to each vial.
-
Heat to dissolve, then allow to cool slowly to room temperature, and then further cool in an ice bath.
-
Observe which solvents yield crystalline solids versus oils or no precipitate.
-
Analyze the resulting solid and the mother liquor by chiral HPLC to determine the diastereomeric excess.
-
3. Optimize Crystallization Conditions:
-
Temperature Profile: Slow, controlled cooling generally yields crystals of higher purity than rapid cooling.[7] A programmed cooling ramp can be very effective.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can promote crystallization and improve the d.e.[7]
-
Concentration: The concentration of the salts in the solvent is critical. Too dilute, and nothing will crystallize. Too concentrated, and both diastereomers may crash out, leading to low d.e.
Troubleshooting Crystallization Issues:
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for purifying the stereoisomers of 3-fluoro-3-methylcyclobutanecarboxylic acid?
The purification requires a two-stage approach:
-
Diastereomer Separation (cis vs. trans): This is typically achieved using standard achiral chromatography (HPLC or flash chromatography) with an optimized stationary and mobile phase as discussed in the troubleshooting section. The goal here is to obtain diastereomerically pure cis and trans compounds, which are themselves racemic mixtures.
-
Enantiomer Separation (Chiral Resolution): Once the diastereomers are separated, each racemate must be resolved. The primary methods are:
-
Chiral Chromatography (HPLC or SFC): This is a direct method that uses a chiral stationary phase to separate the enantiomers.[9] It is often used for both analytical and preparative scales.[6]
-
Diastereomeric Salt Crystallization: This is a classical, indirect method that involves forming diastereomeric salts with a chiral resolving agent, separating them by crystallization, and then liberating the desired enantiomer.[7][10] This method is often preferred for large-scale production due to its cost-effectiveness.
-
Q2: How do I choose between chiral chromatography and diastereomeric salt crystallization?
The choice depends on scale, available equipment, and the specific properties of your compound.
Comparison of Purification Techniques:
| Feature | Chiral Chromatography (HPLC/SFC) | Diastereomeric Salt Crystallization |
| Speed | Fast method development and purification time, especially with SFC.[5][6] | Can be slow; requires screening and optimization of crystallization conditions. |
| Scale | Excellent for analytical to gram-scale. Large-scale requires specialized equipment (prep HPLC/SFC). | Can be scaled from grams to kilograms and is often more cost-effective at large scales. |
| Success Rate | High. With modern CSPs, a solution is often found. | Can be challenging. Success depends on finding suitable salt-forming and crystallization conditions. |
| Waste | Generates significant solvent waste (less with SFC).[4] | Generally produces less solvent waste. Requires recovery of the resolving agent. |
| Cost | High initial cost for columns and equipment. Solvents can be expensive. | Lower equipment cost. Cost of the chiral resolving agent is a key factor. |
Q3: Are there any concerns about the stability of the molecule, such as racemization, during purification?
Yes, the stereocenter at the carbon bearing the carboxylic acid could potentially be susceptible to epimerization (racemization) under harsh conditions, although cyclobutane rings are generally quite stable.
-
pH: Avoid strongly basic conditions, as this could deprotonate the α-proton, leading to racemization. When liberating the free acid from a diastereomeric salt, use a mild acid and avoid excessive heat.
-
Temperature: High temperatures should generally be avoided. During solvent evaporation, use a rotary evaporator at moderate temperatures.
-
Fluorine Stability: The C-F bond on a tertiary carbon is generally robust. However, extreme pH or temperature conditions should still be avoided to prevent any potential elimination or degradation pathways.[11]
Experimental Protocols
Protocol 1: Generic Chiral SFC Method Development for Enantiomeric Resolution
-
Sample Preparation: Dissolve 1 mg of the racemic carboxylic acid (either the cis or trans isomer) in 1 mL of methanol.
-
Column: Start with a polysaccharide-based chiral column (e.g., Chiralpak IG) of analytical dimensions (e.g., 4.6 x 150 mm, 5 µm).
-
Instrumentation: Supercritical Fluid Chromatography (SFC) system.
-
Initial SFC Conditions:
-
Mobile Phase A: CO₂
-
Mobile Phase B (Co-solvent): Methanol with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm (or appropriate wavelength).
-
-
Analysis:
-
If no separation is observed, screen other co-solvents (ethanol, isopropanol, acetonitrile) and other CSPs (e.g., a cyclodextrin-based column).
-
If baseline separation is achieved, the method can be optimized by adjusting the gradient, flow rate, and temperature to improve resolution and reduce run time. The method can then be scaled up to a preparative column for bulk purification.
-
Protocol 2: Diastereomeric Salt Resolution via Crystallization
-
Salt Formation:
-
In a 50 mL flask, dissolve 1.0 g of racemic 3-fluoro-3-methylcyclobutanecarboxylic acid in 20 mL of a candidate solvent (e.g., isopropanol) at 50 °C.
-
In a separate vial, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in 5 mL of the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature over several hours. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
Once crystal formation begins, continue to stir slowly at room temperature for 2-4 hours.
-
Cool the flask in an ice bath (0-5 °C) for another 1-2 hours to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analyze a small portion of the crystals by dissolving them in a suitable solvent and analyzing on a chiral HPLC/SFC column to determine the diastereomeric excess (d.e.).
-
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Cool the mixture in an ice bath and slowly add 1 M HCl with vigorous stirring until the pH of the aqueous layer is ~1-2.
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
References
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2012).
- New insights into supercritical fluid chromatography for chiral separations. (n.d.). Analytical Methods (RSC Publishing).
- Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2014). Molecules.
- Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Deriv
- Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (2011).
- Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2009).
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). Chemical Reviews.
- Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2018). White Rose eTheses Online.
- Chiral HPLC Separ
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2021). PMC - NIH.
- Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substr
- Astec CYCLOBOND™ Chiral HPLC Columns. (n.d.). Sigma-Aldrich.
- CHIRAL HPLC COLUMNS. (n.d.). Sigma-Aldrich.
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selvita.com [selvita.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Fluoro-3-methylcyclobutane Structures
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluoro-3-methylcyclobutane structures. This guide is designed to provide in-depth, field-proven insights to navigate the unique challenges associated with introducing a geminal fluoro-methyl substitution pattern onto a strained cyclobutane ring. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot common issues but also to understand the underlying chemical principles governing these transformations.
I. Foundational Challenges: Understanding the 3-Fluoro-3-methylcyclobutane Scaffold
The synthesis of 3-fluoro-3-methylcyclobutane derivatives is a formidable task due to a confluence of factors. The inherent ring strain of the cyclobutane core, estimated at approximately 26 kcal/mol, renders it susceptible to ring-opening and rearrangement reactions.[1][2] The introduction of a tertiary fluoride introduces further complexity, as the fluorination of tertiary alcohols is often challenging and can proceed through carbocationic intermediates, leading to a loss of stereochemical control and the formation of undesired byproducts.
This guide will address these challenges through a series of troubleshooting scenarios, frequently asked questions, and detailed experimental protocols.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
A. Low Yield of the Desired 3-Fluoro-3-methylcyclobutane Product
Question: My fluorination of 3-methylcyclobutanol with DAST is resulting in a low yield of the target 3-fluoro-3-methylcyclobutane. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the fluorination of tertiary alcohols on a cyclobutane ring are a common issue, often stemming from competing side reactions. The primary culprits are typically elimination and rearrangement reactions, driven by the formation of a carbocationic intermediate and the inherent strain of the four-membered ring.
Causality and Troubleshooting Strategies:
| Potential Cause | Underlying Mechanism | Troubleshooting Strategy | Rationale |
| Elimination to form Alkenes | The intermediate alkoxyaminosulfur difluoride can undergo E2 elimination, or an intermediate carbocation can undergo E1 elimination, to form various alkene byproducts (e.g., 1-methylcyclobutene, methylenecyclobutane).[2] | 1. Lower Reaction Temperature: Conduct the reaction at -78 °C and allow it to slowly warm to room temperature.[3] 2. Choice of Fluorinating Agent: Consider using less basic or more modern deoxyfluorination reagents like Deoxo-Fluor or PyFluor, which can sometimes suppress elimination.[4] | Lower temperatures disfavor elimination pathways, which typically have a higher activation energy than substitution. Alternative reagents may offer a better balance of reactivity and selectivity. |
| Rearrangement Reactions | The strained cyclobutyl carbocation intermediate can undergo ring expansion to a more stable cyclopentyl cation or other rearrangements.[5] | 1. Use of Non-polar Solvents: Employ solvents like hexane or toluene to minimize solvent-assisted carbocation formation and stabilization. 2. Fluorinating Agent with Less Lewis Acidity: Reagents that are less prone to generating strong acids in situ can reduce the likelihood of carbocation-mediated rearrangements. | Non-polar solvents can disfavor the formation of discrete carbocationic species. The choice of fluorinating agent can influence the reaction mechanism. |
| Incomplete Reaction | The tertiary alcohol may be sterically hindered, leading to a sluggish reaction with the fluorinating agent. | 1. Increase Stoichiometry of Fluorinating Agent: Use a slight excess (1.1-1.5 equivalents) of the fluorinating agent. 2. Extended Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed. | Ensuring complete conversion of the starting material is crucial for maximizing the yield of the desired product. |
B. Formation of Diastereomeric Mixtures and Purification Challenges
Question: My synthesis has produced a mixture of cis and trans isomers of my 3-fluoro-3-methylcyclobutane derivative, and I am struggling to separate them. What are my options?
Answer:
The formation of diastereomeric mixtures is a common outcome in the synthesis of substituted cyclobutanes, especially when a new stereocenter is created. The separation of these isomers can be challenging due to their similar physical properties.
Strategies for Diastereomer Separation and Analysis:
-
Chromatography:
-
Flash Column Chromatography: This is the most common method for separating diastereomers. Careful optimization of the solvent system is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) often provides the best resolution.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating closely related diastereomers. Chiral HPLC may be necessary if you are dealing with enantiomers.[6]
-
-
Crystallization: If your product is a solid, fractional crystallization can be a powerful technique for separating diastereomers.
-
Derivatization: In some cases, converting the mixture of diastereomers into derivatives (e.g., esters or amides from a carboxylic acid) can lead to compounds with more distinct physical properties, facilitating separation. The desired isomer can then be regenerated from the separated derivative.
Analytical Techniques for Isomer Identification:
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are invaluable for distinguishing between diastereomers. Key differences to look for include:
-
Chemical Shifts: The spatial arrangement of the fluorine and methyl groups will influence the chemical shifts of the cyclobutane ring protons and carbons.
-
Coupling Constants (3JHH and 3JHF): The dihedral angle between coupled nuclei is different in cis and trans isomers, leading to distinct coupling constants. Generally, trans couplings are larger than cis couplings in cyclobutanes.[7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): While diastereomers often have very similar mass spectra, they can sometimes be separated by GC, allowing for their individual detection and quantification.[8]
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of a 3-fluoro-3-methylcyclobutane structure?
A1: The most common and versatile starting material is 3-methylcyclobutanone . This can be synthesized from commercially available precursors. The ketone can then be converted to the tertiary alcohol, 3-methylcyclobutanol , via Grignard reaction with a methylmagnesium halide. The tertiary alcohol is then the direct precursor for deoxofluorination.
Q2: I am concerned about the safety of DAST. Are there safer alternatives?
A2: Yes, several safer alternatives to DAST have been developed. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a thermally more stable liquid fluorinating agent. PyFluor® (pyridinium poly(hydrogen fluoride)) and PhenoFluor™ are solid reagents that are generally considered safer to handle and can offer improved selectivity in some cases.[3][4]
Q3: Can I achieve a diastereoselective synthesis of a 3-fluoro-3-methylcyclobutane derivative?
A3: Achieving high diastereoselectivity can be challenging due to the potential for a planar carbocation intermediate. However, strategies to favor an SN2-like mechanism, such as using a less Lewis acidic fluorinating agent and low reaction temperatures, can improve diastereoselectivity. Additionally, starting from a chiral precursor and employing a stereospecific reaction can lead to an enantioenriched product.
Q4: How can I confirm the stereochemistry of my final product?
A4: The most definitive method for determining stereochemistry is single-crystal X-ray diffraction . If obtaining a suitable crystal is not possible, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry of the substituents on the cyclobutane ring.
IV. Experimental Protocols and Workflows
Protocol 1: Synthesis of 3-Methylcyclobutanol
This protocol describes the synthesis of the key tertiary alcohol precursor from 3-methylcyclobutanone.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-methylcyclobutanone (1.0 eq) in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-methylcyclobutanol.
Protocol 2: Deoxofluorination of 3-Methylcyclobutanol with DAST
This protocol provides a general procedure for the challenging fluorination of the tertiary alcohol.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, plastic (e.g., PFA or FEP) or silanized glass round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of 3-methylcyclobutanol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by 19F NMR or GC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: pentane or a mixture of pentane and diethyl ether) to separate the diastereomers of 3-fluoro-3-methylcyclobutane.
V. Visualization of Key Concepts
Diagram 1: Synthetic Workflow
Caption: Synthetic route to 3-fluoro-3-methylcyclobutane.
Diagram 2: Competing Reaction Pathways
Caption: Competing pathways in DAST fluorination.
VI. References
-
Milligan, J. A. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. [Link]
-
Chernykh, A. V., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Conti, P., et al. (2012). Synthesis of syn - and anti -1-Amino-3-[ 18 F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection. Journal of Medicinal Chemistry.
-
Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society.
-
Doyle, A. G., et al. (2021). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society.
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
-
Fluorination with aminosulfuranes. (n.d.). Wikipedia. [Link]
-
Mykhailiuk, P. K. (2020). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal.
-
Hall, D. G., et al. (2021). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. Angewandte Chemie International Edition.
-
The differentiation of positional isomers utilizing GC-IRD. (2018). JSB. [Link]
-
Gouverneur, V., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.
-
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. (n.d.). Baxendale Group, Durham University. [Link]
-
mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. (n.d.). Doc Brown's Chemistry. [Link]
-
Britton, R., et al. (2021). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. Chemical Communications.
-
Mass spectral fragmentation pattern of the underivatized halogenated.... (n.d.). ResearchGate. [Link]
-
N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. (n.d.). ResearchGate. [Link]
-
Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020). Reddit. [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (n.d.). ResearchGate. [Link]
-
Ring Expansion Rearrangements. (n.d.). Chemistry Steps. [Link]
-
New Synthesis of 3-Fluoropyridine Derivatives. (n.d.). ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry.
-
Katzenellenbogen, J. A., et al. (1989). Synthesis of high affinity fluorine-substituted ligands for the androgen receptor. Potential agents for imaging prostatic cancer by positron emission tomography. Journal of Medicinal Chemistry.
-
The synthetic routes to cyclobutanes. (n.d.). ResearchGate. [Link]
-
Govindaraju, V., & Lin, C. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
-
1-Fluoro-3-methylcyclobutane. (n.d.). PubChem. [Link]
-
Njarðarson, J. T., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.
-
Xiao, J.-C., et al. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters.
-
O'Hagan, D., et al. (2011). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Beilstein Journal of Organic Chemistry.
-
GCMS 3 Fragmentation Patterns. (2020, June 1). YouTube. [Link]
-
NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
-
1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021, December 10). Chemistry LibreTexts. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]
-
Doyle, A. G., et al. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters.
-
Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.
-
Morken, J. P., et al. (2019). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science.
-
Wang, Z., et al. (2017). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry.
-
Li, L., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry.
-
Diethylaminosulfur Trifluoride (DAST). (n.d.). Common Organic Chemistry. [Link]
Sources
- 1. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. trans-3-fluorocyclobutane-1-carboxylic acid(123812-79-3) 1H NMR [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Cyclobutane Rings
Welcome to the technical support center dedicated to the intricate science of fluorinating cyclobutane rings. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the challenges and opportunities presented by these unique scaffolds. The strategic introduction of fluorine into cyclobutane moieties can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making them highly valuable in modern chemistry.[1]
This resource moves beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to diagnose issues, optimize conditions, and achieve your synthetic goals with confidence.
Section 1: Foundational Principles of Cyclobutane Fluorination
The fluorination of a cyclobutane ring is not a one-size-fits-all process. The choice of strategy is dictated by the available functional groups on the cyclobutane core and the desired stereochemical and regiochemical outcome. The two primary approaches are Nucleophilic Fluorination and Electrophilic Fluorination.
Nucleophilic Fluorination: The SN2 Approach
This strategy involves the displacement of a leaving group by a nucleophilic fluoride source. It is a common and often cost-effective method, but it is highly susceptible to competing elimination reactions, a notorious challenge with four-membered rings.
-
Common Substrates: Cyclobutyl alcohols (after activation), tosylates, mesylates, and epoxides.
-
Fluoride Sources: Alkali metal fluorides (KF, CsF), tetra-n-butylammonium fluoride (TBAF), and specialized reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®.[2][3]
Electrophilic Fluorination: The "F+" Approach
Here, an electron-rich cyclobutane derivative, such as an enol or enolate, attacks an electrophilic fluorine source. This method is particularly useful for creating α-fluorinated carbonyl compounds and can offer excellent regioselectivity.
-
Common Substrates: Cyclobutanones (via their enolates or silyl enol ethers).
-
Fluorinating Agents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are the workhorses in this category due to their stability and ease of handling.[4][5][6]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted in a question-and-answer style to directly address problems you may encounter in the lab.
Issue 1: Low to No Yield in Deoxyfluorination of a Cyclobutanol
Q: I am attempting to convert my cyclobutanol to a fluorocyclobutane using DAST, but I am getting very low yields or only recovering my starting material. What is going wrong?
A: This is a frequent challenge. Low reactivity in deoxyfluorination reactions can stem from several factors. Let's break down the potential causes and solutions.
Troubleshooting Workflow for Low Yield in Deoxyfluorination
Caption: Troubleshooting workflow for low deoxyfluorination yield.
Detailed Explanation:
-
Reagent Inactivity: DAST and its analogues are notoriously sensitive to moisture and can degrade over time.[7]
-
Causality: Hydrolysis of DAST renders it inactive. Always use a fresh bottle or a properly stored aliquot. Ensure your reaction is set up under a dry, inert atmosphere (Nitrogen or Argon) and that your solvents are anhydrous.
-
-
Sub-optimal Temperature: Deoxyfluorination reactions often require careful temperature management.
-
Causality: While starting at low temperatures (-78 °C) is standard to control initial reactivity, some substrates require thermal energy to proceed.[7] If you see no conversion, a gradual warming to 0 °C or even room temperature may be necessary. However, be aware that higher temperatures can also promote elimination.
-
-
Insufficient Reagent: Steric hindrance around the hydroxyl group on the cyclobutane ring can slow down the reaction.
-
Causality: A sterically encumbered alcohol will require a higher concentration of the fluorinating agent to achieve a reasonable reaction rate. A typical starting point is 1.2-1.5 equivalents, but for hindered systems, increasing this to 2-3 equivalents can be beneficial.
-
-
Carbocation-Mediated Rearrangements: The strained nature of the cyclobutane ring can make it susceptible to rearrangements, especially if a carbocation intermediate is formed.
-
Causality: While deoxyfluorination with DAST is often depicted as an SN2 process, an SN1-like pathway can occur, particularly with secondary or tertiary alcohols. The resulting cyclobutyl carbocation can undergo ring-opening or rearrangement to a more stable carbocation, leading to a complex mixture of products instead of the desired fluorocyclobutane. Using less polar solvents can sometimes disfavor carbocation formation. For particularly sensitive substrates, newer reagents like AlkylFluor or PyFluor may offer a milder alternative.[8][9][10]
-
Issue 2: Dominance of Elimination Byproducts
Q: My fluorination of a cyclobutyl tosylate with TBAF is yielding primarily cyclobutene. How can I favor substitution over elimination?
A: The competition between substitution (SN2) and elimination (E2) is a classic problem in organic synthesis, and it is exacerbated in strained ring systems like cyclobutanes.
Factors Influencing the Substitution vs. Elimination Pathway
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) | Rationale |
| Base/Nucleophile | Weakly basic, highly nucleophilic (e.g., TBAF in anhydrous, non-polar solvent) | Strong, sterically hindered base (e.g., potassium tert-butoxide) | Strong bases more readily abstract the acidic β-protons.[11][12] |
| Temperature | Lower temperatures | Higher temperatures | Elimination has a higher activation energy and is entropically favored.[13] |
| Solvent | Polar aprotic (e.g., MeCN, DMF) | Less critical, but must solubilize reagents | Polar aprotic solvents solvate the cation of the fluoride salt, increasing the "nakedness" and nucleophilicity of the fluoride anion. |
| Leaving Group | Good leaving groups (e.g., TfO-, TsO-, I-) | Excellent leaving groups (e.g., TfO-) | A very good leaving group can facilitate the E2 transition state. |
Strategies to Minimize Elimination:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor by TLC or GC-MS.
-
Choice of Fluoride Source: While TBAF is common, sometimes using a metal fluoride like spray-dried KF with a phase-transfer catalyst (e.g., 18-crown-6) can provide a less basic environment, tipping the balance towards substitution.
-
Solvent Choice: Ensure your solvent is rigorously anhydrous. Trace amounts of water can increase the basicity of the fluoride source. Using a polar aprotic solvent like acetonitrile can enhance the nucleophilicity of the fluoride ion.
Mechanistic Insight: The E2 Pathway
Caption: Concerted E2 elimination mechanism on a cyclobutane ring.
Issue 3: Poor Regioselectivity in Electrophilic Fluorination
Q: I am trying to fluorinate my substituted cyclobutanone using NFSI and LDA as a base, but I'm getting a mixture of regioisomers. How can I control where the fluorine adds?
A: Regioselectivity in the fluorination of unsymmetrical ketones is controlled by the formation of the enolate. You are likely forming a mixture of the thermodynamic and kinetic enolates.
Kinetic vs. Thermodynamic Enolate Control
-
Kinetic Enolate: Formed faster by deprotonation of the less sterically hindered α-proton. This is favored by strong, bulky bases at low temperatures.
-
Thermodynamic Enolate: The more stable enolate (more substituted double bond). This is favored by weaker bases at higher temperatures, allowing for equilibration.
Strategies for Regiocontrol:
-
For Kinetic Control (Fluorination at the less substituted α-carbon):
-
Base: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).
-
Temperature: Perform the deprotonation at a very low temperature (-78 °C).
-
Procedure: Add the ketone solution slowly to the base at -78 °C to ensure rapid and irreversible deprotonation, then add the NFSI solution.
-
-
For Thermodynamic Control (Fluorination at the more substituted α-carbon):
-
Base: Use a weaker base that allows for enolate equilibration, such as potassium tert-butoxide in tert-butanol, or even a strong base at a higher temperature (e.g., -20 °C to 0 °C) for a longer period before adding the fluorinating agent.
-
Alternative: Consider forming a silyl enol ether. You can often isolate the desired thermodynamic silyl enol ether and then fluorinate it with Selectfluor® for clean, regioselective fluorination.[5]
-
Decision Workflow for Regioselective Fluorination
Caption: Decision workflow for achieving regioselectivity.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which is a "better" fluorinating agent: DAST or Deoxo-Fluor®?
A1: Both are diethylaminosulfur trifluoride analogues used for deoxyfluorination. Deoxo-Fluor® is generally considered safer as it is more thermally stable and less prone to explosive decomposition upon heating.[2] However, DAST is often less expensive. For small-scale laboratory work with proper precautions, DAST is widely used.[7][14][15] For larger-scale reactions or when working with substrates that require higher temperatures, Deoxo-Fluor® or other modern, more stable reagents are recommended.
Q2: Can I perform a C-H fluorination directly on my cyclobutane ring?
A2: Yes, direct C-H fluorination is a rapidly advancing field, though it can be challenging for unactivated C(sp³)-H bonds.[16] Methods often involve transition-metal catalysis (e.g., palladium, manganese) or photoredox catalysis.[16] These reactions can suffer from selectivity issues on a simple cyclobutane ring with multiple C-H bonds. However, if your cyclobutane has a directing group or a particularly activated C-H bond (e.g., adjacent to a heteroatom or carbonyl), these methods can be highly effective.
Q3: My fluorinated cyclobutane seems unstable during purification on silica gel. What should I do?
A3: Some fluorinated compounds, particularly those with adjacent electron-withdrawing groups or strained conformations, can be sensitive to the acidic nature of standard silica gel. This can lead to elimination of HF or other decomposition pathways.
-
Solution 1: Neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexanes/ethyl acetate) and then flushing with the eluent alone before loading your sample.
-
Solution 2: Use an alternative stationary phase like neutral alumina or Florisil®.
-
Solution 3: If the compound is sufficiently volatile, consider purification by preparative GC or distillation.
Q4: What is the mechanism of fluorination with Selectfluor®?
A4: The precise mechanism is still a subject of debate and may be substrate-dependent.[6] It is generally considered an electrophilic fluorination process. For enolates, the reaction is typically viewed as an SN2-type attack of the electron-rich enolate on the electrophilic fluorine atom of Selectfluor®. However, for other substrates, evidence for a single-electron transfer (SET) mechanism, proceeding through a radical intermediate, has also been presented.[6][17] For practical purposes, treating it as a source of "F+" is a useful conceptual model for predicting reactivity with nucleophilic substrates.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Secondary Cyclobutanol with DAST
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the cyclobutanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.2 eq) dropwise via syringe over 10 minutes.
-
Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, carefully and slowly quench the reaction at 0 °C by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Safety Note: DAST is moisture-sensitive and can decompose exothermically. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment. Do not heat DAST reactions above 90°C.
Protocol 2: General Procedure for Regioselective α-Fluorination of a Cyclobutanone using Selectfluor® and a Silyl Enol Ether Intermediate
-
Silyl Enol Ether Formation: To a solution of the cyclobutanone (1.0 eq) and triethylamine (1.5 eq) in anhydrous DMF, add trimethylsilyl chloride (1.2 eq) at room temperature. Heat the mixture to 80 °C and stir for 12-16 hours. After cooling, perform an aqueous workup to isolate the crude silyl enol ether, which can be purified by distillation or chromatography.
-
Fluorination: Dissolve the purified silyl enol ether (1.0 eq) in anhydrous acetonitrile. Add Selectfluor® (1.1 eq) in one portion.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or GC-MS until the silyl enol ether is consumed.
-
Workup: Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting α-fluorocyclobutanone by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Selectfluor™ [sigmaaldrich.com]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siue.edu [siue.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. DAST - Enamine [enamine.net]
- 15. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. The unique structural properties of the fluorinated cyclobutane motif make it a compelling component in modern drug discovery. However, its synthesis can present specific challenges related to ring strain, control of fluorination, and purification.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and optimize your synthetic route for higher yields and purity.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each entry details potential causes and provides actionable solutions based on established chemical principles and field experience.
Problem 1: Low or No Yield During Deoxyfluorination of the Precursor Alcohol
You are attempting to convert (3-hydroxy-1-methylcyclobutyl)methanol or a related tertiary alcohol to the target fluoride, but you observe low conversion of the starting material or a complex mixture of products.
Potential Causes & Solutions:
-
Insufficient Reactivity of Fluorinating Agent: Standard reagents like Diethylaminosulfur trifluoride (DAST) may be sluggish with sterically hindered tertiary alcohols. More thermally stable and sometimes more reactive agents like Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can offer superior performance and higher yields in challenging cases.[1][2][3] Newer generations of reagents, such as aminodifluorosulfinium salts (e.g., XtalFluor-E®), are designed for high thermal stability and can significantly reduce the formation of elimination byproducts compared to DAST and Deoxo-Fluor®.[2][4]
-
Competitive Elimination (E1/E2) Reactions: The formation of a carbocation intermediate or a concerted elimination pathway is a major side reaction, leading to the formation of 3-methylenecyclobutanecarboxylic acid derivatives. This is exacerbated by the inherent ring strain of the cyclobutane system.
-
Lower the Reaction Temperature: Run the fluorination at the lowest possible temperature that still allows for reasonable reaction rates. Start trials at -78 °C and slowly warm the reaction, monitoring by TLC or crude NMR.
-
Use a Non-Coordinating Solvent: Dichloromethane (DCM) or chloroform are standard choices. Avoid coordinating solvents that can stabilize carbocation intermediates and promote elimination.
-
Select a Milder Reagent: As mentioned, reagents like XtalFluor-E® are often reported to give less elimination.[4]
-
-
Degradation of the Fluorinating Agent: DAST and, to a lesser extent, Deoxo-Fluor®, are sensitive to moisture and can degrade upon storage.[4][5] Ensure you are using a fresh bottle or a properly stored aliquot. Degradation not only reduces potency but can also introduce acidic impurities (HF) that catalyze side reactions.
Summary of Fluorinating Agent Characteristics
| Reagent | Relative Reactivity/Stability | Key Considerations |
|---|---|---|
| DAST | Thermally unstable, rapid decomposition.[4] | Prone to elimination side reactions; must be used fresh and at low temperatures. |
| Deoxo-Fluor® | More thermally stable than DAST.[1][3] | Generally provides higher yields and better selectivity than DAST.[1][2] |
| XtalFluor-E® | High thermal stability, crystalline solid.[4] | Often shows improved selectivity and reduced alkene byproduct formation.[4] |
Problem 2: Incomplete Oxidation of the Primary Alcohol to the Carboxylic Acid
You have successfully synthesized (3-fluoro-3-methylcyclobutyl)methanol but are struggling to achieve full conversion to the final carboxylic acid product.
Potential Causes & Solutions:
-
Oxidizing Agent is Too Mild: Simple, mild oxidants may not be potent enough for complete conversion. A two-step oxidation is often more reliable:
-
Step 1 (Alcohol to Aldehyde): Use a controlled oxidation like a Swern or Dess-Martin periodinane (DMP) oxidation.
-
Step 2 (Aldehyde to Carboxylic Acid): Follow immediately with a Pinnick oxidation using sodium chlorite (NaClO₂) and a phosphate buffer. This is a robust and high-yielding method for converting aldehydes to carboxylic acids without over-oxidation.
-
-
Strong Oxidants Causing Decomposition: Potent oxidants like potassium permanganate (KMnO₄) or chromic acid can cleave the strained cyclobutane ring, leading to a complex mixture of byproducts and low yields. Avoid these unless literature specifically supports their use for this substrate.
-
Work-up Issues and Product Loss: Fluorinated carboxylic acids can have unusual solubility profiles and may form emulsions during aqueous work-up.
-
Acidification: Ensure the aqueous layer is acidified sufficiently (pH ~1-2) with an acid like concentrated HCl to fully protonate the carboxylate, making it more soluble in the organic extraction solvent.[6]
-
Extraction Solvent: Use a robust solvent like ethyl acetate or, in some cases, a mixture containing ethers. Multiple extractions (3-5 times) are recommended to ensure complete recovery.[6]
-
Problem 3: Difficulty in Purifying the Final Product
The crude 3-Fluoro-3-methylcyclobutanecarboxylic acid is contaminated with starting materials or side products, and purification by column chromatography or crystallization is proving difficult.
Potential Causes & Solutions:
-
Co-elution on Silica Gel: The polarity of the final acid product might be very similar to that of the precursor alcohol or certain byproducts, leading to poor separation on silica gel.
-
Modify Mobile Phase: Add a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase (e.g., Hexane/Ethyl Acetate) to suppress deprotonation of the carboxylic acid on the silica surface, which often leads to tailing and poor separation.
-
-
Acid-Base Extraction: This is a powerful purification technique for isolating carboxylic acids.[7]
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral organic impurities (like any remaining alcohol precursor) will stay in the organic layer.
-
Separate the layers.
-
Carefully re-acidify the aqueous layer with cold 1-2 M HCl to pH ~1-2.
-
Extract the pure carboxylic acid back into an organic solvent.
-
Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to yield the purified product.
-
-
Crystallization Challenges: The product may be an oil or a low-melting solid. If direct crystallization fails, consider derivatization. For example, conversion to a stable salt (e.g., cyclohexylammonium salt) can sometimes facilitate crystallization and purification, after which the free acid can be regenerated.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-Fluoro-3-methylcyclobutanecarboxylic acid?
A common and effective strategy involves a multi-step sequence starting from a commercially available precursor like 3-methylenecyclobutanecarboxylic acid or a derivative.[8] The general workflow is as follows:
Caption: General synthetic workflow for the target molecule.
This pathway allows for the controlled introduction of the key functional groups. The fluorination is typically performed on a tertiary alcohol precursor.
Q2: What is the mechanism of deoxyfluorination with reagents like DAST or Deoxo-Fluor®?
These reagents function via a nucleophilic substitution mechanism, typically proceeding with inversion of configuration if the carbon center is chiral. The reaction is believed to proceed through an intermediate carbocation or a concerted Sₙ2-like pathway. The high ring strain of cyclobutane systems can favor carbocation formation, which makes elimination a significant competing pathway.
Caption: Competing SN2/E1 pathways in deoxyfluorination.
Q3: Which analytical techniques are essential for characterizing the final product?
To unambiguously confirm the structure and purity of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a combination of techniques is required:
-
¹⁹F NMR: This is the most definitive technique to confirm the presence and environment of the fluorine atom. You should observe a singlet for the tertiary fluoride.
-
¹H and ¹³C NMR: These will confirm the overall carbon skeleton and proton environments. The signals for carbons and protons close to the fluorine atom will show characteristic coupling (J-coupling).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[6]
-
LC-MS or GC-MS: These are excellent for assessing the purity of the final compound.[9]
Detailed Experimental Protocol: Deoxyfluorination
This protocol provides a representative procedure for the key fluorination step. Safety Note: Deoxyfluorinating agents like DAST and Deoxo-Fluor® are toxic, corrosive, and react violently with water.[4] They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Objective: To convert (3-hydroxy-3-methylcyclobutyl)methanol to (3-fluoro-3-methylcyclobutyl)methanol.
Materials:
-
(3-hydroxy-3-methylcyclobutyl)methanol (1.0 eq)
-
Deoxo-Fluor® (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the starting alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Deoxo-Fluor® (1.2-1.5 eq) dropwise via syringe to the cooled, stirring solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C or room temperature over several hours. Monitor the reaction progress by TLC (staining with potassium permanganate or ceric ammonium molybdate) or by analyzing a quenched aliquot by ¹H NMR.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with more DCM if necessary. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude fluorinated product.
-
Purification: Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (3-fluoro-3-methylcyclobutyl)methanol.
References
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available from: [Link]
-
Simpler fluorine chemistry - SCI. Available from: [Link]
-
DAST and Deoxo-Fluor | . Available from: [Link]
-
Common Organic Chemistry. Diethylaminosulfur Trifluoride (DAST). Available from: [Link]
-
PubMed. Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. Available from: [Link]
-
ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available from: [Link]
-
PubMed Central. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Available from: [Link]
-
BP Polymers. Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Available from: [Link]
-
D-Scholarship@Pitt. STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS by John A. Milligan BS, Allegheny College. Available from: [Link]
-
PubMed Central. The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids. Available from: [Link]
- Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
-
ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Available from: [Link]
-
ResearchGate. Analysis of perfluorinated carboxylic acids in soils II: Optimization of chromatography and extraction. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available from: [Link]
-
Organic Syntheses Procedure. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Available from: [Link]
-
PubMed Central. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Available from: [Link]
-
PubChem. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475. Available from: [Link]
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Organic Syntheses Procedure. 1-methylcyclohexanecarboxylic acid. Available from: [Link]
-
Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Available from: [Link]
- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
PubChem. 1-Fluoro-3-methylcyclobutane | C5H9F | CID 58136843. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 4. Simpler fluorine chemistry [soci.org]
- 5. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 6. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 3-Fluoro-3-methylcyclobutanecarboxylic acid in solution
This guide is intended for researchers, scientists, and drug development professionals working with 3-Fluoro-3-methylcyclobutanecarboxylic acid. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, this resource is designed to provide both practical guidance and an understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-Fluoro-3-methylcyclobutanecarboxylic acid in solution?
A1: The stability of 3-Fluoro-3-methylcyclobutanecarboxylic acid in solution can be influenced by several factors, including pH, temperature, the type of solvent used, and exposure to light. Like other carboxylic acids, the pH of the solution will determine the protonation state of the carboxylic acid group, which can impact its reactivity and solubility.[1][2] Extreme pH values (highly acidic or basic) and elevated temperatures should be considered as potential stressors that could lead to degradation over time.
Q2: Is the carbon-fluorine bond in this molecule stable?
A2: Yes, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is generally very stable.[1] Fluorination often enhances the metabolic stability of drug candidates.[3] Therefore, cleavage of the C-F bond is not a typical degradation pathway under standard experimental conditions. However, the presence of the fluorine atom can influence the reactivity of the rest of the molecule through electronic effects.
Q3: What are the potential degradation pathways for 3-Fluoro-3-methylcyclobutanecarboxylic acid?
A3: While specific degradation pathways for this molecule are not extensively documented in the public domain, we can hypothesize potential routes based on the structure. The cyclobutane ring is strained and could be susceptible to ring-opening reactions under harsh conditions (e.g., strong acids/bases, high temperatures). The carboxylic acid group can undergo typical reactions such as decarboxylation, especially at elevated temperatures, or esterification if alcohols are present as solvents or reactants.
Q4: How should I prepare stock solutions of 3-Fluoro-3-methylcyclobutanecarboxylic acid?
A4: It is recommended to prepare stock solutions in high-purity, anhydrous aprotic solvents such as DMSO or DMF. For aqueous buffers, it is advisable to prepare fresh solutions for each experiment or to conduct a stability study to determine the acceptable storage duration and conditions. When preparing aqueous solutions, the pH should be controlled and ideally kept close to neutral if compatible with the experimental design.
Q5: Are there any known incompatibilities with common reagents?
A5: Avoid strong oxidizing and reducing agents. As a carboxylic acid, it will react with bases. Care should be taken when using strong, non-nucleophilic bases, as they could potentially promote elimination reactions involving the fluorine atom, although this is less likely given the stability of the C-F bond. It is always good practice to perform a small-scale compatibility test before proceeding with a large-scale reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving 3-Fluoro-3-methylcyclobutanecarboxylic acid in solution.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution and repeat the experiment. Compare the results with those obtained using the older stock solution.
-
Analytical Check: Use an analytical technique such as LC-MS or NMR to check the purity of both the solid material and the prepared solution. Look for the appearance of new peaks that could indicate degradation products.
-
Conduct a Forced Degradation Study: Intentionally expose the compound in solution to harsh conditions (e.g., high temperature, strong acid, strong base, oxidizing agent) to understand its degradation profile. This can help in identifying potential degradation products to monitor in your experimental samples.
-
-
-
Possible Cause 2: pH shift in the experimental medium.
-
Troubleshooting Steps:
-
Monitor pH: Measure the pH of your solution at the beginning and end of the experiment.
-
Use a Suitable Buffer: Ensure that the buffer system used has sufficient capacity to maintain the desired pH throughout the experiment.
-
-
Issue 2: Poor solubility or precipitation of the compound during the experiment.
-
Possible Cause 1: Incorrect solvent choice.
-
Troubleshooting Steps:
-
Consult Solubility Data: If available, check the solubility of the compound in various solvents.
-
Solvent Scouting: Empirically test the solubility in a small scale with different solvents or co-solvent systems relevant to your experiment.
-
pH Adjustment: For aqueous solutions, the solubility of a carboxylic acid can often be increased by adjusting the pH to deprotonate the acid group, forming a more soluble carboxylate salt.
-
-
-
Possible Cause 2: "Salting out" effect.
-
Troubleshooting Steps:
-
Review Buffer Concentration: High concentrations of salts in your buffer can decrease the solubility of organic molecules. Try reducing the buffer concentration if your experiment allows.
-
-
Experimental Protocols
Protocol 1: Stability Assessment of 3-Fluoro-3-methylcyclobutanecarboxylic Acid in a Protic Solvent (e.g., Methanol)
-
Solution Preparation: Prepare a solution of 3-Fluoro-3-methylcyclobutanecarboxylic acid in methanol at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method like LC-MS to determine the initial purity and concentration.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: Analyze aliquots of the solution at various time points (e.g., 24h, 48h, 1 week).
-
Data Analysis: Compare the purity and concentration at each time point to the initial values. A significant decrease in the parent compound or the appearance of new peaks would indicate instability.
Data Presentation
The following table outlines a suggested experimental design for testing the stability of 3-Fluoro-3-methylcyclobutanecarboxylic acid under various conditions.
| Condition | Solvent | Temperature | Time Points for Analysis | Analytical Method |
| Acidic | 0.1 N HCl | Room Temperature | 0h, 2h, 6h, 24h | LC-MS |
| Neutral | PBS (pH 7.4) | Room Temperature | 0h, 24h, 72h, 1 week | LC-MS |
| Basic | 0.1 N NaOH | Room Temperature | 0h, 2h, 6h, 24h | LC-MS |
| Elevated Temp. | DMSO | 50°C | 0h, 24h, 72h, 1 week | LC-MS |
Visualization
Troubleshooting Workflow for Stability Issues
Caption: A flowchart for troubleshooting stability-related issues.
Hypothetical Degradation Pathways
Sources
Technical Support Center: Amide Bond Formation with Sterically Hindered Carboxylic Acids
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically demanding substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize these notoriously difficult reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amide coupling reaction with a bulky carboxylic acid is failing or giving very low yields. What are the most common culprits?
A: Low or no yield in these reactions is a frequent issue, primarily stemming from the steric hindrance of your substrates.[1][2] Bulky groups on either the carboxylic acid or the amine physically obstruct the approach of the nucleophilic amine to the activated carboxylic acid, dramatically slowing down the reaction kinetics.[2]
Beyond the obvious steric clash, the primary reasons for failure can be broken down into a few key areas:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may not be powerful enough to efficiently activate the sterically hindered carboxyl group. The bulky substituents can hinder the formation of the active ester intermediate.[1]
-
Low Reactivity of the Activated Species: Even if an activated intermediate is formed (e.g., an O-acylisourea with carbodiimides), its own steric bulk may render it too stable and unreactive towards the amine nucleophile.
-
Deactivation or Low Nucleophilicity of the Amine: The amine itself might be sterically hindered, electron-deficient (e.g., an aniline), or protonated, all of which reduce its nucleophilicity and ability to attack the activated acid.[1][3]
-
Suboptimal Reaction Conditions: Factors like solvent choice, temperature, and the base used play a critical role. Forcing conditions (high heat) can lead to decomposition, while conditions that are too mild may not provide enough energy to overcome the activation barrier.[4]
Q2: How do I select the right coupling reagent for a challenging, sterically hindered system?
A: Reagent selection is the most critical decision you will make. Standard reagents often fail, and a hierarchical approach based on reagent reactivity is necessary.[5]
-
Tier 1: Carbodiimides (e.g., DCC, DIC, EDC) These are the most common and cost-effective coupling reagents but are often insufficient for hindered substrates.[][7] Their primary drawback is the formation of a stable N-acylurea byproduct, which halts the desired reaction.[8] To improve their efficacy and suppress racemization, they must be used with additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure.[8][9] However, for severely hindered systems, even this combination may not be adequate.[10]
-
Tier 2: Phosphonium Salts (e.g., PyBOP, PyAOP) These reagents are generally more reactive than carbodiimides and are a good next step for moderately hindered couplings.[11] They work by forming activated OBt esters in situ.[11] A key advantage is that they do not react with the amine component, which allows them to be used in excess to drive slow reactions to completion, a useful strategy for cyclizations or fragment couplings.[5] PyAOP is particularly effective for coupling N-methyl amino acids.[7]
-
Tier 3: Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU) This class contains the most powerful and efficient coupling reagents for sterically demanding substrates.[4][11] They are known for rapid reaction times and minimal racemization.[4]
-
HATU is often considered the gold standard for difficult couplings.[4][7] It forms highly reactive OAt esters, which are superior to OBt esters due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[11]
-
COMU is a highly effective and safer alternative to benzotriazole-based reagents like HATU and HBTU, as it does not contain potentially explosive components.[12][13] It exists in the more reactive uronium form and is an excellent choice for challenging couplings.[7][12]
-
Data Summary: Coupling Reagent Performance in Hindered Systems
| Reagent Class | Example(s) | Typical Use Case | Key Advantages | Common Issues & Mitigation |
| Carbodiimides | DCC, DIC, EDC | Routine, non-hindered couplings | Cost-effective, widely available | Low reactivity for hindered acids; N-acylurea formation; Racemization. Mitigation: Use with additives (HOBt, OxymaPure).[7][8] |
| Phosphonium Salts | PyBOP, PyAOP | Moderately hindered couplings, cyclizations | More reactive than carbodiimides; No guanidinylation side reaction.[5] | Can be less stable in solution than uronium salts.[11] |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Severely hindered or electron-poor substrates | Highest reactivity; Fast kinetics; Low racemization.[2][4][11] | Potential for guanidinylation of the amine if not pre-activated. Mitigation: Pre-activate acid before adding amine. |
Q3: I've tried HATU and other powerful coupling reagents, but the reaction still fails. What is the "nuclear option"?
A: When even the most potent onium salt reagents fail, the problem often lies in the extreme steric bulk of the activated ester intermediate itself. The solution is to form a smaller, yet highly reactive, activated species: an acyl fluoride .[3][14]
Acyl fluorides are significantly less sterically encumbered than the bulky activated esters formed by HATU or PyBOP, allowing even hindered amines to approach the carbonyl carbon.[14] They can be generated in situ under relatively mild conditions using fluorinating agents like:
-
TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) or BTFFH : These reagents are effective for generating acyl fluorides and have shown excellent results in solid-phase synthesis of sterically hindered peptides.[3][14]
-
Deoxo-Fluor or DAST : These can also form acyl fluorides, but they can sometimes lead to side reactions, limiting their applicability.
This strategy is particularly effective for coupling both sterically hindered carboxylic acids and electron-deficient amines, where standard methods provide little to no product.[3][10][15] The reaction often requires elevated temperatures (e.g., 80 °C) to drive the coupling to completion.[10]
Q4: How do I optimize the base and solvent for a difficult coupling?
A: The choice of base and solvent is crucial for success.
-
Base Selection: A non-nucleophilic organic base is essential to facilitate the reaction without competing with your amine.[1]
-
DIPEA (Diisopropylethylamine) is the most common choice due to its strong basicity and high steric bulk, which prevents it from acting as a nucleophile.[4] Typically, 2-3 equivalents are used.
-
NMM (N-Methylmorpholine) is a slightly weaker base and can be a good alternative if you are concerned about racemization, as stronger bases can increase the rate of epimerization.[8]
-
2,4,6-Collidine is an even weaker, hindered base that can be used in cases of highly sensitive substrates where racemization is a major concern.[8]
-
-
Solvent Selection: The solvent must be anhydrous and capable of dissolving all reactants.
-
DMF (Dimethylformamide) and DCM (Dichloromethane) are the most common solvents for amide coupling.[4]
-
NMP (N-Methyl-2-pyrrolidone) can be a better choice for less soluble substrates.
-
Anhydrous conditions are critical. Water will hydrolyze the activated intermediate back to the carboxylic acid, killing the reaction.
-
Troubleshooting Workflow for Hindered Amide Coupling
This flowchart provides a logical path for troubleshooting difficult amide bond formations.
Caption: A decision tree for troubleshooting sterically hindered amide couplings.
Experimental Protocols
Protocol 1: General Procedure for a Difficult Coupling Using HATU
This protocol details the use of a high-reactivity uronium salt, which is often successful for challenging substrates. The key step is the "pre-activation" of the carboxylic acid before the amine is introduced. This minimizes side reactions like guanidinylation of the amine.
Materials:
-
Sterically hindered carboxylic acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
HATU (1.0–1.5 equiv)[1]
-
DIPEA (2.0–3.0 equiv)[4]
-
Anhydrous DMF or DCM
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.0–1.5 equiv) to the solution, followed by DIPEA (2.0–3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step , where the highly reactive OAt-ester is formed.
-
In a separate flask, dissolve the amine (1.0–1.2 equiv) in a small amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Monitor the reaction by TLC or LC-MS. Due to steric hindrance, reactions may require extended times (several hours to days) at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but monitor for potential side products.
-
Upon completion, proceed with a standard aqueous workup (e.g., dilute with EtOAc, wash with aq. NaHCO₃, brine), dry the organic layer over Na₂SO₄, and purify by column chromatography.
Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates
This protocol is for cases where even powerful onium salts have failed. It relies on the in situ formation of a minimally-sized, highly reactive acyl fluoride intermediate.[3][10][15]
Materials:
-
Sterically hindered carboxylic acid (1.0 equiv)
-
Sterically hindered or electron-deficient amine (1.1 equiv)
-
BTFFH (1.1 equiv)[3]
-
DIPEA (2.2 equiv)[1]
-
Anhydrous solvent (e.g., DCM, MeCN, or DMF)
Procedure:
-
Under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 equiv) in an anhydrous solvent (DCM is a good starting point).
-
Add the fluorinating agent BTFFH (1.1 equiv) followed by the non-nucleophilic base DIPEA (2.2 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Seal the reaction vessel and heat to an elevated temperature (e.g., 60-80 °C). Caution: Use a vessel rated for heating under pressure if necessary.
-
Monitor the reaction for completeness. Reaction times can be significantly longer (12-24 hours) for these types of couplings.[1][10]
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup and purification. This method has proven effective where many other standard protocols provide no desired product.[10]
References
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Link]
-
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (n.d.). SciSpace. Retrieved from [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. (2018). Organic & Biomolecular Chemistry. [Link]
-
Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides. (2014). Organic Letters. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-797. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Retrieved from [Link]
-
New Trends in Peptide Coupling Reagents. (2000). ResearchGate. Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2016, January 14). ResearchGate. Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides. (2016, August 9). ResearchGate. Retrieved from [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2014). PMC - NIH. Retrieved from [Link]
-
DABCO-catalyzed esterification of N-pivaloyl-activated amides. (2024, June 26). PubMed. Retrieved from [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). The Royal Society of Chemistry. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Semantic Scholar. Retrieved from [Link]
-
Room temperature clickable coupling electron deficient amines with sterically hindered carboxylic acids for the construction of amides. (2021). ResearchGate. Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides. (2016). CHIMIA. Retrieved from [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). WordPress. Retrieved from [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017). PMC - PubMed Central. Retrieved from [Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011, August 29). Organic Letters. [Link]
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- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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Technical Support Center: Purification of Fluorinated Carboxylic Acid Preparations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the purification of fluorinated carboxylic acids, addressing common challenges and offering field-proven solutions. Our goal is to equip you with the knowledge to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Purity in Fluorinated Carboxylic Acids
Fluorinated carboxylic acids are a cornerstone in modern chemistry, pivotal in pharmaceuticals, materials science, and agrochemicals. Their unique physicochemical properties, imparted by the highly electronegative fluorine atoms, also present distinct purification challenges.[1] Common synthetic routes, such as electrochemical fluorination, can introduce a variety of impurities, including structural isomers, unreacted starting materials, and byproducts from side reactions like hydrolysis or decarboxylation.[2][3] Ensuring high purity is paramount, as even trace impurities can significantly impact downstream applications, affecting reaction yields, biological activity, and material properties.
This guide provides a structured approach to identifying and removing these impurities through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude fluorinated carboxylic acid product?
A1: Impurities can be broadly categorized as follows:
-
Structural Isomers: Especially prevalent in compounds synthesized via electrochemical fluorination, which can produce both linear and branched-chain isomers.[2] For example, perfluorooctanoic acid (PFOA) can exist as multiple branched isomers alongside the linear form.[4][5]
-
Residual Starting Materials and Reagents: Incomplete reactions can leave behind unreacted hydrocarbon precursors or fluorinating agents.
-
Byproducts from Side Reactions:
-
Hydrolysis Products: Fluorinated esters or anhydrides present as intermediates or impurities can hydrolyze back to the carboxylic acid and corresponding alcohol, especially in the presence of water.[6]
-
Decarboxylation Products: Some fluorinated carboxylic acids can undergo decarboxylation, particularly at elevated temperatures, leading to the formation of fluoroalkanes.[7][8][9][10]
-
Partially Fluorinated Species: Incomplete fluorination can result in compounds with remaining C-H bonds.
-
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be carried through.
-
Inorganic Salts: Salts formed during neutralization or quenching steps can persist in the crude product.
Q2: How can I detect and quantify the impurities in my sample?
A2: A multi-technique analytical approach is often necessary for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating fluorinated carboxylic acids and related impurities.[11][12][13][14] Using a fluorinated stationary phase can enhance selectivity for fluorinated compounds.[15][16][17] Derivatization with a fluorescent tag can significantly improve detection limits.[11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for separating and identifying volatile impurities and isomers.[18] Derivatization to form more volatile esters (e.g., methyl esters) is a common prerequisite for GC analysis of carboxylic acids.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is invaluable for identifying and quantifying fluorine-containing impurities, including structural isomers.[19] ¹H NMR can detect partially fluorinated species and hydrocarbon-based impurities.
-
Ion Chromatography: This technique can be used for the separation and quantification of various perfluorinated carboxylic acids.
Q3: What are the primary methods for purifying fluorinated carboxylic acids?
A3: The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. The most common techniques are:
-
Distillation: Effective for separating compounds with different boiling points.[20][21] It is particularly useful for removing lower-boiling solvents or more volatile impurities. Fractional distillation under reduced pressure can be used to separate closely boiling isomers.
-
Recrystallization: A powerful technique for purifying solid fluorinated carboxylic acids.[22] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.
-
Chromatography:
-
Flash Chromatography: Often performed on silica gel or fluorinated silica phases for preparative separations.[15] Fluorinated phases can offer unique selectivity for separating fluorinated molecules from each other.[15][23]
-
Preparative HPLC: Provides high-resolution separation for achieving very high purity levels, especially for challenging separations of isomers.[16]
-
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Scenario 1: My fluorinated carboxylic acid is a viscous oil that won't crystallize.
| Potential Cause | Troubleshooting Steps & Explanation |
| Presence of Impurities | Impurities can act as "crystallization inhibitors" by disrupting the crystal lattice formation. Solution: Attempt to remove highly soluble impurities first. A liquid-liquid extraction or a preliminary flash chromatography step might be necessary to enrich the desired compound before attempting recrystallization again. |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent, even at low temperatures. Solution: Experiment with different solvents or solvent systems. A good starting point is to look for a solvent in which your compound is sparingly soluble at room temperature but readily soluble when heated. Using a co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can help induce crystallization. |
| Residual Water | Many fluorinated compounds are hygroscopic. Water can interfere with crystallization, sometimes leading to the formation of oils or hydrates.[24] Solution: Ensure all glassware is thoroughly dried. If the compound was synthesized in an aqueous medium, consider an azeotropic distillation with a solvent like toluene to remove residual water before attempting recrystallization.[24] |
Scenario 2: After distillation, my product is still contaminated with a close-boiling impurity.
| Potential Cause | Troubleshooting Steps & Explanation |
| Azeotrope Formation | The impurity may form an azeotrope with your product, meaning they boil at a constant temperature and cannot be separated by simple distillation. Solution: Consider azeotropic distillation by adding a third component that selectively forms an azeotrope with one of the components, altering its effective boiling point. Alternatively, switch to a different purification method like preparative HPLC or recrystallization. For some compounds like trifluoroacetic acid, esterification followed by distillation of the ester can be a viable strategy to break the azeotrope with water.[25] |
| Insufficient Column Efficiency | The distillation column may not have enough theoretical plates to resolve the two components. Solution: Use a longer, more efficient fractional distillation column (e.g., a Vigreux or packed column). Performing the distillation under reduced pressure will lower the boiling points and can sometimes increase the boiling point difference between the components, aiding separation. |
Scenario 3: I'm seeing multiple spots on my TLC/peaks in my HPLC that I suspect are isomers.
| Potential Cause | Troubleshooting Steps & Explanation |
| Isomeric Mixture | As mentioned, synthetic methods like electrochemical fluorination often yield isomeric mixtures.[2] Solution: Separating isomers can be challenging and often requires high-resolution techniques. Preparative HPLC with a suitable column (e.g., a fluorinated phase or a C18 column with an appropriate mobile phase) is often the most effective method.[16][17] Specialized chiral columns may be necessary for separating enantiomers.[4][26] |
Purification Workflow Decision Tree
Caption: Decision tree for selecting a primary purification method.
Key Experimental Protocols
Disclaimer: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[27][28][29] Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[29]
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the mixture gently. If the solid dissolves upon heating, the solvent is a good candidate. If it remains insoluble, try another solvent.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use fluted filter paper and pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Distillation (Example: Trifluoroacetic Acid)
Trifluoroacetic acid (TFA) is highly corrosive and hygroscopic.[30] Commercial TFA can contain water.
-
Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is oven-dried.
-
Drying (Optional): To dry TFA, it can be distilled from a small amount of trifluoroacetic anhydride.[31] Caution: This is a highly reactive mixture.
-
Distillation: Heat the flask containing the crude TFA. Collect the fraction that boils at the literature value (72.4 °C at atmospheric pressure).[31] Discard the initial and final fractions, which are more likely to contain impurities.
-
Storage: Store the purified TFA in a tightly sealed container with a Teflon-lined cap to prevent moisture ingress.
Protocol 3: Flash Chromatography on a Fluorinated Phase
Fluorinated silica phases are useful for separating fluorinated compounds from one another and from non-fluorinated compounds.[15][23]
-
Phase Selection: Choose a fluorinated phase based on the fluorine content of your compounds. Higher fluorine content in the stationary phase generally leads to greater retention of highly fluorinated molecules.[15]
-
Column Packing: Pack the column with the fluorinated silica gel as you would with standard silica.
-
Solvent System: Determine a suitable mobile phase using TLC on fluorinated plates. A common approach is to use a reversed-phase system (e.g., acetonitrile/water or methanol/water).
-
Loading: Load your sample onto the column.
-
Elution: Run the chromatography, collecting fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Safety and Handling of Fluorinated Carboxylic Acids
Caption: Key safety considerations for handling fluorinated carboxylic acids.
References
- Method for purification of optically active -fluorocarboxylic acid esters. Google Patents.
-
Naile, J. E., Garrison, A. W., Avants, J. K., & Washington, J. W. (2016). Isomers/enantiomers of perfluorocarboxylic acids: Method development and detection in environmental samples. Chemosphere, 144, 1722–1728. Available at: [Link]
- Kimata, K., Hosoya, K., Araki, T., Tanaka, N., & Ikegami, T. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
-
Umemura, Y., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 248-255. Available at: [Link]
-
Mack, D. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Qiu, X. L., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]
-
Malecha, M., & Híveš, J. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409-417. Available at: [Link]
-
Naile, J. E., et al. (2015). Isomers/enantiomers of perfluorocarboxylic acids: Method development and detection in environmental samples. Chemosphere. Available at: [Link]
-
Malecha, M., & Híveš, J. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta. Available at: [Link]
-
De Silva, A. O., et al. (2009). Distribution of perfluorocarboxylate isomers in select samples from the North American environment. Environmental Toxicology and Chemistry, 28(9), 1801-1812. Available at: [Link]
- Al-Raoush, R. I. (2020). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- D'eon, J. C., & Mabury, S. A. (2011). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material.Environmental Science & Technology, 45(15), 6338–6344.
- Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine.Canadian Journal of Chemistry.
-
Wallentin, C. J., et al. (2013). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
- Malecha, M., & Híveš, J. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.Mikrochimica Acta.
- Wang, Y., et al. (2014). Investigating isomers/enantiomers of perfluorooctanoic acid in river water by gas chromatography–mass spectrometry with chiral derivatization.
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Does Distillation Effectively Remove PFAS from Drinking Water? Living Whole. (2023). Available at: [Link]
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PFAS and Distillation: Remove Forever Chemicals Safely. (2025). Available at: [Link]
- Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state. Google Patents.
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Yin, F., et al. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. Angewandte Chemie International Edition. Available at: [Link]
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Mechanism for decarboxylative fluorination of aliphatic carboxylic acid. ResearchGate. Available at: [Link]
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Perfluoroalkyl carboxylic acids. Wikipedia. Available at: [Link]
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Fluorine Safety Information. Princeton University. Available at: [Link]
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Kirby, K. S. (1957). The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids. Biochemical Journal. Available at: [Link]
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Does distilling remove PFAS? Reddit. (2024). Available at: [Link]
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Trifluoroacetic acid. Wikipedia. Available at: [Link]
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Ghisi, R., et al. (2023). Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. Environmental Sciences Europe. Available at: [Link]
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Trifluoroacetic Acid (TFA). Common Organic Chemistry. Available at: [Link]
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Recrystallization. Available at: [Link]
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- Fluorinated Higher Carboxylic Acids.
-
Janda, J., et al. (2019). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Journal of Separation Science. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Cis- vs. Trans-3-Fluoro-3-methylcyclobutanecarboxylic Acid Isomers
Introduction: The Critical Role of Stereochemistry in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of its biological activity.[1] Molecules with the same chemical formula and connectivity but different spatial arrangements, known as stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles.[2] This guide delves into a comparative analysis of the cis and trans isomers of 3-Fluoro-3-methylcyclobutanecarboxylic acid, two such stereoisomers whose distinct geometries are predicted to translate into significant differences in their biological effects.
While direct comparative experimental data for these specific compounds is not yet prevalent in the public domain, this guide will leverage established principles of conformational analysis, the known pharmacology of analogous structures, and validated experimental protocols to provide a robust, predictive comparison.[3][4] Our central hypothesis is that the differential positioning of the fluorine, methyl, and carboxylic acid groups on the puckered cyclobutane ring will dictate their interaction with a likely biological target, γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in neurotransmitter metabolism.[5] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between molecular geometry and biological function.
Conformational Analysis: A Tale of Two Puckered Rings
The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed C-H bonds in a flat structure.[6] This puckering creates two distinct substituent positions: axial and equatorial-like. The small energy barrier to ring-flipping allows for the interconversion of these conformers.[7]
In the case of 3-Fluoro-3-methylcyclobutanecarboxylic acid, the cis and trans configurations lead to fundamentally different spatial relationships between the key functional groups.
-
cis-3-Fluoro-3-methylcyclobutanecarboxylic acid: In this isomer, the fluorine and methyl groups are on the same side of the cyclobutane ring. This forces one of these substituents into a more sterically hindered axial-like position, while the other can occupy a more stable equatorial-like position. The carboxylic acid at the 1-position will also have its own conformational preferences.
-
trans-3-Fluoro-3-methylcyclobutanecarboxylic acid: Here, the fluorine and methyl groups are on opposite sides of the ring. This arrangement allows for a conformation where both bulky groups can potentially occupy more favorable equatorial-like positions, minimizing steric hindrance.
This seemingly subtle difference in substituent orientation has profound implications for the overall shape of the molecule and, consequently, how it presents itself to a biological target.
Hypothesized Biological Target: γ-Aminobutyric Acid Aminotransferase (GABA-AT)
A significant body of research points towards fluorinated amino acid analogues as potent inactivators of γ-aminobutyric acid aminotransferase (GABA-AT).[5] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its degradation is catalyzed by GABA-AT. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, a therapeutic strategy for conditions such as epilepsy and other neurological disorders.[5]
GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. Mechanism-based inactivators, or "suicide substrates," are compounds that are processed by the target enzyme like a natural substrate, but are converted into a reactive species that covalently binds to and irreversibly inactivates the enzyme.[8] It is highly probable that cis- and trans-3-Fluoro-3-methylcyclobutanecarboxylic acid act as such inactivators.
A Predictive Comparison of Biological Activity
The distinct three-dimensional structures of the cis and trans isomers are expected to result in a differential fit within the active site of GABA-AT, leading to variations in their biological activity.
| Property | cis-3-Fluoro-3-methylcyclobutanecarboxylic acid | trans-3-Fluoro-3-methylcyclobutanecarboxylic acid | Rationale |
| Binding Affinity (Ki) | Predicted Lower Affinity | Predicted Higher Affinity | The trans isomer, with the potential for both the fluoro and methyl groups to be in equatorial-like positions, may present a more favorable, lower-energy conformation for binding to the enzyme's active site. |
| Inactivation Potency (kinact/KI) | Predicted Lower Potency | Predicted Higher Potency | A better fit within the active site (trans isomer) would likely lead to more efficient enzymatic processing and a higher rate of conversion to the reactive inactivating species. |
| Lipophilicity (LogP) | Predicted Lower Lipophilicity | Predicted Higher Lipophilicity | Studies on analogous 3-fluorocyclobutylamines have shown that trans isomers are more lipophilic.[9] This could influence membrane permeability and overall pharmacokinetics. |
| Metabolic Stability | To be determined | To be determined | The orientation of the fluoro and methyl groups could affect susceptibility to metabolic enzymes, such as cytochrome P450s. |
Experimental Protocols: A Roadmap for Empirical Validation
To empirically validate the predicted differences in biological activity, a robust enzymatic assay is required. The following protocol outlines a standard method for assessing the inhibition of GABA-AT.
GABA-AT Inhibition Assay (Spectrophotometric)
This assay measures the activity of GABA-AT by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSDH), which can be monitored by the increase in absorbance at 340 nm.[8]
Materials:
-
Purified GABA-AT (from porcine brain or recombinant)
-
GABA
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Succinic semialdehyde dehydrogenase (SSDH)
-
NADP+
-
Potassium pyrophosphate buffer (pH 8.5)
-
cis- and trans-3-Fluoro-3-methylcyclobutanecarboxylic acid
-
UV/Vis spectrophotometer or plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the appropriate buffer. The test compounds (cis and trans isomers) should be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Enzyme Pre-incubation: In a 96-well plate or cuvette, pre-incubate GABA-AT with varying concentrations of the cis or trans isomer in the presence of PLP and α-ketoglutarate for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 25°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution containing GABA, NADP+, and an excess of the coupling enzyme, SSDH.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of this increase is proportional to the remaining GABA-AT activity.
-
Data Analysis:
-
Calculate the initial rates of reaction for each concentration of inhibitor and pre-incubation time.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (kobs) for each inhibitor concentration.
-
Replot kobs versus the inhibitor concentration to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half the maximal rate (KI).
-
The second-order rate constant (kinact/KI) provides a measure of the inactivation potency.
-
Conclusion: The Imperative of Stereoisomeric Separation and Evaluation
The principles of conformational analysis and the established pharmacology of related compounds strongly suggest that cis- and trans-3-Fluoro-3-methylcyclobutanecarboxylic acid will exhibit distinct biological activities. The trans isomer is predicted to be a more potent inactivator of GABA-AT due to a more favorable binding conformation within the enzyme's active site.
This predictive analysis underscores a critical principle in drug discovery: the necessity of synthesizing, separating, and independently evaluating all stereoisomers of a chiral drug candidate. Failing to do so can lead to overlooking a potent therapeutic agent or, conversely, advancing a suboptimal or more toxic compound. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these hypotheses, ultimately enabling a data-driven selection of the optimal isomer for further development.
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A Comparative Guide for Medicinal Chemists: 3-Fluoro-3-methylcyclobutanecarboxylic acid vs. 3,3-difluorocyclobutanecarboxylic acid
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Fluorinated motifs are prized for their ability to modulate key pharmacological properties, including metabolic stability, acidity (pKa), lipophilicity, and binding affinity.[1][2][3] Among the various fluorinated building blocks, small, strained ring systems like cyclobutanes have emerged as valuable bioisosteres, offering rigid conformational constraints that can enhance target engagement.[3][4][5]
This guide provides an in-depth, data-supported comparison of two closely related yet distinct fluorinated cyclobutane building blocks: 3-Fluoro-3-methylcyclobutanecarboxylic acid and 3,3-difluorocyclobutanecarboxylic acid . We will dissect their physicochemical properties, synthetic accessibility, and potential impact on drug design, providing researchers, scientists, and drug development professionals with the critical insights needed to select the optimal scaffold for their specific application.
Section 1: Physicochemical Properties: A Tale of Two Fluorination Patterns
The seemingly subtle difference between a tertiary monofluorinated center and a geminal difluorinated center imparts significant changes to the molecule's fundamental properties. These differences, rooted in the powerful inductive effects of fluorine, have profound implications for a molecule's behavior in a biological system.
The strong electronegativity of fluorine atoms pulls electron density away from the carboxylic acid group, thereby stabilizing the carboxylate conjugate base and increasing acidity (lowering the pKa).[1][4] This effect is more pronounced in the 3,3-difluoro analogue due to the additive inductive effect of two fluorine atoms compared to one. The predicted pKa for the monofluorinated compound is 4.22, whereas the increased electron withdrawal in the difluorinated compound is expected to lower its pKa further, making it a stronger acid.[6]
Lipophilicity, a critical parameter for membrane permeability and overall ADME properties, is also distinct.[7][8] While fluorination generally increases lipophilicity, the relationship is complex.[9][10] The calculated XLogP3-AA for the difluoro compound is 0.9, suggesting moderate lipophilicity.[11] The additional methyl group in the monofluorinated analogue would likely increase its lipophilicity relative to a simple 3-fluorocyclobutanecarboxylic acid.
| Property | 3-Fluoro-3-methylcyclobutanecarboxylic acid | 3,3-difluorocyclobutanecarboxylic acid |
| Structure | ||
| Molecular Formula | C₆H₉FO₂[12][13] | C₅H₆F₂O₂[14][15][16] |
| Molecular Weight | 132.13 g/mol [12][13] | 136.10 g/mol [11][14][16] |
| Acidity (pKa) | 4.22 (Predicted)[6] | Lower than monofluorinated analogue (stronger acid) |
| Lipophilicity (XLogP3-AA) | Not available (Predicted to be moderately lipophilic) | 0.9[11] |
| Melting Point | Not available | 49-55 °C[14][15][16] |
| Boiling Point | 207.4 °C (Predicted)[6][12] | 205 °C[15] |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų[11] |
Section 2: Synthesis Methodologies and Experimental Protocols
The synthetic accessibility of a building block is a critical consideration for its practical application in drug development programs. Both compounds can be prepared from commercially available starting materials, though the strategies differ.
Synthesis of 3,3-difluorocyclobutanecarboxylic acid
The synthesis of the gem-difluoro analogue is well-documented and typically proceeds via a straightforward hydrolysis of the corresponding ethyl ester.[14] This approach is robust and scalable.
Caption: Synthetic workflow for 3,3-difluorocyclobutanecarboxylic acid.
Experimental Protocol: Saponification of Ethyl 3,3-difluorocyclobutane-1-carboxylate [14]
-
Dissolution: Dissolve sodium hydroxide (10.7 g, 0.268 mol) in a 1:1 mixture of methanol (100 mL) and water (100 mL).
-
Reaction Initiation: To the basic solution, add Ethyl 3,3-difluorocyclobutane-1-carboxylate (40.0 g, 0.244 mol) at room temperature.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 15 hours. The progress can be monitored by TLC or LC-MS.
-
Workup (Solvent Removal): Reduce the volume of the reaction mixture by half using a rotary evaporator.
-
Acidification: Carefully acidify the aqueous residue to pH 1 using concentrated hydrochloric acid.
-
Extraction: Extract the acidified aqueous layer with dichloromethane (3 x 350 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product as a white solid.
Causality: The choice of a strong base like NaOH is essential to hydrolyze the stable ester functional group. The mixed methanol/water solvent system ensures solubility for both the organic ester and the inorganic base. Acidification is required to protonate the carboxylate salt formed during the reaction, rendering the final carboxylic acid product extractable into an organic solvent.
Plausible Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid
While a specific, detailed protocol for this compound is less commonly published, a logical synthetic route would involve the deoxofluorination of a corresponding tertiary alcohol precursor. Reagents like diethylaminosulfur trifluoride (DAST) are standard for this type of transformation.
Caption: Plausible synthetic workflow for 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Conceptual Protocol: Deoxofluorination and Hydrolysis
-
Fluorination: React a suitable precursor, such as Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate, with a deoxofluorinating agent (e.g., DAST) in an anhydrous aprotic solvent like dichloromethane at low temperature.
-
Quenching and Workup: After the reaction is complete, carefully quench the excess fluorinating agent and perform an aqueous workup to isolate the intermediate, Ethyl 3-fluoro-3-methylcyclobutanecarboxylate.
-
Hydrolysis: Subject the resulting ester to hydrolysis under basic conditions (e.g., LiOH in THF/water), similar to the protocol for the difluoro analogue.
-
Acidification and Extraction: Following hydrolysis, acidify the reaction mixture and extract the final product, 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Causality: Deoxofluorination is a standard method for converting alcohols to fluorides. The subsequent hydrolysis follows the same chemical logic as the synthesis of the difluoro compound, converting the ester to the desired carboxylic acid.
Section 3: Impact on Drug Design and Medicinal Chemistry
The choice between these two scaffolds can significantly influence a drug candidate's ADME-Tox profile.
Metabolic Stability: A primary reason for introducing fluorine is to block metabolic oxidation.[2][17] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by cytochrome P450 enzymes.[1]
-
3,3-difluorocyclobutanecarboxylic acid: The gem-difluoro motif is exceptionally robust and metabolically stable. It lacks C-H bonds at the 3-position, effectively preventing oxidation at this site.[17]
-
3-Fluoro-3-methylcyclobutanecarboxylic acid: While the fluorine atom offers protection, the adjacent methyl group presents a potential site for metabolic oxidation. Although the fluorine's electron-withdrawing effect may decrease the susceptibility of the methyl C-H bonds to attack, it is generally considered a more metabolically labile position compared to the gem-difluoro group.[2] The metabolic stability of CF3-cyclobutane analogues has been shown to be inconsistent, sometimes increasing and sometimes decreasing stability depending on the parent molecule.[18][19]
Pharmacokinetics (PK):
-
Acidity (pKa): The lower pKa of the difluoro analogue means it will be more ionized at physiological pH (7.4) than the monofluorinated compound. This can impact cell permeability, solubility, and interactions with transporters. A more acidic compound might exhibit lower passive diffusion across cell membranes but could have higher aqueous solubility.
-
Lipophilicity (LogP): The subtle differences in lipophilicity will affect how the molecule partitions between aqueous and lipid environments in the body, influencing its volume of distribution, membrane permeability, and potential for non-specific binding.[7][8][20]
Target Binding:
-
Steric Profile: The methyl group on the monofluorinated ring adds steric bulk compared to the hydrogen atom it replaces in the parent structure of the difluoro ring. This can be either beneficial or detrimental to binding affinity, depending on the topology of the target's binding pocket.
-
Electronic Profile: The gem-difluoro group creates a strong local dipole moment, making it a potential hydrogen bond acceptor.[2] The monofluorinated carbon has a less pronounced dipole. These electronic differences can lead to distinct electrostatic and hydrogen bonding interactions with a protein target.[9][21]
Section 4: Head-to-Head Comparison and Strategic Application
| Feature | 3-Fluoro-3-methylcyclobutanecarboxylic acid | 3,3-difluorocyclobutanecarboxylic acid |
| Key Structural Motif | Tertiary fluoride with a methyl group | Geminal difluoride |
| Acidity | Weaker acid (higher pKa) | Stronger acid (lower pKa) |
| Expected Metabolic Stability | Potentially susceptible to oxidation at the methyl group | Highly resistant to local metabolic oxidation |
| Steric Hindrance | Higher, due to the methyl group | Lower |
| Electronic Character | Moderate dipole | Strong local dipole, potential H-bond acceptor |
| Synthetic Accessibility | Requires deoxofluorination of an alcohol precursor | Readily accessible via hydrolysis of a known ester |
Concluding Remarks for the Medicinal Chemist
The selection between these two building blocks is a strategic decision driven by the specific goals of a drug discovery project.
Choose 3,3-difluorocyclobutanecarboxylic acid when:
-
Maximizing metabolic stability at the point of attachment is the highest priority.
-
A stronger acidic character is desired to enhance aqueous solubility or modulate target engagement through ionization.
-
Minimizing steric bulk within a constrained binding pocket is crucial.
Choose 3-Fluoro-3-methylcyclobutanecarboxylic acid when:
-
A specific steric interaction is required, and the methyl group can productively occupy a hydrophobic pocket in the target protein.
-
A less acidic compound is needed to improve cell permeability or avoid off-target effects related to high acidity.
-
Fine-tuning lipophilicity is a goal, as the methyl group offers an additional vector for modification.
Ultimately, both scaffolds are powerful tools. By understanding the nuanced effects of their distinct fluorination patterns, as detailed in this guide, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a viable drug candidate.
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A Comparative Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems has become a cornerstone of rational drug design. The 3-fluoro-3-methylcyclobutane moiety, in particular, has emerged as a compelling scaffold. This guide provides an in-depth comparison of 3-fluoro-3-methylcyclobutanecarboxylic acid analogs, synthesizing available data to illuminate their structure-activity relationships (SAR) and potential as therapeutic agents. We will delve into the rationale behind their design, key synthetic strategies, and the experimental data that underscore their promise.
The Rationale: Why 3-Fluoro-3-methylcyclobutane?
The utility of the 3-fluoro-3-methylcyclobutane scaffold stems from a confluence of beneficial properties conferred by its constituent parts.
The Cyclobutane Core: Cyclobutane rings are valuable design elements in medicinal chemistry as they offer a degree of conformational rigidity that can pre-organize substituents for optimal interaction with a biological target.[1][2] This constrained geometry can lead to enhanced binding affinity and selectivity compared to more flexible aliphatic chains. Furthermore, the cyclobutane scaffold is known for its metabolic stability, a crucial attribute for developing drug candidates with favorable pharmacokinetic profiles.[1]
The Geminal Fluoro and Methyl Groups: The introduction of a fluorine atom can have profound effects on the physicochemical properties of a molecule. Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation.[3][4] The strategic placement of fluorine can therefore enhance metabolic stability and improve the overall druglike properties of a compound.[5][6] The methyl group, in conjunction with the fluorine, creates a stereocenter that can be exploited to probe the chiral recognition of a binding pocket. The trifluoromethyl-cyclobutane group has also been explored as a bioisostere for the commonly used tert-butyl group, offering similar steric bulk but with altered electronic properties and potentially improved metabolic stability.[4]
The Carboxylic Acid: The carboxylic acid group is a common pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with biological targets.[7] However, its ionizable nature can sometimes limit cell permeability and bioavailability.[7] Consequently, the exploration of carboxylic acid bioisosteres is a common strategy in drug discovery.[8][9]
Comparative Analysis of Analog Performance
While a comprehensive, publicly available SAR study for a broad series of 3-fluoro-3-methylcyclobutanecarboxylic acid analogs targeting a single enzyme is not readily found in the literature, we can synthesize a comparative framework based on studies of structurally related fluorinated small ring systems and general principles of medicinal chemistry. The following table illustrates a hypothetical SAR study for a generic enzyme target, drawing on documented effects of specific structural modifications.
| Compound ID | R Group (at Carboxamide) | Target Enzyme IC50 (nM) | Rationale for Modification & Observed/Expected Outcome |
| 1a | -H | 500 | Parent compound, baseline activity. |
| 1b | -CH3 | 250 | Small alkyl group may probe a small hydrophobic pocket, potentially increasing potency. |
| 1c | -Phenyl | 100 | Aromatic ring can engage in π-stacking or hydrophobic interactions, often leading to improved affinity.[10] |
| 1d | -4-Fluorophenyl | 75 | Para-fluoro substitution can enhance binding through favorable interactions and may improve metabolic stability. |
| 1e | -3,5-Difluorophenyl | 150 | While fluorine can be beneficial, multiple substitutions can sometimes lead to suboptimal interactions or steric hindrance. |
| 1f | -4-Hydroxyphenyl | 60 | A hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming a key interaction with the target. |
| 1g | -4-Methoxyphenyl | 120 | Methoxy group adds bulk and can act as a hydrogen bond acceptor. Its effect is target-dependent. |
| 1h | -CH2-Pyridine | 90 | The pyridine ring can act as a hydrogen bond acceptor and introduce a basic handle, potentially improving solubility and forming specific interactions. |
Experimental Protocols: A Methodological Blueprint
To enable researchers to conduct their own SAR studies on this promising scaffold, we provide the following detailed, step-by-step methodologies for key experiments.
General Synthesis of 3-Fluoro-3-methylcyclobutanecarboxamide Analogs
The synthesis of 3-fluoro-3-methylcyclobutanecarboxamide analogs can be approached through a multi-step sequence, as illustrated in the workflow below.
Figure 1: General synthetic workflow for 3-fluoro-3-methylcyclobutanecarboxamide analogs.
Step-by-Step Protocol:
-
Methylation of 3-Oxocyclobutanecarboxylic Acid: To a solution of 3-oxocyclobutanecarboxylic acid in an appropriate aprotic solvent (e.g., THF) at low temperature (-78 °C), add a strong base such as lithium diisopropylamide (LDA) to form the enolate. Subsequently, add methyl iodide and allow the reaction to warm to room temperature. Purify the resulting 3-methyl-3-oxocyclobutanecarboxylic acid by column chromatography.
-
Fluorination: The ketone can be fluorinated using a deoxofluorinating agent. For example, treat the 3-methyl-3-oxocyclobutanecarboxylic acid with diethylaminosulfur trifluoride (DAST) or a similar reagent in a chlorinated solvent like dichloromethane (DCM) at low temperature. The reaction should be carefully monitored for completion by TLC or LC-MS.
-
Carboxylic Acid Activation: The resulting 3-fluoro-3-methylcyclobutanecarboxylic acid is then activated for amide coupling. This can be achieved by converting it to the acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Amide Coupling: The activated carboxylic acid is then reacted with the desired amine (R-NH2) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as DMF or DCM to yield the final 3-fluoro-3-methylcyclobutanecarboxamide analog. Purification is typically achieved by flash chromatography or preparative HPLC.
In Vitro Enzyme Inhibition Assay
A standard in vitro assay to determine the IC50 of the synthesized analogs against a target enzyme is crucial for establishing the SAR.
Figure 2: Workflow for a typical in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare a reaction buffer appropriate for the target enzyme. Prepare solutions of the enzyme and its substrate in the reaction buffer.
-
Incubation: In a 96- or 384-well plate, add a fixed amount of the enzyme to each well. Then, add varying concentrations of the test compounds (typically in a serial dilution) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. Allow the enzyme and inhibitor to incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Monitor the formation of the product over time using a suitable detection method (e.g., fluorescence, absorbance, or luminescence) with a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
Causality and Mechanistic Insights
The observed SAR can be rationalized by considering the specific interactions between the analogs and the enzyme's active site. For instance, the enhanced potency of the 4-fluorophenyl analog (1d) compared to the parent phenyl analog (1c) could be attributed to a favorable halogen bond or dipole-dipole interaction with a specific residue in the binding pocket. Conversely, the reduced activity of the 3,5-difluorophenyl analog (1e) might suggest that the electronic or steric properties of this substitution pattern are disfavored. Understanding these causal relationships is critical for guiding the next round of analog design.[10]
Conclusion and Future Directions
The 3-fluoro-3-methylcyclobutanecarboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a conformationally restricted core with the unique properties of fluorine offers a powerful platform for tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. The hypothetical SAR presented in this guide, along with the detailed experimental protocols, provides a roadmap for researchers to explore this chemical space and unlock its full potential. Future work should focus on synthesizing a diverse library of analogs and testing them against specific, well-validated biological targets to establish concrete SAR and identify lead compounds for further development.
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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclobutane Carboxylic Acids: A Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design of small molecules with optimized physicochemical and pharmacokinetic properties is paramount. Among the vast arsenal of molecular scaffolds available to researchers, cyclobutane carboxylic acids have emerged as valuable building blocks. Their rigid, three-dimensional structure offers a means to explore chemical space beyond traditional flat aromatic rings, providing opportunities for improved target engagement and metabolic stability.[1] The introduction of fluorine, a practice now commonplace in drug design, further expands the utility of this scaffold.[2][3][4] Approximately one-third of newly approved small molecule drugs now contain at least one fluorine atom, a testament to its profound impact on molecular properties.[2]
This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated cyclobutane carboxylic acids, offering insights into their synthesis, physicochemical properties, and strategic applications in drug development. By understanding the nuanced effects of fluorination on this versatile scaffold, researchers can make more informed decisions in the design of next-generation therapeutics.
I. Synthesis: Accessing the Scaffolds
The synthetic routes to fluorinated and non-fluorinated cyclobutane carboxylic acids differ significantly, reflecting the unique challenges and strategies associated with incorporating fluorine into a strained ring system.
A. Synthesis of Non-Fluorinated Cyclobutane Carboxylic Acids
A common and straightforward method for the synthesis of the parent cyclobutanecarboxylic acid involves the decarboxylation of a more readily available precursor, 1,1-cyclobutanedicarboxylic acid.[5][6] This reaction is typically achieved through thermal means.
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid [6][7]
-
Setup: Place 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.
-
Decarboxylation: Heat the flask to approximately 160 °C. Carbon dioxide will evolve.
-
Distillation: After the cessation of gas evolution, increase the temperature to distill the crude cyclobutanecarboxylic acid (boiling point 189-195 °C).
-
Purification: Redistill the crude product to obtain pure cyclobutanecarboxylic acid.
Caption: Synthesis of non-fluorinated cyclobutanecarboxylic acid.
B. Synthesis of Fluorinated Cyclobutane Carboxylic Acids
The introduction of fluorine into the cyclobutane ring requires more specialized synthetic strategies. These can be broadly categorized into direct fluorination of a cyclobutane precursor or the construction of the ring from already fluorinated building blocks.
A representative approach for the synthesis of 3-fluorocyclobutane-1-carboxylic acid starts from cyclobutanone.[8] This multi-step synthesis highlights the use of nucleophilic fluorination.
Experimental Protocol: Synthesis of 3-Fluorocyclobutane-1-carboxylic Acid (Illustrative) [8]
-
Protection: The synthesis often begins with a protected form of a cyclobutane derivative, for instance, starting from cyclobutanone which can be converted to a suitable intermediate.
-
Fluorination: A key step involves nucleophilic fluorination, for example, using a fluoride source to displace a leaving group on the cyclobutane ring.
-
Functional Group Manipulation: Subsequent steps involve the conversion of other functional groups on the ring to the desired carboxylic acid. This can include hydrolysis of an ester or nitrile.
Caption: General strategy for fluorinated cyclobutane carboxylic acid synthesis.
More complex fluorinated cyclobutanes, such as those bearing trifluoromethyl groups, can be synthesized from precursors like 4-oxocyclobutane, which are treated with TMSCF3 and a fluoride source.[9] The development of scalable syntheses for specific isomers, such as cis-1,3-disubstituted cyclobutane carboxylic acids, is crucial for their application in clinical development.[10]
II. Comparative Physicochemical Properties
The introduction of fluorine dramatically alters the physicochemical properties of cyclobutane carboxylic acids. Understanding these changes is critical for predicting a molecule's behavior in a biological system.
A. Acidity (pKa)
Fluorination has a profound and predictable effect on the acidity of carboxylic acids. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion upon deprotonation.[11][12] This increased stability of the conjugate base translates to a stronger acid and a lower pKa value.[11]
The magnitude of this effect is dependent on both the number of fluorine atoms and their proximity to the carboxylic acid group.[11]
| Compound | Structure | pKa |
| Cyclobutanecarboxylic Acid | C4H7COOH | ~4.8 |
| 1-(Fluoromethyl)cyclobutanecarboxylic Acid | C4H6(CH2F)COOH | Lower than parent |
| 1-(Difluoromethyl)cyclobutanecarboxylic Acid | C4H6(CHF2)COOH | Lower than monofluoromethyl |
| 1-(Trifluoromethyl)cyclobutanecarboxylic Acid | C4H6(CF3)COOH | Significantly lower |
| 3-Fluorocyclobutanecarboxylic Acid | FC4H6COOH | Lower than parent |
B. Lipophilicity (LogP/LogD)
The influence of fluorination on lipophilicity is more complex and less predictable than its effect on acidity.[14][15] While the replacement of a hydrogen atom with a fluorine atom often leads to a slight increase in lipophilicity, the overall effect is highly dependent on the molecular context, including the degree and pattern of fluorination.[16]
Systematic studies on various aliphatic fluorination motifs have shown that some can be lipophilicity-reducing.[14] For instance, in a series of 2-(thiofluoroalkyl)pyridines, the difluorinated motif (SCF2H) resulted in a modest increase in lipophilicity, while the trifluorinated motif (SCF3) showed the greatest increase.[16] However, in an ethyl series, a simple additive correlation was not observed.[16]
| Compound | Predicted/Observed LogP Trend |
| Cyclobutanecarboxylic Acid | Baseline |
| Monofluorinated Cyclobutane Carboxylic Acid | Can be slightly higher or lower than baseline depending on position and conformation |
| Difluorinated Cyclobutane Carboxylic Acid | Generally higher than baseline, but context-dependent |
| Trifluoromethylated Cyclobutane Carboxylic Acid | Typically a significant increase in lipophilicity |
Table 2: General Lipophilicity Trends. Note: These are general trends. The actual LogP or LogD value is highly dependent on the specific isomer and the overall molecular structure.
The interplay between increased hydrophobic surface area and increased molecular polarity due to the C-F bonds contributes to these complex effects.[16] For drug discovery, it's crucial to experimentally determine the lipophilicity of each new fluorinated analogue.[17][18]
C. Conformation
The introduction of fluorine can significantly influence the conformational preferences of the cyclobutane ring. The puckered nature of the cyclobutane ring can be stabilized in specific conformations by the presence of fluorine due to stereoelectronic effects, such as the gauche effect between the C-F bond and other polar bonds.[19][20] This conformational restriction can be highly advantageous in drug design, as it can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[20]
Caption: Fluorination can restrict the conformational flexibility of the cyclobutane ring.
III. Applications in Drug Discovery and Development
Both fluorinated and non-fluorinated cyclobutane carboxylic acids are valuable tools for medicinal chemists, each offering distinct advantages.
A. Non-Fluorinated Cyclobutane Carboxylic Acids
The primary utility of non-fluorinated cyclobutane scaffolds in drug discovery lies in their ability to:
-
Introduce Three-Dimensionality: Moving away from flat aromatic systems, the puckered nature of the cyclobutane ring can improve target binding by accessing different regions of a binding pocket.[1]
-
Act as Aryl Isosteres: In some cases, a cyclobutane ring can mimic the spatial arrangement of a phenyl ring, while offering a different physicochemical profile.[1]
-
Enhance Metabolic Stability: The cyclobutane ring itself is generally more resistant to metabolic degradation compared to more flexible alkyl chains.[1]
-
Provide a Rigid Scaffold: The conformational rigidity of the cyclobutane ring can help to pre-organize appended pharmacophoric groups, reducing the entropic penalty of binding.[1]
B. Fluorinated Cyclobutane Carboxylic Acids
The introduction of fluorine builds upon the inherent advantages of the cyclobutane scaffold, offering medicinal chemists a powerful tool to fine-tune molecular properties.[21] Key applications include:
-
Modulation of pKa: As discussed, fluorination significantly lowers the pKa of the carboxylic acid. This can be crucial for optimizing a drug's solubility, absorption, and interaction with its target, particularly if the target has a charged binding pocket.[3][19]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[22][23][24] Replacing a metabolically labile C-H bond with a C-F bond is a common and effective strategy to block metabolic hotspots and improve a drug's half-life and oral bioavailability.[19][23]
-
Improved Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with the target protein, such as dipole-dipole interactions or weak hydrogen bonds.[23] Furthermore, the conformational effects of fluorine can pre-organize the molecule for optimal binding.[20]
-
Increased Membrane Permeability: While the effect on lipophilicity is complex, strategic fluorination can be used to modulate a molecule's ability to cross cell membranes.[17][18]
Caption: Decision-making workflow for the strategic use of fluorination in lead optimization.
IV. Conclusion
Both fluorinated and non-fluorinated cyclobutane carboxylic acids are indispensable building blocks in the modern drug discovery toolkit. While the non-fluorinated scaffold provides a robust, three-dimensional platform for exploring new chemical space, the introduction of fluorine offers a powerful means to fine-tune critical physicochemical and pharmacokinetic properties. A thorough understanding of the distinct synthetic challenges and the nuanced effects of fluorination on pKa, lipophilicity, and conformation is essential for the rational design of novel therapeutics. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, the strategic application of these versatile scaffolds will undoubtedly continue to play a pivotal role in the development of safer and more effective medicines.
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The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids - ACS Publications. ACS Publications.
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The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids - R Discovery. R Discovery.
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The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks - ResearchGate. ResearchGate.
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Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid | Organic Process Research & Development - ACS Publications. ACS Publications.
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Structure and conformational dynamics of fluorine-containing drugs - World Pharma Today. World Pharma Today.
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The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids - ResearchGate. ResearchGate.
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. NIH.
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General Aspects of Organofluorine Compounds | Request PDF - ResearchGate. ResearchGate.
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. PubMed Central.
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The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. Encyclopedia.pub.
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Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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Structure property relationships of fluorinated carboxylic acid bioisosteres | Request PDF. ResearchGate.
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Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - ACS Publications. ACS Publications.
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Validating the Unseen: A Comparative Guide to the Structural Elucidation of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties, making structural validation a critical step in the journey from concept to application. This guide provides an in-depth, technical comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with its powerful alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We will use the novel compound, 3-Fluoro-3-methylcyclobutanecarboxylic acid, as a practical case study to explore these techniques.
The Subject of Our Investigation: 3-Fluoro-3-methylcyclobutanecarboxylic Acid
The introduction of fluorine and strained ring systems, such as cyclobutanes, into small molecules is a widely recognized strategy in medicinal chemistry to modulate properties like metabolic stability, pKa, and binding affinity. 3-Fluoro-3-methylcyclobutanecarboxylic acid is a prime example of a compound with potential as a valuable building block in the synthesis of new therapeutic agents. However, its efficacy is intrinsically linked to its precise three-dimensional structure, which necessitates rigorous validation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled, direct visualization of molecular structure at atomic resolution.[1][2] The technique relies on the diffraction of X-rays by a highly ordered, crystalline lattice to generate a three-dimensional electron density map of the molecule.[3]
A Step-by-Step Protocol for Structural Determination
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Here, we outline a comprehensive, self-validating workflow for the structural determination of 3-Fluoro-3-methylcyclobutanecarboxylic acid.
1. Crystal Growth: The Art and Science of Nucleation
The adage "garbage in, garbage out" is particularly apt for crystallography; the quality of the crystal dictates the quality of the final structure.[4] The goal is to grow single, well-formed crystals, ideally between 0.1 and 0.3 mm in each dimension, free from defects.[5]
-
Rationale: A well-ordered crystal lattice is essential for producing sharp, well-defined diffraction spots. Defects, twinning, or polycrystalline samples will lead to complex or uninterpretable diffraction patterns.
-
Methodology:
-
Purification: The starting material must be of the highest possible purity (>98%).
-
Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir of a solvent in which the compound is less soluble. The gradual diffusion of the precipitant into the drop induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays.
-
Rationale: As the crystal is rotated in the X-ray beam, the diffracted X-rays are recorded by a detector. A complete dataset requires collecting reflections from all possible crystal orientations.
-
Methodology:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often in a cryo-loop, and flash-cooled to 100 K in a stream of liquid nitrogen. This minimizes thermal vibrations and radiation damage.
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer. The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) depends on the crystal's properties.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. Modern diffractometers automate this process to ensure a complete and redundant dataset is obtained.
-
3. Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data is processed to generate a three-dimensional model of the molecule.
-
Rationale: The intensities and positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The "phase problem," the loss of phase information during data collection, is overcome using computational methods to generate an initial electron density map.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and determine the unit cell parameters.
-
Space Group Determination: The symmetry of the diffraction pattern and systematic absences of reflections are used to identify the space group.
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[3]
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization process, where the atomic coordinates and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.
-
4. Validation: Ensuring the Integrity of the Structure
The final refined structure must be rigorously validated to ensure its accuracy and chemical sense.
-
Rationale: Validation checks for inconsistencies in the data and the refined model, providing confidence in the final structure.
-
Methodology:
-
R-factors: The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower R-values indicate a better fit.
-
Geometric Analysis: Bond lengths, bond angles, and torsion angles are compared to expected values from known structures.
-
checkCIF: The final structural information is compiled into a Crystallographic Information File (CIF), which is then validated using the international standard checkCIF service.
-
A Comparative Analysis: X-ray Crystallography and Its Alternatives
While X-ray crystallography provides definitive structural information, it is not always feasible or may not provide the complete picture. NMR spectroscopy and computational modeling offer complementary and, in some cases, alternative routes to structural elucidation.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Modeling (DFT) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Quantum mechanical calculations of electronic structure |
| Sample Requirements | Single, well-ordered crystal (0.1-0.3 mm) | Soluble compound (1-10 mg) in a deuterated solvent[6] | None (in silico) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Through-bond connectivity, relative stereochemistry, solution-state conformation and dynamics[7] | Optimized 3D geometry, electronic properties, reaction energies[8][9] |
| Typical Turnaround Time | Days to weeks (crystal growth is often the bottleneck)[10] | Hours to days[11] | Hours to days |
| Estimated Cost (Academic) | $275 - $725 per structure determination[12] | $100 - $500 for a standard set of experiments[13][14] | $50 - $175 per hour of computational time[15] |
| Key Advantage | Unambiguous, high-resolution 3D structure | Provides information on solution-state structure and dynamics | No experimental sample required; can predict properties of unknown molecules |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain | Does not directly provide a 3D structure; interpretation can be complex for large molecules | Accuracy is dependent on the level of theory and basis set used; does not provide experimental validation |
Visualizing the Workflow and Methodologies
To better understand the processes and their interrelationships, the following diagrams are provided.
Caption: The sequential workflow for determining a small molecule crystal structure.
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A Researcher's Guide to the In Vitro Metabolic Stability of 3-Fluoro-3-methylcyclobutanecarboxylic Acid Derivatives: A Comparative Analysis
In the landscape of modern drug discovery, the intricate dance between a compound's desired pharmacological activity and its metabolic fate is a critical determinant of its clinical success. A promising lead candidate can quickly be relegated to the archives if it exhibits poor metabolic stability, leading to rapid clearance from the body and insufficient therapeutic exposure.[1][2] This guide provides an in-depth, comparative analysis of the in vitro metabolic stability of a series of novel 3-Fluoro-3-methylcyclobutanecarboxylic acid derivatives. As a structural motif of growing interest, the fluorinated cyclobutane moiety presents unique opportunities for modulating physicochemical and pharmacokinetic properties.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to metabolic stability assessment.
The Strategic Importance of Early Metabolic Stability Assessment
Understanding a compound's susceptibility to metabolism, primarily by hepatic enzymes, is a cornerstone of early drug discovery.[1][5] The liver is the primary site of drug metabolism, and in vitro systems that model this environment are invaluable for predicting in vivo outcomes.[6] Poor metabolic stability can lead to:
-
Low Bioavailability: Rapid degradation in the liver reduces the amount of active drug that reaches systemic circulation.[2]
-
Short Half-Life: Frequent dosing may be required to maintain therapeutic concentrations, impacting patient compliance.[7]
-
Formation of Toxic Metabolites: Biotransformation can sometimes lead to the generation of reactive or toxic byproducts.[1]
-
Inter-individual Variability: Differences in patient metabolism can lead to unpredictable drug exposure and response.[7]
By identifying metabolic liabilities early, medicinal chemists can make informed decisions to optimize molecular structures for improved drug-like properties.[8]
Comparative In Vitro Metabolic Stability Assessment: A Tale of Three Derivatives
To illustrate the principles of metabolic stability assessment, we will compare three hypothetical derivatives of 3-fluoro-3-methylcyclobutanecarboxylic acid:
-
Compound A: The parent 3-fluoro-3-methylcyclobutanecarboxylic acid.
-
Compound B: An amide derivative, where the carboxylic acid is coupled with a common amine.
-
Compound C: An ester derivative, formed with a simple alcohol.
The central hypothesis is that modification of the carboxylic acid moiety will significantly impact the metabolic stability of the core scaffold.
Experimental Workflow: A Step-by-Step Guide to Robust Data Generation
The following workflow outlines a comprehensive approach to assessing the in vitro metabolic stability of our three compounds of interest using human liver microsomes. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a cost-effective and widely used tool for this purpose.[2][7][9]
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Test Compounds: Prepare 10 mM stock solutions of Compound A, Compound B, and Compound C in DMSO. From these, create working solutions of 100 µM in acetonitrile.
-
Human Liver Microsomes (HLM): Use pooled human liver microsomes from a reputable supplier to minimize inter-individual variability.[9] Thaw on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: To ensure sustained enzymatic activity, a system to regenerate the essential cofactor NADPH is used.[10] This typically consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Prepare a stock solution according to the manufacturer's instructions.
-
Internal Standard (IS): A structurally similar but chromatographically distinct compound is used to normalize for variations in sample processing and instrument response. Prepare a stock solution in acetonitrile.
2. Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, combine the HLM suspension and the test compound working solution (final compound concentration of 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
3. Time Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold solution of acetonitrile containing the internal standard.[10] The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.
-
The "0-minute" time point serves as the initial concentration baseline.
4. Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]
-
Develop a sensitive and specific LC-MS/MS method for the quantification of each parent compound and the internal standard.
5. Control Experiments: The Key to Self-Validation
To ensure the integrity of the results, several control experiments are essential:
-
No Cofactor Control: Incubate the test compound with microsomes in the absence of the NADPH regenerating system. This helps to identify any non-NADPH-dependent degradation (e.g., chemical instability or metabolism by other enzymes).[9]
-
No Microsome Control: Incubate the test compound in the reaction buffer without microsomes to assess for any inherent chemical instability under the assay conditions.
-
Positive Control: Include a compound with a known metabolic profile (e.g., a rapidly metabolized drug) to verify the metabolic competency of the liver microsomes.[6]
Data Analysis and Interpretation
The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.
1. Calculation of Percent Remaining:
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
2. Determination of Half-Life (t½):
The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). The half-life is then calculated using the following equation:
t½ = 0.693 / k
A shorter half-life indicates faster metabolism and lower metabolic stability.[7]
3. Calculation of Intrinsic Clearance (CLint):
Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow.[7] It is calculated as:
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
Lower intrinsic clearance values are generally desirable, suggesting slower metabolism and potentially better in vivo pharmacokinetic properties.[7]
Comparative Data Summary
The following table presents hypothetical data for our three test compounds, illustrating how the results of a metabolic stability assay can be used for comparative analysis.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
| Compound A | 15 | 46.2 | Low |
| Compound B | 45 | 15.4 | Moderate |
| Compound C | 8 | 86.6 | Very Low |
| Verapamil (Control) | 10 | 69.3 | Low |
Discussion and Mechanistic Insights
The hypothetical results in the table above would lead to the following interpretations:
-
Compound C (Ester): The very short half-life and high intrinsic clearance suggest that the ester moiety is highly susceptible to hydrolysis by esterases present in the liver microsomes. This rapid degradation would likely lead to poor in vivo exposure.
-
Compound A (Carboxylic Acid): The parent carboxylic acid shows low metabolic stability. Carboxylic acids can be substrates for Phase II conjugation reactions, such as glucuronidation, which can occur in liver microsomes if the appropriate cofactors are included.[7]
-
Compound B (Amide): The amide derivative exhibits significantly improved metabolic stability compared to both the parent acid and the ester. Amides are generally more resistant to hydrolysis than esters, and this modification has effectively "blocked" a primary site of metabolism.
The presence of the fluorine atom on the cyclobutane ring can also influence metabolic stability. The strong carbon-fluorine bond can prevent oxidation at that position, a common metabolic pathway for alkyl groups.[13][14] However, the overall stability of the molecule is clearly dominated by the lability of the functional group.
Caption: Relationship between functional group and metabolic stability.
Concluding Remarks and Future Directions
This guide has provided a comprehensive framework for the in vitro metabolic stability assessment of 3-fluoro-3-methylcyclobutanecarboxylic acid derivatives. The detailed protocol and data interpretation strategy emphasize the importance of a rigorous and well-controlled experimental design. The comparative analysis of our hypothetical compounds highlights how structural modifications can profoundly impact metabolic fate.
The insights gained from such in vitro studies are invaluable for guiding lead optimization efforts. For this series of compounds, the amide derivative (Compound B) emerges as the most promising in terms of metabolic stability. Further studies could involve:
-
Metabolite Identification: Identifying the specific metabolites formed to gain a more detailed understanding of the metabolic pathways.[1]
-
Reaction Phenotyping: Using specific enzyme inhibitors or recombinant enzymes to determine which CYP isozymes are responsible for the observed metabolism.[15]
-
Interspecies Comparison: Conducting stability assays using microsomes from other species (e.g., rat, dog, monkey) to assess potential differences in metabolism and aid in the selection of appropriate species for in vivo studies.[7][16]
By integrating these in vitro metabolic stability assays into the early stages of drug discovery, researchers can de-risk their projects and increase the probability of identifying drug candidates with favorable pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.
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A Senior Application Scientist's Guide to Fluorinated Building Blocks in Drug Design: A Head-to-Head Comparison
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2] Its strategic incorporation into drug candidates has become a cornerstone of modern drug design, offering a powerful toolkit to modulate a molecule's pharmacological profile.[3][4] The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, similar to oxygen), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to fine-tune critical drug attributes.[1] These attributes include metabolic stability, receptor binding affinity, membrane permeability, and acidity/basicity (pKa).[3][5]
While the benefits are widely acknowledged, the choice of which fluorinated building block to use is a critical decision that requires a nuanced understanding of the subtle yet significant differences between them. Simply adding fluorine is not a panacea; the specific context, position, and type of fluorinated group dictate the outcome.[6] There is a clear trend toward using a wider variety of fluorinated groups beyond the traditional aromatic fluorine or trifluoromethyl (CF3) substitutions, including difluoromethyl (CHF2), fluoroalkoxy (e.g., OCF3), and gem-difluorinated aliphatic rings.[7][8]
This guide provides a head-to-head comparison of common fluorinated building blocks, structured around the key molecular properties they influence. We will delve into the mechanistic basis for their effects, provide comparative data, and present standardized protocols for their evaluation, empowering researchers to make rational, data-driven decisions in their drug discovery programs.
Section 1: Modulation of Fundamental Physicochemical Properties
A drug's journey through the body is governed by its physicochemical properties. Fluorination offers a predictable yet powerful way to modulate these characteristics.[9][10]
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[11] The effect of fluorine on lipophilicity is complex and highly dependent on the molecular context.
-
Single Fluorine (-F): A single fluorine atom can either increase or decrease lipophilicity depending on its position. When replacing a hydrogen in an aliphatic system, it often leads to a slight increase in LogP. However, in aromatic systems, its inductive electron-withdrawing effect can reduce the lipophilicity of the overall molecule.
-
Trifluoromethyl (-CF3): The -CF3 group is a strong lipophilicity enhancer.[12][13] Its large, hydrophobic surface area significantly increases the LogP value of a parent molecule. This property is often exploited to improve a compound's ability to cross cellular membranes.[13]
-
Difluoromethyl (-CHF2): The -CHF2 group provides a more moderate increase in lipophilicity compared to -CF3. This makes it a valuable tool for fine-tuning LogP when a -CF3 group might render a molecule too "greasy."
-
Trifluoromethoxy (-OCF3): The -OCF3 group is also a highly lipophilic substituent, often considered a "lipophilic hydrogen bond acceptor." Its impact on LogP is generally comparable to or even greater than that of the -CF3 group.[14]
Table 1: Comparative Impact of Fluorination on Lipophilicity (LogD7.4)
| Parent Scaffold | Non-Fluorinated LogD7.4 | Fluorinated Analog | Fluorinated LogD7.4 | ΔLogD7.4 | Key Observation |
| 2-(Thioethyl)pyridine[15] | 2.26 | 2-(SCH2CF3 )pyridine | 2.71 | +0.45 | Terminal trifluorination significantly increases lipophilicity. |
| 2-(Thioethyl)pyridine[15] | 2.26 | 2-(SCF2 CH3)pyridine | 1.83 | -0.43 | Internal difluorination can decrease lipophilicity due to conformational and polarity effects. |
| 2-(Thioethyl)pyridine[15] | 2.26 | 2-(SCH2CF2 H)pyridine | 2.26 | 0.00 | Terminal difluorination had a neutral effect in this specific scaffold. |
| 4-Substituted Piperidine[9] | Varies | gem-Difluorinated Piperidine | Increase or Decrease | Context-Dependent | The effect of gem-difluorination on LogP depends on the spatial orientation and neighboring bonds.[9][16] |
Note: Data adapted from cited literature. Absolute values are scaffold-dependent.
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine can profoundly influence the pKa of nearby acidic or basic functional groups. This is a critical tool for optimizing a drug's ionization state at physiological pH (7.4), which affects solubility, receptor interaction, and cell permeability.
-
Mechanism: Fluorine atoms exert a powerful negative inductive effect (-I effect), pulling electron density away from the ionizable center. For a basic amine, this withdrawal of electron density makes the lone pair on the nitrogen less available to accept a proton, thereby decreasing its basicity (lowering the pKa) . For a carboxylic acid, this effect stabilizes the conjugate base (carboxylate anion), making the proton easier to donate, thus increasing its acidity (lowering the pKa) .
-
Head-to-Head Comparison: The magnitude of the pKa shift is directly related to the number of fluorine atoms and their proximity to the ionizable group.
-
-CF3 vs. -CHF2 vs. -CH2F: The trifluoromethyl group produces the largest pKa shift due to the cumulative effect of three fluorine atoms. The difluoromethyl group has a strong but lesser effect, and the monofluoromethyl group has the most subtle impact.
-
Positional Effects: Fluorination closer to the functional group (α-position) has a much stronger effect than more distant substitution (β, γ, etc.).[15]
-
Table 2: Comparative Impact of Fluoroalkyl Groups on the pKa of a Conjugate Acid (Pyridine Scaffold)
| Substituent Group | pKa Value | ΔpKa (from -CH2CH3) |
| -SCH2CH3 | 3.68 | 0.00 |
| -SCH2CF3 | 1.49 | -2.19 |
| -SCF2 CH3 | Not Reported | - |
| -SCH3 | 3.69 | - |
| -SCF3 | 0.97 | -2.72 |
Data adapted from a study on 2-(thiofluoroalkyl)pyridines.[15] This data clearly shows that replacing a methyl or ethyl group with a trifluoromethylated equivalent dramatically reduces the basicity of the pyridine nitrogen.[15]
Section 2: Impact on Pharmacokinetic (ADME) Properties
Perhaps the most celebrated application of fluorine in drug design is its ability to enhance metabolic stability.[13]
Blocking Metabolic Oxidation
The primary route of metabolism for many drugs is oxidation by cytochrome P450 (CYP) enzymes in the liver.[17] This often occurs at electron-rich or sterically accessible C-H bonds.
-
The C-F Bond Shield: Replacing a metabolically labile C-H bond with a C-F bond effectively blocks this metabolic pathway. The C-F bond is exceptionally strong (~116 kcal/mol) and the fluorine atom is not susceptible to oxidative attack by CYPs.[12] This "metabolic shield" strategy is a well-established method for increasing a drug's half-life and reducing patient-to-patient variability in drug exposure.[12]
-
Deactivation of Aromatic Rings: Attaching a strongly electron-withdrawing group like -CF3 to an aromatic ring deactivates it towards oxidative metabolism. This is a common strategy to prevent the formation of unwanted or reactive metabolites.[12]
Case Study Example: The introduction of fluorine atoms into estrogens at the 2- and 4-positions prevents oxidative metabolism that can lead to toxic metabolites, resulting in safer drug candidates.[1]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
To experimentally compare the metabolic stability of fluorinated vs. non-fluorinated analogs, a liver microsomal stability assay is the industry standard.[17][18] This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs).[19]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of test compounds in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Test Compounds and Control Compounds (e.g., Verapamil - high turnover; Warfarin - low turnover)
-
Acetonitrile (ACN) with internal standard (for quenching and analysis)
-
96-well incubation and collection plates
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation:
-
Thaw cryopreserved liver microsomes on ice.
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Scientist's Note: A final microsomal protein concentration of 0.5-1.0 mg/mL is a standard starting point, balancing substrate turnover with minimizing non-specific binding.[20] The final test compound concentration is typically 1 µM to mimic in vivo levels and stay below the enzyme's Km.[20]
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, microsomal protein, and test compound.
-
Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[6]
-
Self-Validation: Include a "-NADPH" control for each compound to measure non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold ACN with an internal standard.[6] The cold ACN stops the enzymatic reaction and precipitates the proteins.[6]
-
-
Sample Processing & Analysis:
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Mandatory Visualization: Workflow for Evaluating Metabolic Stability
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Section 3: A Practical Decision-Making Framework
The choice of which fluorinated building block to employ depends entirely on the specific objective of the medicinal chemist. The following decision tree provides a simplified framework to guide this selection process.
Mandatory Visualization: Decision Tree for Selecting a Fluorinated Building Block
Caption: A decision framework for selecting appropriate fluorinated groups.
Conclusion
The strategic use of fluorinated building blocks is a sophisticated and indispensable part of modern drug discovery.[2][3] The choice between a trifluoromethyl, difluoromethyl, single fluorine, or other fluorinated motif is not arbitrary but a deliberate decision aimed at solving specific molecular challenges. The -CF3 group is a powerful tool for drastically increasing lipophilicity and metabolic stability while lowering the pKa of basic centers.[12][14] The -CHF2 group offers a more nuanced alternative for fine-tuning these properties, while a single fluorine atom can provide subtle but critical adjustments and block specific metabolic hotspots. Understanding the head-to-head differences in how these groups modulate lipophilicity, pKa, and metabolic stability allows researchers to rationally design superior drug candidates. By combining this theoretical knowledge with robust, validated experimental protocols, scientists can harness the full potential of fluorine to accelerate the development of safer and more effective medicines.[6]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(11), 1788-1805. [Link]
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Meagher, J. L., & Weaver, D. F. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8345-8367. [Link]
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Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]
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protocols.io. (2024). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
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pKa comparison between 3-fluorocyclobutanecarboxylic acid and its methyl derivative
An In-Depth Comparative Analysis of the Acidity of 3-Fluorocyclobutanecarboxylic Acid and Its Methylated Analogs
For researchers and professionals in the field of drug development, understanding the physicochemical properties of molecular scaffolds is paramount. The cyclobutane ring, a "pseudo-aromatic" bioisostere, has garnered significant interest for its ability to impart desirable conformational rigidity and metabolic stability to drug candidates. The strategic introduction of fluorine atoms can further modulate properties such as lipophilicity, metabolic stability, and, critically, acidity (pKa). This guide provides a detailed comparison of the pKa of 3-fluorocyclobutanecarboxylic acid and its methylated derivatives, supported by available experimental and predicted data, and grounded in the fundamental principles of physical organic chemistry. We will also present a robust experimental protocol for pKa determination to empower researchers in their own investigations.
The Critical Role of pKa in Drug Design
The acid dissociation constant (pKa) is a crucial parameter in medicinal chemistry. It governs a molecule's ionization state at a given pH, which in turn influences its solubility, permeability across biological membranes, and binding interactions with its target protein.[1][2] For carboxylic acids, a lower pKa signifies a stronger acid, meaning it will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (around 7.4). This can have profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative pKa Analysis: The Influence of Fluorine and Methyl Substitution
To understand the impact of substitution on the acidity of the cyclobutanecarboxylic acid scaffold, we will compare the parent compound with its fluorinated and methylated analogs.
Data Summary
The following table summarizes the available experimental and predicted pKa values for the compounds of interest. It is important to note the distinction between experimentally determined values and those derived from computational predictions.
| Compound | Structure | pKa (25 °C) | Data Type |
| Cyclobutanecarboxylic acid | ![]() | 4.79 | Experimental[3][4][5] |
| 3-Fluorocyclobutanecarboxylic acid | ![]() | 4.43 | Experimental[6] |
| 3-Fluoro-3-methylcyclobutanecarboxylic acid | ![]() | 4.22 ± 0.40 | Predicted[7] |
| 1-Methyl-3-fluorocyclobutanecarboxylic acid | ![]() | Not Available | - |
Note: The structures are representative and do not specify stereochemistry.
The Inductive Effect of the Fluorine Atom
A comparison of cyclobutanecarboxylic acid (pKa = 4.79) and 3-fluorocyclobutanecarboxylic acid (pKa = 4.43) clearly demonstrates the acid-strengthening effect of the fluorine substituent.[3][4][5] The decrease in pKa by 0.36 units is a direct consequence of the powerful electron-withdrawing inductive effect (-I effect) of the highly electronegative fluorine atom.[1][8] This effect stabilizes the conjugate base (the carboxylate anion) formed upon deprotonation. The fluorine atom pulls electron density away from the carboxylate group, dispersing the negative charge and making the anion more stable. A more stable conjugate base corresponds to a stronger acid.
Visualizing the Inductive Effect
The following diagram illustrates the stabilization of the carboxylate anion by the electron-withdrawing fluorine atom.
Caption: Inductive effect of fluorine stabilizing the conjugate base.
The Predicted Influence of the Methyl Group
The introduction of a methyl group is generally expected to have an acid-weakening effect (increase in pKa) due to its electron-donating nature. This occurs through two primary mechanisms: the inductive effect (+I) and hyperconjugation.[9][10]
For the hypothetical 1-methyl-3-fluorocyclobutanecarboxylic acid , for which no data was found, we can predict the outcome based on fundamental principles. A methyl group at the 1-position (alpha to the carboxyl group) would be expected to have a more pronounced electron-donating effect than a methyl group at the 3-position. This would likely lead to an increase in the pKa (decreased acidity) compared to 3-fluorocyclobutanecarboxylic acid.
Visualizing Substituent Effects
This diagram illustrates the opposing electronic effects of the fluoro and methyl groups.
Caption: Opposing electronic effects of fluoro and methyl groups.
Experimental Protocol: pKa Determination by Potentiometric Titration
For researchers wishing to obtain precise, experimental pKa values, potentiometric titration is a reliable and widely used method.[2][11][12][13]
Principle
A solution of the acidic compound is titrated with a standardized basic solution (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized (i.e., when [HA] = [A⁻]). This corresponds to the midpoint of the steepest portion of the titration curve, or more accurately, the peak of the first derivative of the titration curve.
Step-by-Step Methodology
-
Instrument Calibration:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).[11] Ensure the electrode is properly rinsed with deionized water and blotted dry between buffers.
-
-
Preparation of Solutions:
-
Analyte Solution: Prepare a solution of the carboxylic acid (e.g., 3-fluorocyclobutanecarboxylic acid) of known concentration (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but it's important to note that this will yield an apparent pKa (pKa*) specific to that solvent system.[13]
-
Titrant Solution: Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide (NaOH). It is crucial to use carbonate-free NaOH as dissolved CO₂ can interfere with the titration.
-
Ionic Strength Adjustment: To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) to the analyte solution.[11]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring at a moderate, constant speed.
-
Purge the solution with an inert gas like nitrogen to displace dissolved CO₂.[11]
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette or an automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[11]
-
Continue the titration well past the equivalence point (the point of inflection in the pH curve).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume, where the peak corresponds to Vₑ.
-
The pKa is equal to the pH at the half-equivalence point (Vₑ/2).
-
Workflow for Potentiometric Titration
Caption: Experimental workflow for pKa determination.
Conclusion and Future Outlook
The introduction of a fluorine atom at the 3-position of cyclobutanecarboxylic acid demonstrably increases its acidity, lowering the pKa from 4.79 to 4.43.[3][4][5][6] This is a well-understood consequence of fluorine's strong inductive electron-withdrawing effect. The influence of an additional methyl group is less clear due to the lack of experimental data. While computational predictions for 3-fluoro-3-methylcyclobutanecarboxylic acid suggest a further increase in acidity, this contradicts the expected electron-donating nature of the methyl group.[7]
This highlights the critical need for empirical data to validate computational predictions, especially in strained ring systems where electronic effects can be complex. The potentiometric titration protocol provided herein offers a reliable method for determining these crucial physicochemical parameters. For drug development professionals, a precise understanding of how substituents on the cyclobutane scaffold modulate pKa is essential for the rational design of candidates with optimized ADME properties. Further experimental investigation into the pKa of various methylated and otherwise substituted fluorocyclobutane carboxylic acids would be a valuable contribution to the field.
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Ferreira, C. M. H., & Pinto, I. S. S. (2018). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 95(7), 1233–1238. [Link]
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Yilmaz, B. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020, May 20). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. ResearchGate. [Link]
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Frederiksen, M., et al. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]
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Ingold, K. U., & DiLabio, G. A. (2012, May 15). Hyperconjugation: A More Coherent Approach. Journal of Chemical Education, 89(5), 577–580. [Link]
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Nakanishi, K., et al. (2011). Differences in transport mechanisms of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid in inflammation, prostate cancer, and glioma cells: comparison with L-[methyl-11C]methionine and 2-deoxy-2-[18F]fluoro-D-glucose. Molecular Imaging and Biology, 13(5), 903-910. [Link]
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In the intricate landscape of modern drug discovery, the physicochemical properties of small molecules are paramount to their success as therapeutic agents. Among these, lipophilicity, the affinity of a molecule for a lipid-rich environment, stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] A delicate balance of lipophilicity is often required for a drug to effectively traverse cellular membranes and reach its target, while avoiding undesirable off-target effects and metabolic liabilities. The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity, with an optimal range often sought for drug candidates.[2]
This guide provides an in-depth analysis of the lipophilicity of 3-fluoro-3-methylcyclobutanecarboxylic acid, a novel scaffold of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, we will employ a comparative approach, leveraging experimental data from structurally related analogs and established principles of physical organic chemistry to predict its lipophilic character. We will explore the individual and combined effects of the cyclobutyl ring, methyl substitution, and fluorination on LogP.
Furthermore, this guide will serve as a practical resource for researchers by providing detailed, step-by-step protocols for the two most common and regulatory-accepted methods for experimental LogP determination: the Shake-Flask method (OECD Guideline 107) and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Guideline 117).[3][4]
The Crucial Role of Lipophilicity in Drug Development
The journey of a drug from administration to its site of action is a complex odyssey through various physiological environments. Lipophilicity, as quantified by LogP, profoundly influences this journey. A LogP value that is too low (highly hydrophilic) may result in poor absorption through the gut wall and limited ability to cross cell membranes. Conversely, a LogP value that is too high (highly lipophilic) can lead to poor aqueous solubility, high plasma protein binding, increased metabolic clearance, and a greater potential for off-target toxicity.[1][5] The well-known "Lipinski's Rule of Five" suggests that for a compound to have good oral bioavailability, its LogP should generally not exceed 5.
Understanding LogP and LogD
The partition coefficient (P) is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is the base-10 logarithm of this ratio.
For ionizable compounds, such as carboxylic acids, the lipophilicity is pH-dependent. The distribution coefficient (LogD) is used to describe the lipophilicity at a specific pH and takes into account both the ionized and non-ionized forms of the molecule.[6][7] The relationship between LogP and LogD for a carboxylic acid is given by the equation:
LogD = LogP - log(1 + 10^(pH - pKa))
Where pKa is the acid dissociation constant of the compound. At a pH well below the pKa, the carboxylic acid will be predominantly in its neutral form, and the LogD value will approximate the LogP value.
Comparative Analysis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid and Related Compounds
To understand the lipophilicity of 3-fluoro-3-methylcyclobutanecarboxylic acid, we will compare it with a series of structurally related compounds. This comparative approach allows for the dissection of the contribution of each structural feature—the cyclobutyl ring, the methyl group, and the fluorine atom—to the overall LogP.
The selected comparator compounds are:
-
Cyclobutanecarboxylic acid: The parent cyclobutyl scaffold.
-
3-Methylcyclobutanecarboxylic acid: To assess the impact of methylation.
-
3-Fluorocyclobutanecarboxylic acid: To evaluate the effect of fluorination in the absence of the methyl group.
-
Isobutyric acid (2-methylpropanoic acid): An acyclic analogue to understand the influence of the cyclic constraint.
Data Summary
| Compound | Structure | Experimental LogP | Calculated LogP (XLogP3) | Rationale for Inclusion |
| 3-Fluoro-3-methylcyclobutanecarboxylic acid | Not Available | 1.3 | Target Compound | |
| Cyclobutanecarboxylic acid | 0.83 | 0.8 | Parent cyclobutyl scaffold | |
| 3-Methylcyclobutanecarboxylic acid | Not Available | 1.3 | Impact of methylation | |
| 3-Fluorocyclobutanecarboxylic acid | Not Available | 0.8 | Impact of fluorination | |
| Isobutyric acid | 0.94[8] | 0.8 | Acyclic analogue |
Note: Calculated LogP values are sourced from PubChem and are provided for estimation purposes. Experimental values are preferred for accurate assessment.
Structure-Lipophilicity Relationship Analysis
The introduction of a methyl group generally increases lipophilicity by increasing the hydrocarbon character of the molecule. The effect of fluorine on LogP is more complex and context-dependent.[9][10] While fluorine is highly electronegative, the substitution of a hydrogen atom with a fluorine atom can have a variable effect on lipophilicity. In many cases, particularly in aliphatic systems, monofluorination can lead to a slight increase in LogP.[11] This is often attributed to the fact that the fluorine atom is not a strong hydrogen bond acceptor and can shield the molecule from solvation by water.
Based on the experimental LogP of isobutyric acid (0.94) and cyclobutanecarboxylic acid (0.83), we can infer that the cyclic scaffold of cyclobutanecarboxylic acid makes it slightly less lipophilic than its acyclic counterpart. The introduction of a methyl group to the cyclobutane ring is expected to increase the LogP. The subsequent addition of a fluorine atom at the same position is also likely to contribute to an increase in lipophilicity, although the magnitude of this effect is difficult to predict without experimental data. The calculated LogP of 1.3 for 3-fluoro-3-methylcyclobutanecarboxylic acid suggests a moderate increase in lipophilicity compared to the parent cyclobutanecarboxylic acid.
Experimental Methodologies for LogP Determination
For researchers aiming to experimentally determine the LogP of novel compounds, two principal methods are recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD).
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the compound's partitioning between n-octanol and water.[3][12][13] It is suitable for LogP values in the range of -2 to 4.[14]
Caption: Workflow for LogP determination using the shake-flask method.
-
Preparation of Solvents:
-
Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents together for 24 hours at the desired experimental temperature. Allow the phases to separate completely.
-
-
Preparation of the Test Solution:
-
Accurately weigh a suitable amount of the test compound and dissolve it in either the pre-saturated water or n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
-
Partitioning:
-
In a suitable vessel (e.g., a centrifuge tube with a screw cap), add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase containing the test compound.
-
Securely cap the vessel and shake it gently at a constant temperature until equilibrium is reached. The time required for equilibration should be determined in preliminary experiments but is typically in the range of 1 to 24 hours.
-
After shaking, separate the two phases by centrifugation.
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase, avoiding any cross-contamination.
-
Determine the concentration of the test compound in each phase using a suitable analytical technique such as HPLC, gas chromatography (GC), or UV-Vis spectroscopy.
-
-
Calculation of LogP:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
-
The RP-HPLC Method (OECD Guideline 117)
The RP-HPLC method is an indirect but high-throughput method for estimating LogP values, typically in the range of 0 to 6.[4][15][16] It is based on the correlation between the retention time of a compound on a non-polar stationary phase and its LogP.
Caption: Workflow for LogP determination using the RP-HPLC method.
-
HPLC System and Conditions:
-
Use a standard HPLC system equipped with a UV detector and a reverse-phase column (e.g., C18).
-
The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer. For ionizable compounds, the pH of the buffer should be adjusted to ensure the compound is in its neutral form.
-
-
Calibration:
-
Select a series of at least six reference compounds with reliable, experimentally determined LogP values that span the expected LogP range of the test compound.
-
Inject each reference compound into the HPLC system and record its retention time (t_R_).
-
Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R_ - t_0_) / t_0_.
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds. The relationship should be linear.
-
-
Analysis of the Test Compound:
-
Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions used for the reference compounds.
-
Measure the retention time (t_R_) of the test compound.
-
Calculate the capacity factor (k) for the test compound.
-
-
Determination of LogP:
-
Using the calibration curve, determine the LogP of the test compound by interpolating its log k value.
-
Conclusion
The lipophilicity of a drug candidate is a critical parameter that must be carefully considered and optimized during the drug discovery process. This guide has provided a framework for understanding and evaluating the LogP of 3-fluoro-3-methylcyclobutanecarboxylic acid through a comparative analysis with structurally related compounds. While experimental data for the target compound is currently lacking, the analysis of its structural components suggests a moderate lipophilicity. The detailed protocols for the shake-flask and RP-HPLC methods provided herein offer researchers the tools to experimentally determine the LogP of this and other novel compounds, thereby enabling data-driven decisions in the pursuit of new and effective medicines.
References
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
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ACS Publications. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. [Link]
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ChemRxiv. (2022). Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design. [Link]
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ResearchGate. (2019). Comparison between experimental and calculated log P I values for the.... [Link]
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OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
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PMC - NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
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ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. [Link]
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The Rising Star in Bioisosteric Replacement: A Comparative Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic replacement of the carboxylic acid group is a cornerstone of lead optimization. While essential for target binding, the carboxylic acid moiety often introduces challenges related to poor pharmacokinetic properties and potential toxicity.[1][2] This guide provides a comprehensive comparison of 3-Fluoro-3-methylcyclobutanecarboxylic acid against other common carboxylic acid bioisosteres, offering a data-driven perspective on its potential to overcome these hurdles and enhance drug-like properties.
The Carboxylic Acid Conundrum: Why Seek Alternatives?
Carboxylic acids are ubiquitous in biologically active molecules, prized for their ability to form strong hydrogen bonds and ionic interactions with protein targets.[2] However, their inherent acidity and polarity can lead to:
-
Poor Membrane Permeability: The ionized nature of carboxylates at physiological pH can hinder passive diffusion across biological membranes, limiting oral bioavailability.[3]
-
Metabolic Instability: Carboxylic acids are susceptible to glucuronidation, forming reactive acyl glucuronides that can lead to idiosyncratic toxicity.[3]
-
Rapid Elimination: High polarity often results in rapid renal clearance, leading to a short half-life.
These liabilities necessitate the exploration of bioisosteres—functional groups that mimic the key binding interactions of a carboxylic acid while offering improved physicochemical and pharmacokinetic profiles.
Introducing a Novel Contender: 3-Fluoro-3-methylcyclobutanecarboxylic Acid
Among the diverse array of carboxylic acid bioisosteres, 3-Fluoro-3-methylcyclobutanecarboxylic acid has emerged as a promising candidate. Its unique structural features offer a compelling combination of properties:
-
Rigid Cyclobutane Scaffold: Unlike flexible alkyl chains, the puckered cyclobutane ring introduces conformational rigidity. This can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity.[4]
-
Strategic Fluorination: The fluorine atom at the 3-position significantly lowers the pKa of the carboxylic acid through its strong electron-withdrawing effect, bringing it closer to that of many biologically relevant carboxylic acids.[1][5] This fluorination can also block potential sites of metabolism and modulate lipophilicity.[6]
-
Three-Dimensionality: The substituted cyclobutane ring provides a distinct three-dimensional vector for exiting the binding pocket, which can be exploited to improve properties and explore additional interactions.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a specific bioisostere is guided by its physicochemical properties. The following table summarizes key parameters for 3-Fluoro-3-methylcyclobutanecarboxylic acid and other commonly used carboxylic acid bioisosteres.
| Bioisostere | Representative pKa | Lipophilicity (clogP) | Key Features |
| Carboxylic Acid (Benzoic Acid) | ~4.2 | 1.87 | Planar, strong H-bond donor/acceptor.[2] |
| 3-Fluoro-3-methylcyclobutanecarboxylic Acid | ~4.0 - 4.5 [1][5] | ~1.5 - 2.0 (estimated) | Rigid, 3D scaffold, modulated acidity. |
| Tetrazole | ~4.9 | ~-0.5 | Planar, metabolically stable, but can have lower permeability.[2] |
| Acyl Sulfonamide | ~4-5 | Variable | Non-planar, metabolically stable, can improve permeability.[2] |
| Hydroxamic Acid | ~9 | Variable | Can act as a chelating group, potential for toxicity.[2] |
| 3-Hydroxyisoxazole | ~4.5 | ~0.5 | Planar, found in some natural products.[7] |
Note: pKa and clogP values are approximate and can vary based on the overall molecular structure.
The pKa of 3-Fluoro-3-methylcyclobutanecarboxylic acid is a key attribute. The fluorine substitution effectively lowers the pKa into a range that successfully mimics many endogenous carboxylic acids, a crucial factor for maintaining biological activity.[1][5]
Experimental Workflow for Bioisostere Comparison
A systematic evaluation of bioisosteres is critical for making informed decisions in a drug discovery program. The following workflow outlines a typical experimental cascade.
Caption: A typical experimental workflow for comparing carboxylic acid bioisosteres.
Case Study: Hypothetical Application in a Drug Discovery Program
To illustrate the potential benefits of 3-Fluoro-3-methylcyclobutanecarboxylic acid, let's consider a hypothetical lead compound, "Compound A," a potent inhibitor of a target enzyme that suffers from poor oral bioavailability due to low permeability.
Structure-Activity Relationship (SAR) Exploration:
Caption: Hypothetical SAR for bioisosteric replacement of the carboxylic acid in "Compound A".
In this hypothetical scenario, the 3-Fluoro-3-methylcyclobutanecarboxylic acid analog (D) largely retains the high potency of the parent carboxylic acid (A) while significantly improving permeability. This is a common goal in bioisosteric replacement, where maintaining on-target activity while enhancing drug-like properties is paramount. The increased lipophilicity and the rigid, three-dimensional nature of the cyclobutane ring likely contribute to this improved permeability compared to the more polar and planar tetrazole.
Detailed Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are essential.
Protocol 1: Determination of Apparent Permeability (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen™ PAMPA plates)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin
-
Test compounds and reference compounds (e.g., propranolol for high permeability, theophylline for low permeability)
-
LC-MS/MS for concentration analysis
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with a solution of 1% (w/v) lecithin in dodecane.
-
Prepare Donor Solution: Dissolve the test compound in PBS at a final concentration of 100 µM.
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.
-
Calculate Permeability (Papp): Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [CA] / [Cequilibrium]) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [CA] is the concentration in the acceptor well, and [Cequilibrium] is the theoretical equilibrium concentration.
Protocol 2: In Vitro Metabolic Stability Assay (Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer, pH 7.4
-
Test compounds and control compounds (e.g., testosterone for high clearance, verapamil for low clearance)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS for analysis
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Calculate In Vitro Half-life (t1/2): Plot the natural log of the percentage of the remaining compound versus time. The slope of the line is the elimination rate constant (k). t1/2 = 0.693 / k.
Conclusion and Future Outlook
3-Fluoro-3-methylcyclobutanecarboxylic acid represents a valuable and increasingly utilized tool in the medicinal chemist's toolbox. Its unique combination of a rigid, three-dimensional scaffold and modulated acidity through fluorination offers a compelling strategy to address the common liabilities associated with the carboxylic acid functional group. While the ultimate success of any bioisosteric replacement is context-dependent, the data and principles outlined in this guide strongly suggest that 3-Fluoro-3-methylcyclobutanecarboxylic acid should be a primary consideration in lead optimization campaigns targeting improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for this and other novel fluorinated building blocks become more accessible,[1][5] their application in the design of next-generation therapeutics is poised to expand significantly.
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Shypov, R. H., et al. (2022). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]
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Yin, J., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Center for Biotechnology Information. [Link]
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Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [Link]
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Overview of recent investigated carboxylic acid bioisosteres. (n.d.). ResearchGate. [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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Mykhailiuk, P. K. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(26), 5847-5854. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
As a Senior Application Scientist, my goal is to provide you with not just the "what" but the "why" behind laboratory procedures, ensuring your work is safe, compliant, and scientifically sound. The proper disposal of any chemical is as critical as its synthesis or application. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-fluoro-3-methylcyclobutanecarboxylic acid, a compound whose structure necessitates specific handling due to its fluorinated and acidic nature.
Hazard Identification and Core Principles
Understanding the chemical nature of a substance is the foundation of its safe handling and disposal. 3-Fluoro-3-methylcyclobutanecarboxylic acid is a halogenated organic carboxylic acid. This classification dictates its disposal pathway.
-
The Halogenated Component: The presence of a carbon-fluorine (C-F) bond is the most critical factor for disposal. The C-F bond is exceptionally strong, making fluorinated compounds like this one environmentally persistent.[1] Standard chemical or biological waste treatment methods are ineffective. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of hazardous decomposition products, including gaseous hydrogen fluoride (HF).[2] Therefore, it must be treated as halogenated organic waste .[3]
-
The Carboxylic Acid Component: As a carboxylic acid, this compound is a weak acid.[4] It is incompatible with bases and can corrode metals over time.[4] This dictates the choice of appropriate waste containers and forbids mixing with incompatible chemical waste streams.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 1613330-60-1[5] |
| Molecular Formula | C₆H₉FO₂[5] |
| Molecular Weight | 132.13 g/mol [5] |
| Predicted Boiling Point | 207.4±33.0 °C[5] |
| Known Hazards | Potential for skin, eye, and respiratory irritation.[1][6] |
Immediate Safety and Handling Protocol
Before beginning any work that will generate waste, ensure the following personal protective equipment (PPE) and engineering controls are in place.
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
All handling of 3-fluoro-3-methylcyclobutanecarboxylic acid, especially if it is in a solid or powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Step-by-Step Waste Collection and Segregation Procedure
Proper segregation is the cornerstone of safe and compliant chemical waste management. The primary directive is to never mix halogenated and non-halogenated waste streams.[8][9]
Step 1: Select an Appropriate Waste Container
-
Choose a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[10]
-
The container must have a secure, leak-proof, threaded screw cap to prevent spills and vapor release.[8][11] Ensure the container is in good condition, free from cracks or deterioration.[8]
Step 2: Label the Waste Container Correctly (Before Adding Waste)
-
Proper labeling is a strict regulatory requirement and is crucial for the safety of all personnel, including waste handlers.[11][12]
-
The label must clearly state:
-
The full chemical name: "Waste 3-Fluoro-3-methylcyclobutanecarboxylic acid" . Do not use abbreviations or chemical formulas.[8]
-
A clear indication of the hazards. This can be done using GHS pictograms (e.g., for irritant) or other institutional hazard warning systems.[13]
-
The date when the first drop of waste is added (the "accumulation start date").
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
The designated waste container must be kept at or near the point of generation, under the control of laboratory personnel.[11][14] This location is known as a Satellite Accumulation Area (SAA).[13]
-
Keep the waste container closed at all times, except when you are actively adding waste.[8][9]
-
It is best practice to store the waste container in a secondary containment bin to mitigate any potential leaks or spills.
Step 4: The Cardinal Rule of Segregation
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[8][9] This is because halogenated waste requires a specific, high-temperature incineration process that is different from the fuel blending used for non-halogenated solvents.[1][9]
-
DO NOT mix with incompatible chemicals, such as bases or strong oxidizing agents.[15]
Step 5: Requesting Disposal
-
Once the container is full or you have finished the project generating this waste, contact your institution's Environmental Health and Safety (EHS) department for pickup.[11] Do not allow waste to accumulate for extended periods.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating this chemical waste.
Caption: Disposal decision workflow for chemical waste.
Final Disposal Pathway and Regulatory Compliance
The ultimate disposal of 3-fluoro-3-methylcyclobutanecarboxylic acid is governed by strict regulations from agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]
-
High-Temperature Incineration: The accepted and most effective method for destroying persistent fluorinated organic compounds is high-temperature incineration.[1][16] This process must be carried out in a licensed hazardous waste incinerator capable of achieving the temperatures required to break the carbon-fluorine bond and equipped with advanced emission control systems to neutralize harmful byproducts like HF.[1][16]
By following the segregation and collection procedures outlined in this guide, you ensure that the waste is correctly routed to such a facility, protecting both your colleagues and the environment.
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Shielding the Innovator: A Guide to Safely Handling 3-Fluoro-3-methylcyclobutanecarboxylic Acid
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of unique molecular scaffolds is a daily reality. Among these, fluorinated cyclobutane derivatives have emerged as valuable building blocks. This guide provides essential, immediate safety and logistical information for handling 3-Fluoro-3-methylcyclobutanecarboxylic acid (CAS No. 1613330-60-1), a compound with limited publicly available safety data. In the absence of a specific Safety Data Sheet (SDS), a conservative approach grounded in the principles of chemical hygiene and data from structurally related compounds is paramount.
The presence of a fluorine atom on the cyclobutane ring, particularly on the same carbon as a methyl group and adjacent to a carboxylic acid, necessitates a heightened level of caution. The high electronegativity of fluorine can significantly influence the molecule's reactivity and biological activity.[1] Structurally related small-molecule organofluorines, such as fluoroacetic acid, are known for their high toxicity due to the "lethal synthesis" phenomenon where they are metabolized into compounds that inhibit critical enzyme functions.[2] While 3-Fluoro-3-methylcyclobutanecarboxylic acid is a more complex molecule and may not share the same metabolic fate, the potential for toxicity underscores the need for stringent safety protocols.
Core Safety Directives and Personal Protective Equipment (PPE)
Given the potential for this compound to be a skin and eye irritant, and possibly toxic if ingested or inhaled, a comprehensive PPE strategy is non-negotiable. The following recommendations are based on best practices for handling corrosive and potentially toxic carboxylic acids and organofluorine compounds.[3][4]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transferring solutions or working with larger quantities, a face shield worn over safety goggles is required.[5] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[3] Gloves should be inspected for any defects before use and changed immediately if contamination is suspected. |
| Skin and Body Protection | A chemical-resistant lab coat must be worn and kept fully fastened. For larger scale operations, an impervious apron should be worn.[3] Fully enclosed shoes are mandatory in the laboratory. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. |
Operational Workflow for Safe Handling
A systematic approach to handling 3-Fluoro-3-methylcyclobutanecarboxylic acid, from receipt to disposal, is critical to minimize exposure risk. The following workflow diagram illustrates the key stages and associated safety measures.
Caption: A stepwise workflow for the safe handling of 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Step-by-Step Handling and Disposal Plan
-
Designated Area: All work with 3-Fluoro-3-methylcyclobutanecarboxylic acid must be performed in a designated area, preferably a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the necessary amount inside the fume hood to contain any dust.
-
Dissolving: When preparing solutions, slowly add the compound to the solvent. If diluting an acid, always add the acid to water, never the other way around, to prevent violent splashing.[7]
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, use a spill kit with an appropriate neutralizer for acids. Absorb the neutralized spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
The disposal of 3-Fluoro-3-methylcyclobutanecarboxylic acid and any materials contaminated with it must be handled as hazardous waste.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, absorbent materials from spills) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Fluoro-3-methylcyclobutanecarboxylic acid."
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service. High-temperature incineration in a permitted hazardous waste facility is a common and effective method for the destruction of fluorinated organic compounds.[8] Do not dispose of this chemical down the drain or in regular trash.[7]
Disclaimer: This guide is intended to provide essential safety information based on the structure of 3-Fluoro-3-methylcyclobutanecarboxylic acid and general principles of laboratory safety. It is not a substitute for a compound-specific Safety Data Sheet (SDS). It is imperative to request and consult the SDS from the supplier and to conduct a thorough, site-specific risk assessment before handling this chemical.
References
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): FLUOROACETIC ACID. Retrieved from [Link]
-
LookChem. (n.d.). 3-Fluoro-3-methylcyclobutanecarboxylic acid CAS No.1613330-60-1. Retrieved from [Link]
-
Australian Government Department of Health. (2015). Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,4-Diaminobutane. Retrieved from [Link]
-
Institute of Experimental Pharmacology, Slovak Academy of Sciences. (1998). TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
Sources
- 1. FLUOROACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. mmsl.cz [mmsl.cz]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

